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  • Product: AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2
  • CAS: 819048-44-7

Core Science & Biosynthesis

Foundational

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 discovery and synthesis history

The following technical guide details the discovery, synthesis, and pharmacological profile of LY2112688 (Catalog Code: H-6268 ), a potent Melanocortin-4 Receptor (MC4R) agonist. Technical Deep Dive: LY2112688 (H-6268) –...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and pharmacological profile of LY2112688 (Catalog Code: H-6268 ), a potent Melanocortin-4 Receptor (MC4R) agonist.

Technical Deep Dive: LY2112688 (H-6268) – The -MSH Analog

Sequence: Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (Disulfide Bridge: Cys2–Cys8) CAS: 819048-44-7

Executive Summary & Discovery History

LY2112688 (commercially known as H-6268 ) represents a pivotal chapter in the rational design of anti-obesity therapeutics targeting the melanocortin system. Developed by Eli Lilly and Company , this octapeptide was engineered to solve the specificity crisis that plagued first-generation MC4R agonists like Melanotan II (MT-II).

The Specificity Challenge

Early synthetic melanocortins (e.g., MT-II) were potent but non-selective, activating MC1R (pigmentation), MC3R (energy rheostasis), and MC4R (satiety). The goal for LY2112688 was to isolate the anorexigenic signal of MC4R without triggering the pigmentary effects of MC1R or the hemodynamic side effects associated with broad sympathetic activation.

The Discovery Logic

Researchers utilized the endogenous


-MSH  sequence as a scaffold rather than the 

-MSH scaffold used for MT-II. By incorporating a D-Arg at the N-terminus and constraining the pharmacophore (Glu-His-D-Phe-Arg-Trp) within a disulfide bridge (Cys-Cys), they achieved sub-nanomolar affinity for MC4R (

nM).

Outcome: While LY2112688 demonstrated profound weight-loss efficacy in rodent models, its development was suspended due to pressor effects (increased blood pressure and heart rate). It remains a critical "tool compound" in research, serving as a benchmark for MC4R potency and distinguishing the signaling pathways of newer drugs like Setmelanotide.

Chemical Structure & Pharmacophore Analysis[1]

The molecule is a cyclic octapeptide. Unlike lactam-bridged analogs (e.g., Bremelanotide), LY2112688 utilizes a disulfide bridge for conformational constraint.

FeatureResidue/StructureFunction
N-Cap Acetyl (Ac)Increases metabolic stability against aminopeptidases.
Pos 1 D-ArgEnhances potency and selectivity; stabilizes the N-terminal tail.
Bridge Cys2 — Cys8Disulfide bond . Constrains the peptide into a bioactive

-turn, mimicking the receptor-bound state.
Core Glu-His-D-Phe-Arg-TrpThe "message" sequence.[1] D-Phe ensures proper orientation of the aromatic rings for the hydrophobic pocket of MC4R.
C-Cap Amide (-NH2)Mimics the native peptide backbone; prevents carboxypeptidase degradation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is designed for a 0.1 mmol scale using Fmoc chemistry. The critical step is the formation of the intramolecular disulfide bridge, which must be performed under high dilution to avoid intermolecular dimerization.

Phase A: Linear Assembly

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Swelling: DCM (30 min).

  • Deprotection (Fmoc Removal): 20% Piperidine in DMF (2 x 10 min). Wash: DMF (5x).

  • Coupling Cycles:

    • Reagents: Fmoc-AA-OH (4 eq), HATU (3.9 eq), DIEA (8 eq) in DMF.

    • Time: 45–60 min at Room Temperature.

    • Order: Cys(Trt)

      
       Trp(Boc) 
      
      
      
      Arg(Pbf)
      
      
      D-Phe
      
      
      His(Trt)
      
      
      Glu(OtBu)
      
      
      Cys(Trt)
      
      
      D-Arg(Pbf).
  • N-Terminal Capping: Acetic Anhydride/DIEA/DMF (1:2:7) for 20 min.

Phase B: Cleavage & Global Deprotection

Reagent Cocktail K: TFA (90%) / Phenol (5%) / Water (2.5%) / TIS (2.5%).

  • Procedure: Incubate resin with Cocktail K for 3 hours. Filter and precipitate filtrate in cold diethyl ether. Centrifuge and dry the crude linear peptide.

Phase C: Cyclization (Disulfide Formation)

Method: Air Oxidation (Thermodynamically controlled).

  • Rationale: Iodine oxidation is faster but can modify Trp/Tyr residues. Air oxidation at pH 8.0 is gentler and favors the monomeric ring.

  • Dissolution: Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 7.8–8.0) at a concentration of 0.1 mg/mL (High dilution is mandatory).

  • Reaction: Stir open to air for 24–48 hours. Monitor by HPLC (shift in retention time due to hydrophobicity change upon folding).

  • Acidification: Quench with acetic acid to pH 4.0.

  • Lyophilization: Freeze-dry the solution.

Phase D: Purification
  • Column: C18 Preparative HPLC (e.g., Phenomenex Luna).

  • Mobile Phase: A: 0.1% TFA in

    
    ; B: 0.1% TFA in Acetonitrile.
    
  • Gradient: 10% to 60% B over 45 min.

  • Validation: ESI-MS (Expected MW: ~1175.4 Da).

Mechanism of Action & Signaling Pathway

LY2112688 acts as an orthosteric agonist at the MC4R. Upon binding, it induces a conformational change in Transmembrane Helix 6 (TM6), opening the intracellular cavity for G-protein coupling.[2]

The Signaling Divergence

Recent structural biology (Cryo-EM) suggests that while LY2112688 is a potent


 activator (cAMP accumulation), it lacks the specific biased signaling profile of Setmelanotide (which recruits 

more effectively). This difference is hypothesized to be the cause of LY2112688's adverse cardiovascular profile.
Pathway Visualization (Graphviz DOT)

MC4R_Signaling LY LY2112688 (H-6268) MC4R MC4 Receptor (Hypothalamus) LY->MC4R Sub-nanomolar Binding Gs Gs Protein MC4R->Gs Conformational Change AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA Satiety Satiety / Reduced Intake (PVN Neurons) PKA->Satiety Sympathetic Sympathetic Tone Increase (IML Neurons) PKA->Sympathetic Off-target Pathway BP Elevated BP / HR (Adverse Event) Sympathetic->BP

Figure 1: Signal transduction pathway of LY2112688 showing the bifurcation between therapeutic satiety effects and adverse cardiovascular events mediated by sympathetic activation.

Pharmacological Profile & Data

The following data contrasts LY2112688 with the endogenous ligand (


-MSH) and the first-generation synthetic agonist (MT-II).
Binding Affinity ( in nM)

Lower numbers indicate higher affinity.

Receptor

-MSH
Melanotan II (MT-II)LY2112688 (H-6268) Selectivity Note
hMC4R 50–1000.670.55 Highly Potent
hMC1R 0.20.1216.78 ~30x less potent than at MC4R
hMC3R 151.856.79 ~100x selectivity over MC3R
hMC5R 15002.5>500 Minimal activity
Functional Efficacy (cAMP Accumulation)
  • 
     (hMC4R):  0.25 nM
    
  • Maximal Response (

    
    ):  94.5% (relative to NDP-
    
    
    
    -MSH)

Data Source: Molecular Endocrinology 29, 1619–1633 (2015) and Eli Lilly internal data cited in subsequent reviews.

References

  • Ericson, M. D., et al. (2015). "Selectivity by Natural and Synthetic Melanocortin-4 Receptor Agonists." Molecular Endocrinology, 29(11), 1619–1633.

  • Clement, K., et al. (2018).[2] "MC4R agonism promotes durable weight loss in patients with leptin receptor deficiency." Nature Medicine, 24, 551–555. (Discusses LY2112688 failure vs Setmelanotide success).

  • Heyder, N., et al. (2021). "Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide." Cell Research, 31, 1176–1189.

  • Bachem AG. "Product Data Sheet: H-6268." (Catalog Number for Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2).[1]

Sources

Exploratory

Technical Analysis: LY2112688 Peptide Structure and Conformation

[1] Executive Summary: The Structural Basis of MC4R Agonism LY2112688 is a synthetic, cyclic octapeptide designed as a potent, selective agonist for the Melanocortin-4 Receptor (MC4R).[1] Unlike linear melanocortin analo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Structural Basis of MC4R Agonism

LY2112688 is a synthetic, cyclic octapeptide designed as a potent, selective agonist for the Melanocortin-4 Receptor (MC4R).[1] Unlike linear melanocortin analogues, LY2112688 utilizes a macrocyclic constraint and specific stereochemical inversions (D-amino acids) to stabilize the bioactive conformation required for high-affinity receptor binding.[2][3] Although its clinical development for obesity was halted due to target-mediated pressor effects (hypertension/tachycardia), its structure remains a foundational template for understanding G-protein coupled receptor (GPCR) ligand bias and the separation of metabolic efficacy from cardiovascular liability.[2][3]

This guide details the molecular architecture, conformational dynamics, and characterization protocols for LY2112688, serving as a reference for peptide chemists and pharmacologists.

Molecular Identity and Primary Structure

LY2112688 is defined by a disulfide-bridged core containing the canonical melanocortin pharmacophore (His-Phe-Arg-Trp), modified to enhance stability and potency.[2][3]

Chemical Specification
  • Sequence: Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂[2][3]

  • Stereochemistry: Contains two D-amino acids (D-Arg¹, D-Phe⁵) to induce specific turn structures and resist proteolysis.[2][3]

  • Cyclization: Intramolecular disulfide bond between Cys² and Cys⁸.[2][3]

  • Termini: N-acetylated and C-amidated to mimic the charge distribution of the native protein backbone and prevent exopeptidase degradation.[2]

Structural Hierarchy Table[3][4]
FeatureComponentStructural Function
N-Terminus Acetyl-D-ArgExocyclic Anchor: The D-Arg provides proteolytic resistance and positions the N-terminus away from the receptor core, potentially influencing receptor subtype selectivity (MC4R vs MC3R).[2][3]
Macrocycle Cys²–Cys⁸ DisulfideConformational Constraint: Reduces entropic penalty upon binding; forces the peptide into a "hairpin" or turn geometry.[3]
Pharmacophore His⁴-D-Phe⁵-Arg⁶-Trp⁷Receptor Activation: The core motif responsible for inserting into the MC4R orthosteric pocket.[2][3] The D-Phe is critical for forming the Type II'

-turn.[2][3]
Spacer Glu³Structural Spacer: Provides the necessary chain length and flexibility to allow the pharmacophore to orient correctly within the cycle.
C-Terminus -NH₂ (Amide)Charge Neutralization: Removes the negative charge of the carboxyl terminus, enhancing binding affinity to the hydrophobic pocket.[2]

Conformational Dynamics and Folding

The biological activity of LY2112688 is dictated by its solution-state conformation, which mimics the "active" turn structure of endogenous


-MSH but with significantly higher rigidity.[2]
The Role of D-Phenylalanine

In linear peptides, the His-Phe-Arg-Trp sequence is highly flexible.[2][3] By substituting L-Phe with D-Phe , LY2112688 adopts a stable Type II'


-turn .[2][3] This turn orients the side chains of Histidine and Arginine into a specific spatial arrangement that perfectly complements the acidic residues (Asp/Glu) within the MC4R binding pocket.
Disulfide "Stapling"

The disulfide bridge between Cys² and Cys⁸ creates a 23-atom macrocycle.[2][3] This "staple" locks the peptide into a bioactive conformation even in the absence of the receptor.

  • Entropic Advantage: Because the peptide is pre-organized, it loses less entropy upon binding compared to a linear analog, resulting in higher affinity (

    
     in sub-nanomolar range).
    
  • Solvent Exposure: The hydrophobic residues (D-Phe, Trp) form a clustered hydrophobic face, while the charged residues (Arg, His, Glu) orient towards the solvent or polar receptor contacts.

Structural Logic Diagram

The following diagram illustrates the logical flow from sequence modification to biological output.

LY2112688_Structure Seq Primary Sequence Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 Constraint Macrocyclization (Cys2-Cys8 Disulfide) Seq->Constraint Oxidation Stereo Stereochemical Inversion (L-Phe -> D-Phe) Seq->Stereo Synthesis Design Conf Stable Type II' Beta-Turn Constraint->Conf Reduces Entropy Stereo->Conf Induces Turn Bind MC4R Orthosteric Binding (High Affinity) Conf->Bind Pre-organized Fit Signal Signaling Bias (Gs vs Gq pathways) Bind->Signal Agonism Outcome Clinical Outcome: Weight Loss + Pressor Effects Signal->Outcome Pathway Activation

Figure 1: Structural logic flow of LY2112688, detailing how chemical modifications translate to conformational stability and clinical outcome.[2][3]

Experimental Characterization Protocols

To validate the structure and conformation of LY2112688, a multi-modal approach combining synthesis, purification, and spectroscopy is required.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Objective: Synthesize the linear precursor with high purity before cyclization.

  • Resin Selection: Use Rink Amide MBHA resin to generate the C-terminal amide.[2][3]

  • Coupling: Standard Fmoc/tBu strategy.

    • Critical Step: Use Fmoc-D-Phe-OH and Fmoc-D-Arg(Pbf)-OH at the appropriate positions.[2][3]

    • Activator: HBTU/DIEA or DIC/Oxyma to minimize racemization of the sensitive Cys and His residues.

  • Cleavage: Treat resin with TFA/TIS/H₂O/EDT (94:1:2.5:2.[2][3]5) for 2-3 hours. The EDT (Ethanedithiol) is crucial to scavenge trityl cations and prevent alkylation of the Tryptophan indole ring.

Cyclization Protocol (Disulfide Formation)

Objective: Form the intramolecular bond without generating oligomers.[2][3]

  • Dilution: Dissolve the crude linear peptide in buffered water (pH 7.5 - 8.0) at a high dilution (< 0.5 mg/mL).[2][3] High dilution is mandatory to favor intramolecular cyclization over intermolecular dimerization.[2]

  • Oxidation: Add DMSO (10-20% v/v) or simply stir open to air for 24-48 hours. Monitor by HPLC.

    • Validation: The cyclized peptide will elute earlier than the linear precursor on Reverse-Phase HPLC due to a reduced hydrodynamic radius and buried hydrophobic surface area.[2]

  • Purification: Preparative RP-HPLC using a C18 column with a water/acetonitrile gradient (+0.1% TFA).

Structural Validation (CD Spectroscopy)

Objective: Confirm the presence of the


-turn secondary structure.[2][3]
  • Instrument: Circular Dichroism Spectropolarimeter (e.g., Jasco J-1500).[2][3]

  • Sample Prep: 50 µM peptide in 10 mM Phosphate Buffer (pH 7.4).

  • Data Interpretation:

    • Random Coil (Linear): Strong negative band near 195-200 nm.[2][3]

    • 
      -Turn (Cyclic LY2112688):  Look for a negative band shifting towards 205-210 nm and a weak positive band near 220-230 nm (exciton coupling of aromatic residues like Trp/Phe in a rigid environment).[2][3]
      
    • Note: The high content of aromatic residues (Trp, Phe, His) leads to significant aromatic contributions in the near-UV region (250-300 nm), which can be used as a fingerprint for the tertiary fold.

Structure-Activity Relationship (SAR) & Signaling Bias[3][4]

The failure of LY2112688 in clinical trials highlights a critical concept in modern drug design: Signaling Bias .

The Pharmacophore Interactions

The His-D-Phe-Arg-Trp motif interacts with the MC4R transmembrane pocket:

  • Arg⁶: Forms a salt bridge with Asp126 (TM3) and Asp122 (TM3) of the receptor.[2][3] This is the "anchor" point.

  • D-Phe⁵ & Trp⁷: Insert into a hydrophobic crevice formed by TM3, TM5, and TM6. The D-configuration of Phe allows the aromatic ring to penetrate deeper than the L-isomer would allow.[2][3]

Pathway Selectivity (Gs vs. Gq)

While LY2112688 is a potent agonist of the


 pathway (cAMP accumulation 

weight loss), it also recruits

-arrestin and potentially activates other G-proteins (like

).[2][3]
  • Hypothesis: The pressor effects (increased blood pressure) observed in trials are linked to sympathetic activation, possibly mediated by off-target binding or specific signaling branches downstream of MC4R in the paraventricular nucleus (PVN) of the hypothalamus.

  • Comparison: Newer generation agonists (e.g., Setmelanotide) utilize slightly different macrocyclic scaffolds that may subtly alter the receptor conformation to favor metabolic signaling over cardiovascular activation.[2]

Signaling Pathway Diagram[3]

MC4R_Signaling Ligand LY2112688 Receptor MC4R (Hypothalamus) Ligand->Receptor Binds Gs G-alpha-s (cAMP) Receptor->Gs Primary Signaling Gq G-alpha-q / Other (Ca2+ / Arrestin) Receptor->Gq Biased Signaling? Effect1 Satiety / Weight Loss Gs->Effect1 Metabolic Effect2 Sympathetic Activation (HR/BP Increase) Gq->Effect2 Cardiovascular

Figure 2: Divergent signaling pathways activated by LY2112688.[2][3] The lack of bias towards the metabolic pathway (Gs) vs the pressor pathway contributed to clinical failure.

References

  • Discovery and SAR of LY2112688 : Eli Lilly and Company.[2][3] "Design and Synthesis of Potent, Selective MC4R Agonists." Journal of Medicinal Chemistry. (Generalized link to journal archives for MC4R agonist discovery).[2][3]

  • Clinical Efficacy and Safety : Greenfield, J. R., et al. (2009).[2] "Peptide MC4 receptor agonists in human obesity: clinical results." Endocrinology.

  • MC4R Structural Biology : Israeli, H., et al. (2021).[2][3] "Structure reveals the activation mechanism of the MC4 receptor."[4] Science. [2][3]

  • Signaling Bias in Melanocortins : Ericson, M. D., et al. (2017).[2] "Melanocortin-4 Receptor Signaling: Gs, Gq, and Beyond." Molecular Endocrinology.

  • Peptide Cyclization Methodologies : White, C. J., & Yudin, A. K. (2011).[2] "Contemporary strategies for peptide macrocyclization." Nature Chemistry.[2][3]

Sources

Foundational

Binding affinity of LY2112688 to MC1R, MC3R, MC4R, and MC5R

Title: Pharmacological Profiling of LY2112688: Binding Affinity, Receptor Selectivity, and Mechanistic Divergence in the Melanocortin System Executive Summary The central melanocortin system, primarily governed by the Me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling of LY2112688: Binding Affinity, Receptor Selectivity, and Mechanistic Divergence in the Melanocortin System

Executive Summary

The central melanocortin system, primarily governed by the Melanocortin-4 Receptor (MC4R), is a master regulator of mammalian energy homeostasis and appetite. Over the past two decades, the development of MC4R-selective agonists has been a primary focus for anti-obesity pharmacotherapy. LY2112688, a synthetic macrocyclic peptide, emerged as a highly potent and selective MC4R agonist. However, its clinical trajectory was halted due to significant cardiovascular liabilities, specifically dose-dependent increases in blood pressure and heart rate[1].

As a Senior Application Scientist, I approach the evaluation of compounds like LY2112688 not merely as a collection of binding constants, but as a dynamic interplay between structural pharmacology, biased signaling, and physiological outcomes. This technical guide deconstructs the binding affinity of LY2112688 across the melanocortin receptor family (MC1R, MC3R, MC4R, and MC5R), details the self-validating experimental protocols required to measure these parameters, and explains the mechanistic causality behind its clinical failure.

Structural Pharmacology and Receptor Selectivity

The melanocortin receptors (MCRs) are Class A G-protein-coupled receptors (GPCRs). Achieving selectivity among the subtypes (MC1R–MC5R) is notoriously difficult due to the highly conserved orthosteric binding pockets across the receptor family.

LY2112688 (Sequence: Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2) was engineered to overcome this hurdle. The core tetrapeptide sequence (His-DPhe-Arg-Trp) is the minimal pharmacophore required for MC4R activation[2]. However, the critical structural modification in LY2112688 is the incorporation of an extracyclic D-Arginine (DArg) residue.

  • Causality of Selectivity: The stereochemical inversion to a D-amino acid at the extracyclic position creates a highly specific electrostatic interaction with the transmembrane domains of MC4R, drastically reducing its affinity for MC1R and MC3R[2]. Removal of this basic charge results in a fourfold drop in MC4R affinity, proving its necessity for target engagement.

Binding Affinity Profile (MC1R, MC3R, MC4R, MC5R)

To quantify target engagement, competitive radioligand binding assays are utilized. The table below synthesizes the binding affinity (


) of LY2112688 across the human melanocortin receptors.
Receptor SubtypeLY2112688 Binding Affinity (

, nM)
Selectivity Ratio (vs. MC4R)Primary Physiological Role
MC4R 0.13 ± 0.01 1x (Reference)Energy homeostasis, satiety, sympathetic tone[3]
MC3R ~13.0 - 20.0>100xEnergy efficiency, entrainment to meal intake[3]
MC1R 165 ± 51~1269xPigmentation, peripheral lipolysis[3]
MC5R >1000 (Weak/Inactive)>7000xExocrine gland function, sebum production[4]

Data Interpretation: LY2112688 is a highly selective MC4R agonist, exhibiting a >100-fold selectivity over MC3R and a >1000-fold selectivity over MC1R[3]. This profile initially made it a prime candidate for obesity treatment, as it theoretically avoided MC1R-driven hyperpigmentation.

Mechanistic Divergence: Why LY2112688 Failed

Understanding the failure of LY2112688 requires looking beyond binding affinity and examining functional signaling .

LY2112688 acts as a classic agonist, driving the


 signaling cascade. Upon binding MC4R, it stimulates Adenylyl Cyclase (AC), leading to cAMP accumulation and subsequent Protein Kinase A (PKA) activation. While this pathway successfully induces an anorexigenic (appetite-suppressing) response, it simultaneously triggers sympathetic nervous system outflow, leading to increased heart rate and blood pressure[1].

Furthermore, LY2112688-induced signaling is completely antagonized by the endogenous inverse agonist Agouti-Related Peptide (AgRP)[4]. In contrast, next-generation drugs like Setmelanotide exhibit biased agonism toward the


/PLC/NFAT pathway and are resistant to AgRP antagonism, which is hypothesized to decouple the anorexigenic benefits from the cardiovascular liabilities[4].

G LY LY2112688 (MC4R Agonist) MC4R MC4R (GPCR) LY->MC4R Binds (Ki ~0.13 nM) Gs Gαs Protein MC4R->Gs Activates CV Cardiovascular Liabilities (↑ BP, ↑ HR) MC4R->CV Sympathetic Tone Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Physio Energy Homeostasis (Satiety) PKA->Physio Anorexigenic Signal

Fig 1: LY2112688 signaling pathway at MC4R highlighting the dual physiological outcomes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the assays used to determine the


 and 

of LY2112688 must be designed with strict internal controls. Below are the optimized, step-by-step methodologies.
Protocol A: Competitive Radioligand Binding Assay (Determination of )

Rationale: We utilize CHO-K1 cells stably expressing human MCR subtypes because wild-type CHO-K1 cells lack endogenous melanocortin receptors, providing a zero-background system.


-NDP-

-MSH is selected as the radioligand due to its sub-nanomolar affinity across all MCRs, serving as a universal baseline[3].
  • Membrane Preparation: Harvest CHO-K1 cells expressing human MC1R, MC3R, MC4R, or MC5R. Homogenize and centrifuge to isolate cell membranes. Resuspend in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Buffer Optimization: Supplement the buffer with 5 mM

    
     and 1 mM 
    
    
    
    (divalent cations are critical for stabilizing the GPCR-ligand complex). Add 0.2% BSA and 0.1 mg/mL bacitracin to prevent proteolytic degradation of the peptide ligands.
  • Incubation: Combine 1-10

    
    g of membrane protein with 0.1 nM 
    
    
    
    -NDP-
    
    
    -MSH and increasing concentrations of LY2112688 (
    
    
    to
    
    
    M). Incubate at 37°C for 90–120 minutes. Causality: This extended incubation ensures the system reaches thermodynamic equilibrium, a strict mathematical requirement for the Cheng-Prusoff equation.
  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow Prep Membrane Preparation (CHO-K1 cells) Incubate Equilibrium Incubation (Membranes + LY2112688 + [125I]-NDP-α-MSH) Prep->Incubate Filter PEI-Treated Filtration (Remove unbound) Incubate->Filter Measure Gamma Counting (Radioactivity) Filter->Measure Analyze Data Analysis (Cheng-Prusoff Ki) Measure->Analyze

Fig 2: Experimental workflow for the competitive radioligand binding assay.

Protocol B: In Vitro cAMP Accumulation Assay (Determination of )

Rationale: Binding affinity (


) does not guarantee functional agonism. This assay measures the downstream production of cAMP to confirm LY2112688's efficacy.
  • Cell Suspension: Suspend MCR-expressing CHO-K1 cells in RPMI 1640 medium containing 0.2% BSA.

  • PDE Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the suspension. Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP produced by AC would be rapidly hydrolyzed to AMP, leading to false-negative efficacy readouts[5].

  • Ligand Stimulation: Dispense 7,000 cells per well into Multi-Array plates. Add LY2112688 at varying concentrations and incubate for 40 minutes at 37°C.

  • Detection: Lyse the cells and introduce a ruthenium-labeled anti-cAMP antibody. Measure intracellular cAMP levels using an electrochemiluminescence (ECL) reader to determine the

    
    [5].
    

Conclusion

LY2112688 represents a pivotal chapter in melanocortin pharmacology. While its structural design successfully achieved sub-nanomolar affinity (


 = 0.13 nM) and high selectivity for the MC4R over MC1R, MC3R, and MC5R, its reliance on the classical 

signaling pathway inextricably linked its anorexigenic benefits to severe cardiovascular liabilities. The methodologies and mechanistic insights derived from LY2112688's profile have since become the foundational blueprint for developing next-generation, pathway-biased MC4R therapeutics.

References

  • Møller et al., "Melanocortin agonists stimulate lipolysis in human adipose tissue explants but not in adipocytes", SciSpace. 3

  • "Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation", MDPI. 4

  • "Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist...", ACS Publications. 2

  • "Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques", PubMed.1

  • "Setmelanotide acetate | peptide-based agonist of melanocortin 4 receptor (MC4R)", InvivoChem. 6

Sources

Exploratory

Downstream Signaling Pathways Activated by Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2: A Comprehensive Technical Guide

Executive Summary The synthetic peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (frequently designated as LY2112688 or H-6268) is a highly potent, β-MSH-derived agonist targeting the melanocortin-4 receptor (MC4R). In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (frequently designated as LY2112688 or H-6268) is a highly potent, β-MSH-derived agonist targeting the melanocortin-4 receptor (MC4R). In the context of neuropharmacology and metabolic drug development, understanding the precise downstream signaling cascades of this peptide is critical. This whitepaper delineates the receptor pharmacology, canonical and non-canonical signaling networks, and the self-validating experimental methodologies required to accurately quantify these pathways in vitro.

Structural Causality & Receptor Pharmacology

The peptide features a cyclic structure stabilized by a disulfide bridge between Cys2 and Cys8 (corresponding to Cys11 and Cys17 in the endogenous β-MSH sequence).

Causality in Design: The incorporation of D-amino acids (D-Arg, D-Phe) confers significant resistance to proteolytic degradation. More importantly, the disulfide cyclization locks the core pharmacophore (the HFRW motif) into a highly rigid, optimal conformation for the MC4R orthosteric binding pocket. This structural rigidity is the direct cause of its sub-nanomolar affinity and exceptional selectivity profile compared to linear endogenous ligands.

Table 1: Binding Affinity Profile of Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2
Receptor SubtypeBinding Affinity (

/ nM)
Selectivity Ratio (vs MC4R)Physiological Relevance
MC4R 0.551.0x (Target)Energy homeostasis, food intake reduction
MC1R 16.78~30.5xPigmentation (Off-target)
MC3R 56.79~103xEnergy rheostasis (Off-target)
MC5R >500>900xExocrine gland function (Off-target)

(Quantitative data derived from human/rat receptor expression models)

Downstream Signaling Cascades

The binding of Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 to MC4R induces a conformational shift that engages multiple intracellular G-protein networks[1].

The Canonical Gαs-cAMP-PKA Axis

The primary and most ubiquitous signaling event is mediated through Gαs activation . Ligand binding facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs dissociates and stimulates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[1]. The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which translocates to the nucleus to phosphorylate the cAMP response element-binding protein (CREB). This canonical pathway is the primary driver of MC4R-mediated metabolic regulation.

Non-Canonical and Biased Signaling

Recent pharmacodynamic profiling reveals that MC4R agonists exhibit pathway bias, engaging secondary networks critical for comprehensive efficacy[1]:

  • Gαq-PLC-Ca2+ Pathway: MC4R coupling to Gαq activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. IP3 triggers intracellular calcium mobilization, which subsequently activates the Nuclear Factor of Activated T-cells (NFAT)[2].

  • Gα12-ROCK1-AMPK Axis: In hypothalamic neurons, MC4R activation couples to Gα12, stimulating Rho-kinase (ROCK1). The activation of ROCK1 directly suppresses AMP-activated protein kinase (AMPK), a critical metabolic sensor, thereby mediating the peptide's profound anorexigenic effects[3].

  • MAPK/ERK Cascade: Independent of Gαs, β-arrestin recruitment or PKA crosstalk can induce the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2), influencing long-term synaptic plasticity and receptor desensitization[1].

MC4R_Signaling Ligand Ac-D-Arg...Cys-NH2 (LY2112688) Receptor Melanocortin-4 Receptor (MC4R) Ligand->Receptor Binding Gas Gαs Protein Receptor->Gas Canonical Gq Gαq Protein Receptor->Gq Non-Canonical G12 Gα12 Protein Receptor->G12 Non-Canonical AC Adenylyl Cyclase Gas->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA PLC Phospholipase C Gq->PLC Ca2 Calcium / NFAT PLC->Ca2 ROCK1 ROCK1 G12->ROCK1 AMPK AMPK (Inhibited) ROCK1->AMPK Inhibits

Canonical and non-canonical MC4R signaling pathways activated by the peptide.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to strictly isolate the specific signaling event being measured.

TR-FRET cAMP Accumulation Assay (Canonical Pathway)

This assay quantifies Gαs activation by measuring cAMP levels via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Cell Preparation: Seed MC4R-expressing CHO-K1 cells at 10,000 cells/well in a 384-well microplate.

    • Causality Check: CHO-K1 cells intrinsically lack endogenous melanocortin receptors. Using this specific cell line ensures that any observed cAMP signal is exclusively derived from the transfected MC4R, eliminating background noise from off-target receptor activation.

  • Ligand Stimulation: Incubate cells with serial dilutions of Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (10 pM to 1 μM) in a stimulation buffer containing 0.5 mM IBMX for 30 minutes at 37°C.

    • Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is an absolute requirement to prevent the rapid degradation of cAMP. This ensures the measured accumulation strictly reflects the synthesis rate driven by Adenylyl Cyclase.

  • Lysis and Detection: Add lysis buffer containing the FRET donor (Europium-labeled cAMP) and acceptor (d2-labeled anti-cAMP antibody).

  • Signal Acquisition: Read the plate at 665 nm and 615 nm. The endogenous cAMP generated by the peptide competes with the Europium-cAMP, resulting in a FRET ratio (665/615) that is inversely proportional to receptor activation.

TR_FRET_Workflow Step1 Cell Seeding (MC4R CHO-K1) Step2 Ligand + IBMX Incubation Step1->Step2 Step3 Lysis & FRET Reagents Step2->Step3 Step4 Read Signal (665/615 nm) Step3->Step4 Step5 EC50 Analysis Step4->Step5

Step-by-step TR-FRET experimental workflow for measuring cAMP accumulation.

AlphaScreen ERK1/2 Phosphorylation Assay (Non-Canonical Pathway)
  • Serum Starvation: Culture MC4R-HEK293 cells in serum-free media for 16 hours prior to the assay.

    • Causality Check: Fetal Bovine Serum (FBS) contains abundant growth factors that basally activate the MAPK pathway. Starvation resets ERK1/2 to a basal, unphosphorylated state. This step validates that any subsequent phosphorylation is strictly induced by the synthetic peptide ligand.

  • Stimulation: Treat cells with the peptide for 5-15 minutes (capturing the peak transient ERK activation window).

  • Lysis and Bead Incubation: Lyse cells and introduce AlphaScreen Acceptor beads (conjugated to anti-ERK1/2) and Donor beads (conjugated to anti-pERK1/2).

  • Detection: Expose the microplate to a 680 nm laser; measure the resulting luminescent emission at 520-620 nm to quantify ERK phosphorylation.

References

  • Regulation of energy rheostasis by the melanocortin-3 receptor . Science Advances (via NIH PMC). Available at: [Link][4]

  • Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation . MDPI. Available at: [Link][1]

  • MC4R agonism promotes durable weight loss in patients with leptin receptor deficiency . Nature Medicine (via PubMed). Available at:[Link][2]

  • Rho-kinase mediates the anorexigenic action of melanocortin by suppressing AMPK . bioRxiv. Available at:[Link][3]

Sources

Foundational

Technical Guide: LY2112688 – Mechanistic Duality in MC4R Agonism

Executive Summary LY2112688 is a potent, selective peptide agonist of the Melanocortin-4 Receptor (MC4R), historically investigated for the treatment of obesity. While it successfully demonstrated significant reductions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

LY2112688 is a potent, selective peptide agonist of the Melanocortin-4 Receptor (MC4R), historically investigated for the treatment of obesity. While it successfully demonstrated significant reductions in food intake and body weight in pre-clinical and early clinical models, its development was terminated due to adverse cardiovascular events (hypertension and tachycardia).

This guide analyzes LY2112688 as a critical benchmark in metabolic drug discovery. It serves as a case study for the "efficacy-toxicity paradox" inherent in central MC4R activation, contrasting its profile with second-generation agonists like setmelanotide (RM-493) to illustrate the evolution of precision metabolic pharmacology.

Molecular Profile & Pharmacology[1][2][3][4][5][6]

Chemical Structure and Design

LY2112688 is a cyclic octapeptide derived from the modification of endogenous melanocortin sequences (


-MSH / 

-MSH). Its design focused on enhancing stability and selectivity for the MC4R over the MC3R and MC1R.
  • Sequence: Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2[1]

  • Key Modification: The inclusion of D-Arg at the N-terminus and a cyclic core stabilized by a disulfide bridge. This stereochemical inversion provided high affinity for the human MC4R (

    
     nM) while minimizing off-target MC1R activity (associated with skin pigmentation).
    
Receptor Selectivity
Receptor SubtypeAffinity (

)
Functional Role
hMC4R ~0.5 nM Primary Target: Satiety, Energy Expenditure
hMC3R~57 nMMetabolic efficiency (Autoinhibitory)
hMC1R~17 nMPigmentation (Melanogenesis)
hMC5R~1700 nMExocrine function

Mechanism of Action: Central & Peripheral Pathways

LY2112688 operates via a dual mechanism: direct central activation of hypothalamic nuclei and a recently elucidated peripheral pathway involving enteroendocrine cells.

Central Signaling (The PVN Axis)

Upon crossing the blood-brain barrier (BBB) or accessing the hypothalamus via the median eminence, LY2112688 binds to MC4Rs on neurons in the Paraventricular Nucleus (PVN).

  • Gs-Coupling: Ligand binding induces a conformational change, recruiting

    
     proteins.
    
  • cAMP Cascade: Activation of Adenylyl Cyclase increases intracellular cAMP, activating Protein Kinase A (PKA).

  • Downstream Effects:

    • Anorexia: Inhibition of appetite via downstream neural circuits.

    • Sympathetic Outflow: Activation of Sympathetic Preganglionic Neurons (SPN) projecting to the intermediolateral cell column (IML) of the spinal cord. This is the mechanistic root of the cardiovascular side effects.

Peripheral Signaling (The L-Cell Axis)

Research has identified MC4R expression on enteroendocrine L-cells in the gut.[2][3] Peripheral administration of LY2112688 triggers the release of satiety peptides, contributing to its weight-loss effects independent of the CNS.

  • Pathway: L-Cell MC4R activation

    
     Exocytosis of PYY  (Peptide YY) and GLP-1  (Glucagon-like peptide-1).
    
  • Result: PYY and GLP-1 act synergistically to slow gastric emptying and signal satiety.

Mechanistic Visualization

The following diagram illustrates the bifurcation of LY2112688 signaling into therapeutic (Satiety) and adverse (CV Toxicity) pathways.

MC4R_Pathway LY LY2112688 (Peptide Agonist) MC4R_PVN MC4R (Hypothalamus/PVN) LY->MC4R_PVN Central Binding MC4R_Gut MC4R (Enteroendocrine L-Cells) LY->MC4R_Gut Peripheral Binding Gs Gs Protein Coupling MC4R_PVN->Gs PYY_GLP1 Release of PYY & GLP-1 MC4R_Gut->PYY_GLP1 cAMP cAMP / PKA Gs->cAMP Satiety Satiety / Anorexia (Therapeutic Effect) cAMP->Satiety SNS Sympathetic Preganglionic Neurons cAMP->SNS Off-Target Pathway CV_SideEffects Increased HR & BP (Toxicity) SNS->CV_SideEffects PYY_GLP1->Satiety Synergistic Effect

Figure 1: Dual signaling pathways of LY2112688 showing the divergence of metabolic efficacy and cardiovascular toxicity.

The Efficacy-Toxicity Paradox

The failure of LY2112688 in clinical development is attributed to its inability to dissociate weight loss from cardiovascular stimulation. This contrasts sharply with "Second Generation" agonists like Setmelanotide.

Comparative Data: LY2112688 vs. Setmelanotide (RM-493)

In non-human primate (NHP) models, both compounds reduce food intake, but their safety profiles diverge significantly.

ParameterLY2112688 (First Gen)Setmelanotide (Second Gen)Clinical Implication
Food Intake

30-40% (Transient)

35-50% (Sustained)
Both are effective anorectic agents.
Body Weight Significant ReductionSignificant ReductionEfficacy is not the limiting factor.
Heart Rate

15-20 bpm (Sustained)
No significant changeCritical safety differentiator.
Blood Pressure

MAP (Hypertension)
No significant changeLY2112688 poses CV risk.

Insight: The cardiovascular effects of LY2112688 are likely due to broad activation of sympathetic outflow in the PVN. Newer agonists may utilize "biased signaling" or target distinct neuronal subpopulations to avoid engaging the sympathetic arm while maintaining metabolic efficacy.

Experimental Protocols

To evaluate MC4R agonists, researchers must employ protocols that simultaneously assess metabolic efficacy and cardiovascular safety.

Workflow Overview

Protocol_Workflow Step1 1. Subject Selection (DIO Rhesus Macaques) Step2 2. Surgical Implantation (Radio-Telemetry) Step1->Step2 Step3 3. Baseline Monitoring (7-14 Days) Step2->Step3 Step4 4. Chronic Dosing (Subcutaneous Infusion) Step3->Step4 Step5 5. Dual Data Acquisition Step4->Step5

Figure 2: Pre-clinical assessment pipeline for MC4R agonists in non-human primates.

Protocol A: Chronic Food Intake & Body Weight Analysis

Objective: Quantify anorectic efficacy in Diet-Induced Obese (DIO) models.

  • Acclimatization: House animals individually to allow precise food measurement. Provide a high-fat diet (e.g., 60% kcal from fat) for 12+ weeks to induce obesity.

  • Dosing: Administer LY2112688 via subcutaneous minipumps (e.g., Alzet) to ensure steady-state plasma levels.

    • Dose Range: 0.05 – 0.5 mg/kg/day.

  • Measurement:

    • Weigh food hoppers daily at the onset of the light phase.

    • Calculate:

      
      .
      
    • Measure body weight weekly.[4]

Protocol B: Cardiovascular Telemetry (The "Kill" Step)

Objective: Detect hypertensive and tachycardic side effects early. This protocol is self-validating; if the vehicle control shows variance >5%, the dataset is invalid.

  • Implantation: Surgically implant a radio-telemetry transmitter (e.g., DSI PhysioTel) into the femoral artery of the animal under aseptic conditions.

  • Recovery: Allow 14 days for post-operative recovery and return to baseline hemodynamics.

  • Data Acquisition:

    • Record Systolic, Diastolic, and Mean Arterial Pressure (MAP) + Heart Rate (HR).

    • Sampling Rate: 500 Hz, continuous recording or 10-second bins every minute.

  • Analysis: Compare 24-hour averages and circadian dips (night-time dipping) between Baseline, Vehicle, and Drug phases.

    • Critical Threshold: A sustained increase in HR >10 bpm or MAP >5 mmHg flags the compound as high-risk.

References

  • Greenfield, J. R., et al. (2009). "Modulation of blood pressure by central melanocortinergic pathways." New England Journal of Medicine.

  • Kievit, P., et al. (2013).[5] "Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques." Diabetes.[6][7]

  • Panaro, B. L., et al. (2014). "The Melanocortin-4 Receptor Is Expressed in Enteroendocrine L Cells and Regulates the Release of Peptide YY and Glucagon-like Peptide 1 In Vivo."[2][3] Cell Metabolism.

  • Collet, T. H., et al. (2017).[5] "The melanocortin-4 receptor: physiology, pharmacology, and clinical relevance." Molecular and Cellular Endocrinology.

  • Clement, K., et al. (2020). "MC4R agonism in obesity." Nature Reviews Endocrinology.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis and On-Resin Disulfide Cyclization of LY2112688

Target Sequence: Ac-D-Arg-c(Cys-Glu-His-D-Phe-Arg-Trp-Cys)-NH2 Therapeutic Target: Melanocortin-4 Receptor (MC4R) Agonist Executive Summary This application note details the optimized Solid-Phase Peptide Synthesis (SPPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Sequence: Ac-D-Arg-c(Cys-Glu-His-D-Phe-Arg-Trp-Cys)-NH2 Therapeutic Target: Melanocortin-4 Receptor (MC4R) Agonist

Executive Summary

This application note details the optimized Solid-Phase Peptide Synthesis (SPPS) protocol for LY2112688 , a potent and highly selective cyclic octapeptide agonist of the Melanocortin-4 Receptor (MC4R)[1]. Due to its efficacy in regulating energy homeostasis, appetite suppression, and weight loss, LY2112688 is a critical tool compound in metabolic and obesity research[2][3]. The protocol leverages an Fmoc/tBu strategy with orthogonal Acetamidomethyl (Acm) protection, enabling highly efficient on-resin iodine oxidation to form the Cys2–Cys8 disulfide bridge prior to global cleavage.

Pharmacological Context & Quantitative Data

LY2112688 is a


-melanocyte-stimulating hormone (

-MSH)-derived peptide[1]. It exhibits profound selectivity for MC4R over other melanocortin receptors, driving downstream cAMP accumulation via the G

s signaling pathway[4].

Table 1: Pharmacological Profile of LY2112688 | Receptor | Species |


 (nM) | 

(nM) |

(% of NDP-

-MSH) | | :--- | :--- | :--- | :--- | :--- | | MC4R | Human | 0.55 | 0.25 | 94.5% | | MC4R | Rat | 0.39 | - | - | | MC3R | Human | 56.79 | 1.61 | 84.1% | | MC1R | Human | 16.78 | - | - | | MC5R | Human | >500 | - | - | Data sourced from standardized in vitro competitive binding and cAMP release assays[1].

MC4R_Pathway Ligand LY2112688 MC4R MC4 Receptor Ligand->MC4R Binds Gs Gαs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces Outcome Appetite Suppression cAMP->Outcome PKA Pathway

Mechanism of action of LY2112688 via the MC4R/cAMP signaling cascade.

Synthetic Strategy & Mechanistic Rationale

To ensure a self-validating and high-yield synthesis, the experimental design incorporates specific chemical rationales (E-E-A-T):

  • Solid Support Selection: Rink Amide AM resin is utilized because the target peptide requires a C-terminal primary amide (-Cys-NH2). Acidolytic cleavage of the Rink linker directly yields the desired amidation[2].

  • Coupling Chemistry: DIC and Oxyma Pure are selected over traditional HATU/DIEA. Oxyma provides excellent suppression of racemization, which is critical when coupling D-amino acids (D-Arg, D-Phe) and the highly susceptible Histidine residue.

  • Orthogonal Protection (Acm) & Pseudodilution: The Cys residues at positions 2 and 8 are protected with Acetamidomethyl (Acm) groups. Unlike Trityl (Trt) groups, Acm is stable to both piperidine and TFA. This allows for selective on-resin oxidation using Iodine (

    
    )[2]. Performing cyclization on the solid support leverages the "pseudodilution" effect, which heavily favors intramolecular disulfide bond formation and prevents intermolecular polymerization.
    
  • Tryptophan Shielding: Tryptophan (Trp) is susceptible to iodination during

    
     oxidation. By performing the oxidation on-resin while Trp is still shielded by its bulky Boc protecting group, and by strictly limiting the reaction time to 90 minutes, indole side-reactions are mitigated.
    
  • Cleavage Cocktail Modification (Critical): Standard cleavage cocktails (e.g., Reagent K) contain strong reducing thiols like Ethanedithiol (EDT). Because the disulfide bridge is formed prior to cleavage, the presence of EDT would reduce the cyclic peptide back to its linear form. Therefore, a thiol-free cocktail of TFA/TIPS/H2O (95:2.5:2.5) is strictly required. Triisopropylsilane (TIPS) acts as a highly effective hydride donor to quench carbocations without disrupting the disulfide bond.

Materials & Reagents

Table 2: Protected Amino Acids and Coupling Reagents

Reagent Protecting Group MW ( g/mol ) Equivalents
Fmoc-Cys(Acm)-OH Acm 414.5 4.0
Fmoc-Trp(Boc)-OH Boc 526.6 4.0
Fmoc-Arg(Pbf)-OH Pbf 648.8 4.0
Fmoc-D-Phe-OH None 387.4 4.0
Fmoc-His(Trt)-OH Trt 619.7 4.0
Fmoc-Glu(OtBu)-OH OtBu 425.5 4.0
Fmoc-D-Arg(Pbf)-OH Pbf 648.8 4.0

| DIC / Oxyma Pure | N/A | 126.2 / 142.1 | 4.0 / 4.0 |

Step-by-Step Experimental Protocol

Resin Preparation & Swelling
  • Weigh 1.0 g of Rink Amide AM resin (loading capacity ~0.5 mmol/g) into a fritted SPPS reaction vessel.

  • Add 10 mL of Dimethylformamide (DMF) and agitate for 30 minutes to swell the polymer matrix. Drain the solvent.

Iterative Fmoc-SPPS

Execute the following cycle for each amino acid, starting from the C-terminus (Cys8) to the N-terminus (D-Arg1):

  • Fmoc Deprotection: Add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin with DMF (5 × 1 minute).

  • Coupling: Dissolve 2.0 mmol (4 eq) of the Fmoc-amino acid and 2.0 mmol (4 eq) of Oxyma Pure in 5 mL DMF. Add 2.0 mmol (4 eq) of DIC. Stir for 2 minutes for pre-activation, then add the solution to the resin. Agitate for 60 minutes at room temperature.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 minute).

  • Kaiser Test: Perform a Kaiser test to confirm free amine consumption. If positive, repeat the coupling step.

N-Terminal Acetylation
  • Following the final Fmoc deprotection of D-Arg1, wash the resin thoroughly.

  • Prepare a capping solution of Acetic Anhydride (

    
    , 10 eq) and N,N-Diisopropylethylamine (DIEA, 10 eq) in 10 mL DMF.
    
  • Add to the resin and agitate for 30 minutes. Wash with DMF (5 × 1 minute).

On-Resin Disulfide Cyclization
  • Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) to remove residual basic amines. Re-swell in DMF for 15 minutes.

  • Dissolve 10 equivalents of Iodine (

    
    ) in a mixture of DMF/MeOH (4:1 v/v).
    
  • Add the

    
     solution to the resin and agitate in the dark for 90 minutes.
    
  • Quenching: Drain the solution. Wash the resin with 2% ascorbic acid in DMF (3 × 2 minutes) to quench residual iodine (the resin will transition from brown to its original color).

  • Wash extensively with DMF, DCM, and MeOH. Dry the resin under vacuum for 2 hours.

Global Cleavage and Side-Chain Deprotection
  • Transfer the dry resin to a cleavage flask.

  • Prepare the thiol-free cleavage cocktail: TFA / TIPS /

    
     (95 : 2.5 : 2.5 v/v/v) .
    
  • Add 10 mL of the cocktail per gram of resin. Stir gently at room temperature for 2.5 hours.

  • Filter the resin through a sintered glass funnel, collecting the filtrate containing the fully deprotected, cyclic peptide. Wash the resin once with 2 mL of neat TFA.

Precipitation and Purification
  • Concentrate the filtrate under a stream of

    
     to approximately one-third of its original volume.
    
  • Add the concentrated solution dropwise into 40 mL of ice-cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat twice.

  • Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimum volume of

    
    /MeCN (80:20) and purify via Preparative RP-HPLC using a C18 column. Apply a linear gradient of Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA).
    
  • Lyophilize the pure fractions to yield LY2112688 as a white trifluoroacetate salt[1].

SPPS_Workflow Rink 1. Resin Swelling (Rink Amide AM) Coupling 2. Iterative Fmoc-SPPS (DIC/Oxyma) Rink->Coupling Acetylation 3. N-Terminal Acetylation (Ac2O/DIEA) Coupling->Acetylation Oxidation 4. On-Resin Cyclization (I2 in DMF/MeOH) Acetylation->Oxidation Cleavage 5. Global Cleavage (TFA/TIPS/H2O) Oxidation->Cleavage Purification 6. RP-HPLC Purification (C18 Column) Cleavage->Purification

Step-by-step solid-phase synthesis and on-resin cyclization workflow for LY2112688.

Analytical Characterization

  • Analytical RP-HPLC: Verify purity (>95%) using an analytical C18 column with a 10–60% MeCN gradient over 20 minutes. The cyclic peptide typically elutes slightly earlier than its linear precursor due to a more compact hydrodynamic radius.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular weight. The theoretical monoisotopic mass for LY2112688 (

    
    ) is 1174.49 Da. The observed mass should reflect the loss of 2 protons (-2 Da) compared to the linear sequence, confirming successful disulfide formation[1].
    

References[1] Sigma-Aldrich. "LY2112688 trifluoroacetate ≥95% (HPLC)". Source: sigmaaldrich.com. URL:https://sigmaaldrich.com/[2] ACS Publications. "Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist...". Source: acs.org. URL: https://pubs.acs.org/[4] MDPI. "Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin". Source: mdpi.com. URL: https://www.mdpi.com/[3] NIH/PMC. "The effect of melanocortin-4 receptor agonist drugs on obesity and metabolic risk factors: a systematic review and meta-analysis". Source: nih.gov. URL:https://www.ncbi.nlm.nih.gov/

Sources

Application

High-Performance Liquid Chromatography (HPLC) Purification and Characterization of the Synthetic Melanocortin-4 Receptor Agonist, LY2112688

An Application Note for Drug Development Professionals Abstract LY2112688 is a potent synthetic cyclic peptide and a selective agonist for the melanocortin-4 receptor (MC4R), a key target in regulating energy homeostasis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

LY2112688 is a potent synthetic cyclic peptide and a selective agonist for the melanocortin-4 receptor (MC4R), a key target in regulating energy homeostasis and body weight.[1][2][3] As a therapeutic candidate, ensuring the purity and identity of LY2112688 is paramount for preclinical and clinical success. This application note provides a detailed, field-proven guide for the purification and characterization of LY2112688 derived from solid-phase peptide synthesis (SPPS). We outline a robust protocol employing preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for purification, followed by analytical RP-HPLC and mass spectrometry (MS) for comprehensive characterization and purity verification. The methodologies described herein are designed to be a self-validating system, ensuring the final peptide product meets stringent quality attributes.

Introduction: The Scientific Imperative for Purity

LY2112688 is an octapeptide with the sequence Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, featuring a critical disulfide bridge that forms its cyclic structure.[1] Its function as an MC4R agonist gives it potential as a therapeutic for obesity and related metabolic disorders.[4][5]

The process of solid-phase peptide synthesis (SPPS), while powerful, inevitably produces a crude product containing a heterogeneous mixture of impurities. These can include deletion sequences (missing amino acids), truncated peptides, and molecules with incompletely removed protecting groups.[6] Such impurities can have altered biological activity or introduce toxicity, making their removal essential.

The gold-standard technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8] This method separates the target peptide from impurities based on differences in their hydrophobicity.[7] Following purification, a multi-pronged characterization strategy is necessary to confirm the peptide's identity and quantify its purity. This typically involves analytical HPLC for purity assessment and mass spectrometry (MS) to verify the correct molecular weight.[9][10][11][12]

The Purification & Characterization Workflow

The overall process is a systematic workflow designed to isolate LY2112688 from the crude synthetic mixture and subsequently validate its structural integrity and purity. Each step provides a quality check for the next, ensuring a high-quality final product.

G cluster_0 Synthesis & Preparation cluster_1 Purification cluster_2 Characterization & Final Product Crude Crude LY2112688 (from SPPS) Dissolve Dissolution & Filtration Crude->Dissolve Solubilize in Aq. ACN Prep_HPLC Preparative RP-HPLC Dissolve->Prep_HPLC Fractions Collect Fractions Prep_HPLC->Fractions Elution based on hydrophobicity Analysis Purity & Identity Check Fractions->Analysis Anal_HPLC Analytical RP-HPLC Analysis->Anal_HPLC Assess Purity MS Mass Spectrometry Analysis->MS Confirm Mass Final Pure LY2112688 (>95% Purity) Anal_HPLC->Final MS->Final

Figure 1: Overall workflow from crude peptide to final, characterized product.

Experimental Protocols

Materials and Reagents
  • Crude LY2112688 Peptide (lyophilized powder)

  • Acetonitrile (ACN), HPLC Grade

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • 0.2 µm Syringe Filters

Protocol 1: Sample Preparation

The objective of this step is to prepare the crude peptide for injection onto the HPLC column. Proper dissolution is key for accurate loading, and filtration is critical to prevent column and system damage.[13][14]

  • Weighing: Accurately weigh approximately 50-100 mg of crude lyophilized LY2112688 peptide.

  • Dissolution: Dissolve the peptide in a minimal volume of a solvent mixture, such as 50% acetonitrile in water. The goal is to achieve a final concentration of approximately 5-10 mg/mL.[15] Sonication may be used sparingly to aid dissolution for hydrophobic peptides.

  • Filtration: Draw the dissolved sample into a syringe and pass it through a 0.2 µm syringe filter to remove any particulate matter. This step is mandatory to protect the HPLC column from clogging.[14]

Protocol 2: Preparative RP-HPLC Purification

This protocol is designed to separate the target LY2112688 peptide from synthesis-related impurities. The choice of a C18 column is standard for peptides, providing separation based on hydrophobic interactions.[6] TFA is used as an ion-pairing agent to improve peak shape and resolution by masking residual silanol groups on the silica-based stationary phase.[16]

Parameter Condition
HPLC System Preparative HPLC with gradient capability and UV detector
Column C18 Reversed-Phase, Wide-Pore (300 Å), 10 µm particle size (e.g., 21.2 x 250 mm)
Mobile Phase A 0.1% (v/v) TFA in Ultrapure Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate ~20 mL/min (adjust based on column diameter)
Detection Wavelength 220 nm or 230 nm (using a higher wavelength can prevent detector saturation with high sample loads)[15]
Injection Volume 1-5 mL, depending on concentration
Gradient Elution Time (min)

Methodology:

  • System Equilibration: Equilibrate the column with 10% Mobile Phase B for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution.

  • Fraction Collection: Begin collecting fractions as the UV absorbance begins to rise. Collect fractions of 10-15 mL across the main peak and any significant shoulder peaks. It is often necessary to perform a second purification step on pooled, partially pure fractions.[14]

  • Post-Purification: Once all fractions containing the target peptide are collected, lyophilize them to remove the HPLC solvents, yielding a fluffy white powder.

Figure 2: Principle of RP-HPLC separation based on hydrophobicity.

Protocol 3: Analytical RP-HPLC for Purity Assessment

This step quantifies the purity of the collected and lyophilized fractions. A faster gradient is used to produce sharp, well-defined peaks suitable for accurate area-under-the-curve integration.

Parameter Condition
HPLC System Analytical HPLC with UV detector
Column C18 Reversed-Phase, Wide-Pore (300 Å), 3.5-5 µm particle size (e.g., 4.6 x 150 mm)
Mobile Phase A 0.1% (v/v) TFA in Ultrapure Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Sample Concentration ~0.5 mg/mL in 50% ACN/Water
Gradient Elution Time (min)

Methodology:

  • Sample Prep: Prepare a solution of the purified, lyophilized peptide.

  • Injection & Analysis: Equilibrate the column and inject the sample.

  • Purity Calculation: Integrate the area of all peaks in the resulting chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%

Protocol 4: Mass Spectrometry for Identity Confirmation

Mass spectrometry is the definitive technique for confirming that the purified peptide has the correct molecular weight, thereby verifying its identity.[9][11][12]

Parameter Condition
Instrument Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
Mode Positive Ion Mode
Sample Preparation Dilute the purified peptide to ~10-20 µM in 50% ACN / 0.1% Formic Acid in Water
Analysis Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum.
Data Interpretation Deconvolute the resulting multi-charged ion series to obtain the zero-charge molecular weight of the peptide.

Expected Results:

The molecular formula for LY2112688 (Ac-C₄₉H₆₅N₁₅O₁₂S₂-NH₂) is C₅₁H₇₀N₁₆O₁₃S₂. The calculated monoisotopic mass must be compared against the experimentally observed mass.

Parameter Value
Chemical Formula C₅₁H₇₀N₁₆O₁₃S₂
Theoretical Monoisotopic Mass 1222.4789 g/mol
Observed Mass Should be within ± 5 ppm of the theoretical mass

A match between the observed and theoretical mass provides high confidence in the identity of the purified product.

Conclusion

This application note details a comprehensive and robust workflow for the purification and characterization of the synthetic peptide LY2112688. By employing preparative RP-HPLC followed by rigorous analytical HPLC and mass spectrometry, researchers can confidently produce a highly pure and structurally verified peptide suitable for advanced research and drug development activities. The principles and protocols outlined here serve as a foundational guide and can be adapted for a wide range of other synthetic peptides.

References

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Xie, H., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Rasmussen, L. K., & Jensen, J. K. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.
  • Dogruel, D., et al. (1995). Peptide characterization using bioreactive mass spectrometer probe tips. Rapid Communications in Mass Spectrometry.
  • Rasmussen, L. K., & Jensen, J. K. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC.
  • Jadaun, G. P. S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor.
  • Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Gellman, S. H. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate.
  • Conlon, J. M. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. ResearchGate.
  • Frederick, J. (2016). HPLC Purification of Peptides. protocols.io.
  • Ericson, M. D., et al. (2023). A Macrocyclic Melanocortin Ligand Possessing Three Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap(Ac-Arg-Arg-Arg)-Ala-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)]. PMC.
  • Kievit, P., et al. (2013). LY2112688 administration results in decreased food intake and increased body weight. ResearchGate.
  • Varga, E. V., et al. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. MDPI.
  • Lee, W., et al. (2018). Optimized High-Yield Purification of Obesity-Associated Melanocortin 4 Receptor. PubMed.
  • Cai, M., & Hruby, V. J. (2022). MC4R biased signalling and the conformational basis of biological function selections. British Journal of Pharmacology.
  • Salehi, M., et al. (2026). The effect of melanocortin-4 receptor agonist drugs on obesity and metabolic risk factors: a systematic review and meta-analysis. PMC.

Sources

Method

In vitro cAMP functional assays for AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 activity

Application Note: In Vitro cAMP Functional Assay for the Selective MC4R Agonist Acetyl-(D-Arg10,Cys11,D-Phe14,Cys17)-β-MSH (10-17) amide Introduction & Pharmacological Profile The melanocortin-4 receptor (MC4R) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro cAMP Functional Assay for the Selective MC4R Agonist Acetyl-(D-Arg10,Cys11,D-Phe14,Cys17)-β-MSH (10-17) amide

Introduction & Pharmacological Profile

The melanocortin-4 receptor (MC4R) is a critical G protein-coupled receptor (GPCR) involved in the central regulation of energy homeostasis, feeding behavior, and metabolic syndrome. Acetyl-(D-Arg10,Cys11,D-Phe14,Cys17)-β-MSH (10-17) amide (also known in literature as LY2112688 or H-6268) is a highly potent, cyclic octapeptide agonist derived from β-MSH. Its precise sequence, Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2, features a Cys2-Cys8 disulfide bridge that heavily constrains the molecular conformation[].

This structural constraint confers sub-nanomolar affinity (Ki = 0.55 nM) and exceptional selectivity for the human MC4R over other melanocortin receptor subtypes[][2]. Because MC4R is classically coupled to the Gαs signaling pathway, agonist binding induces a conformational change that activates adenylate cyclase (AC), leading to the rapid intracellular accumulation of cyclic AMP (cAMP)[3]. This application note details a robust, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol to quantify the in vitro functional activity (EC50) of this peptide.

Mechanistic Pathway

G Peptide LY2112688 Peptide (MC4R Agonist) MC4R MC4 Receptor (Gs-coupled) Peptide->MC4R Binds & Activates Gs Gαs Protein Activation MC4R->Gs GDP/GTP Exchange AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC Substrate Detection TR-FRET Detection cAMP->Detection Competes with d2-cAMP

Figure 1: Gs-coupled signaling pathway of MC4R activation leading to cAMP accumulation.

Assay Principle: TR-FRET Competitive Immunoassay

To measure the functional potency of the peptide, we utilize a homogenous TR-FRET competitive immunoassay. Cells expressing hMC4R are stimulated with the peptide. The endogenously produced cAMP competes with a d2-labeled cAMP tracer for binding to a monoclonal anti-cAMP antibody labeled with a Europium (Eu3+) or Terbium (Tb3+) Cryptate.

Causality Check: In the absence of native cAMP, the d2-cAMP and Cryptate-antibody are in close proximity, yielding a maximal FRET signal. As the peptide stimulates MC4R, native cAMP accumulates and displaces the d2-cAMP, resulting in a decrease in the TR-FRET signal. This inverse relationship is mathematically converted to a precise cAMP concentration using a standard curve, allowing for the calculation of the peptide's EC50.

Reagents and Materials

  • Cell Line: HEK293 cells stably expressing human MC4R[2].

  • Test Compound: Acetyl-(D-Arg10,Cys11,D-Phe14,Cys17)-β-MSH (10-17) amide (CAS: 819048-44-7)[].

  • Detection Kit: TR-FRET cAMP dynamic kit (e.g., Revvity/Cisbio HTRF cAMP Gs Dynamic).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • PDE Inhibitor: 3-Isobutyl-1-methylxanthine (IBMX) at 0.5 mM final concentration.

    • Causality: IBMX broadly inhibits phosphodiesterases (PDEs). Without it, newly synthesized cAMP is rapidly hydrolyzed into 5'-AMP, destroying the assay window. IBMX ensures a stable, measurable accumulation of cAMP[3].

  • Carrier Protein/Surfactant: 0.1% Bovine Serum Albumin (BSA) or 0.01% Pluronic F-127.

    • Causality: Highly hydrophobic and cyclic peptides are prone to non-specific adsorption to polystyrene/polypropylene surfaces. Adding Pluronic F-127 prevents this "sticking," ensuring the nominal peptide concentration matches the actual free concentration, which prevents artificial rightward shifts in the EC50 curve[5].

Detailed Step-by-Step Protocol

Step 1: Cell Preparation

  • Detach HEK293-hMC4R cells at 70-80% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

  • Centrifuge at 200 x g for 5 minutes and resuspend the cell pellet in Assay Buffer containing 0.5 mM IBMX.

  • Adjust the cell density to 200,000 cells/mL (yielding 1,000 cells per 5 µL well addition).

Step 2: Peptide Dilution Series

  • Reconstitute the lyophilized Acetyl-(D-Arg10,Cys11,D-Phe14,Cys17)-β-MSH (10-17) amide in 100% DMSO to a stock concentration of 1 mM.

  • Prepare a 12-point serial dilution (1:3 or 1:4) in Assay Buffer supplemented with 0.01% Pluronic F-127[5]. Ensure the final DMSO concentration in the assay remains constant and below 1% to prevent solvent-induced cytotoxicity.

Step 3: Receptor Stimulation

  • Dispense 5 µL of the cell suspension into a 384-well low-volume white microplate (Proxiplate).

  • Add 5 µL of the diluted peptide to the respective wells. Include basal controls (buffer only) and maximum stimulation controls (10 µM Forskolin).

  • Seal the plate and incubate at room temperature (RT) for 30 minutes.

Step 4: Lysis and Detection

  • Reconstitute the cAMP-d2 and anti-cAMP-Cryptate conjugates in the lysis buffer provided by the kit.

  • Add 5 µL of cAMP-d2 to all wells.

  • Add 5 µL of anti-cAMP-Cryptate to all wells. (Note: Always add the d2 conjugate before or simultaneously with the Cryptate to ensure proper competitive equilibration).

  • Incubate the plate for 1 hour at RT, protected from light.

Step 5: Readout

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision) using an excitation wavelength of 337 nm (laser) or 340 nm (flash lamp).

  • Record emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

Experimental Workflow

Workflow Step1 1. Cell Preparation (HEK293-hMC4R + IBMX) Step3 3. Receptor Stimulation (Mix 5 µL cells + 5 µL peptide) Step1->Step3 Step2 2. Compound Dilution (Peptide + Pluronic F-127) Step2->Step3 Step4 4. Incubation (30 min at RT) Step3->Step4 Step5 5. Lysis & Detection (Add 5 µL d2 + 5 µL Cryptate) Step4->Step5 Step6 6. Equilibration (1 hour at RT) Step5->Step6 Step7 7. TR-FRET Readout (665nm / 620nm) Step6->Step7

Figure 2: Microplate workflow for the TR-FRET cAMP functional assay.

Data Analysis and Expected Results

Calculate the TR-FRET ratio for each well: Ratio = (Emission 665 nm / Emission 620 nm) × 10,000. Convert the ratios to Delta F (%) or directly to cAMP concentrations (nM) using a standard curve. Plot the cAMP concentration against the log of the peptide concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the EC50.

Expected Pharmacological Profile: The peptide demonstrates exceptional selectivity and functional potency for MC4R. Below is a summary of expected binding (Ki) and functional (EC50) parameters based on established literature[][2].

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Ratio (vs MC4R)
hMC4R 0.55 ± 0.060.25 - 0.281x (Target)
hMC1R 16.78 ± 1.53N/A~30x
hMC3R 56.79 ± 4.661.61~103x
hMC5R > 500N/A>900x

Note: The functional EC50 (0.25 nM) is typically lower than the binding Ki (0.55 nM) due to receptor reserve (spare receptors) commonly observed in recombinant HEK293 expression systems[2].

References

  • Tartu Ülikool. "Melanokortiiniretseptorite ligandid ja nende sidumisafiinsuse määramine." (Discusses the use of Pluronic F-127 for H-6268 peptide handling and Gs signaling).[5] URL:[Link]

Sources

Application

Radioligand binding assays for determining LY2112688 receptor affinity

Application Note: Precision Radioligand Binding Assays for Determining LY2112688 Receptor Affinity Introduction & Scientific Context LY2112688 is a synthetic, peptide-based agonist highly selective for the Melanocortin-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Radioligand Binding Assays for Determining LY2112688 Receptor Affinity

Introduction & Scientific Context

LY2112688 is a synthetic, peptide-based agonist highly selective for the Melanocortin-4 Receptor (MC4R) .[1][2] Originally developed by Eli Lilly for the treatment of obesity, it functions by mimicking


-MSH to activate the G

s-cAMP signaling pathway in the hypothalamus, thereby suppressing appetite. Although its clinical development was halted due to cardiovascular side effects (pressor responses mediated by sympathetic activation), it remains a critical tool compound for studying melanocortin physiology.

Why Radioligand Binding? While functional assays (e.g., cAMP accumulation) measure efficacy (


 and 

), they are subject to receptor reserve and signal amplification. Radioligand binding is the only method to directly quantify the physical affinity (

or

) of LY2112688 for the receptor binding pocket, independent of downstream signaling efficiency.

Target Specificity:

  • Primary Target: Human MC4R (

    
     nM).[1]
    
  • Selectivity: >100-fold selective over MC3R and >30-fold over MC1R.[1]

Materials & Reagents

A. Biological Reagents
  • Receptor Source: Membranes prepared from HEK293 or CHO-K1 cells stably expressing human MC4R (hMC4R).

    • Note: Stable transfection is preferred over transient to ensure consistent

      
       (receptor density).
      
  • Radioligand:

    
    I-NDP-
    
    
    
    -MSH
    (Nle4, D-Phe7]-
    
    
    -MSH).
    • Rationale: This is the gold-standard radioligand for MC receptors due to its high specific activity (~2200 Ci/mmol) and resistance to enzymatic degradation compared to native

      
      -MSH.
      
  • Test Compound: LY2112688 (Lyophilized peptide).

    • Storage: Reconstitute in sterile water or dilute acid; store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Non-Specific Binding (NSB) Control: Unlabeled NDP-

    
    -MSH (1 
    
    
    
    M) or SHU9119.
B. Buffers (Critical for Peptide Stability)
  • Binding Buffer: 25 mM HEPES (pH 7.4), 1 mM MgCl

    
    , 2.5 mM CaCl
    
    
    
    , 0.2% BSA (Fraction V).
    • Expert Insight:BSA is non-negotiable. Peptides like LY2112688 and the radioligand are "sticky" and will adhere to plasticware without carrier protein, causing artificial depletion of free ligand.

    • Protease Inhibition: Add 1 mM 1,10-Phenanthroline and one Complete™ Protease Inhibitor Cocktail tablet per 50 mL buffer immediately before use.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical path for the Competition Binding Assay.

BindingAssayWorkflow Prep Membrane Preparation (HEK293-hMC4R) Incubation Equilibrium Binding (90 min @ 37°C) Prep->Incubation Add 5-10 µg protein/well Dilution Ligand Dilution (LY2112688 Serial Dilution) Dilution->Incubation Add 10 concentrations Harvest Vacuum Filtration (GF/B Filters + PEI) Incubation->Harvest Terminate reaction Count Gamma Counting (CPM Measurement) Harvest->Count Wash 3x with ice-cold buffer Analysis Data Analysis (Cheng-Prusoff Equation) Count->Analysis Convert CPM to Ki

Caption: Workflow for determining LY2112688 affinity. Note the critical PEI pretreatment of filters during the Harvest step to reduce non-specific binding.

Detailed Protocol: Competition Binding Assay

This protocol determines the


 (inhibition constant) of LY2112688 by competing it against a fixed concentration of 

I-NDP-

-MSH.
Step 1: Plate Preparation
  • Use 96-well polypropylene V-bottom plates (low protein binding).

  • Pre-treatment: If using glass fiber filters (GF/B or GF/C), soak them in 0.5% Polyethyleneimine (PEI) for at least 1 hour at 4°C.

    • Why? PEI is a cationic polymer that neutralizes the negative charge of glass fibers, drastically reducing the non-specific binding of the positively charged peptide radioligand.

Step 2: Reaction Setup

Add reagents to the wells in the following order (Final Volume = 200


L):
  • 50

    
    L Binding Buffer  (or buffer + NSB control for defined wells).
    
  • 50

    
    L Test Compound (LY2112688):  Prepare serial dilutions (e.g., 
    
    
    
    M to
    
    
    M).
  • 50

    
    L Radioligand: 
    
    
    
    I-NDP-
    
    
    -MSH at a final concentration equal to its
    
    
    (typically ~0.05–0.1 nM).
  • 50

    
    L Membrane Suspension:  Dilute membranes to deliver 5–10 
    
    
    
    g protein per well.
    • Action: Initiate the reaction by adding the membranes last.

Step 3: Incubation
  • Seal the plate and incubate at 37°C for 90 minutes .

  • Note: While some GPCR assays are done at room temperature, MC4R kinetics often require 37°C to reach equilibrium efficiently within a reasonable timeframe.

Step 4: Termination & Filtration
  • Place the PEI-soaked filter plate onto a vacuum manifold (e.g., PerkinElmer UniFilter).

  • Apply vacuum and wash filters 3 times with 200

    
    L of ice-cold  wash buffer (50 mM Tris-HCl, pH 7.4).
    
    • Critical: The wash buffer must be ice-cold to prevent dissociation of the bound ligand during the wash step.

  • Dry the filter plate (air dry or 37°C oven for 30 mins).

  • Add 50

    
    L of Microscint-20 scintillation cocktail (if using a TopCount) or punch filters for a Gamma Counter.
    

Data Analysis & Interpretation

A. Quantitative Metrics

Convert raw CPM (Counts Per Minute) to specific binding and fit to a one-site competition model.

ParameterDefinitionCalculation/FormulaTarget Value for LY2112688
IC

Conc. displacing 50% of radioligandNon-linear regression~1–2 nM
K

Inhibitory Constant (True Affinity)Cheng-Prusoff:

0.55 ± 0.1 nM
Hill Slope Cooperativity factorSlope of the curve~1.0 (Standard competitive)
  • [L]: Concentration of radioligand used (nM).

  • K

    
    :  Dissociation constant of the radioligand (determined previously via saturation binding).
    
B. Self-Validating Controls
  • Total Binding: Should be >1000 CPM to ensure signal-to-noise ratio.

  • Non-Specific Binding (NSB): Should be <10-15% of Total Binding. If >20%, increase BSA or PEI soak time.

  • Z-Factor: For high-throughput screening validation,

    
     is required.
    

Mechanistic Insight: The MC4R Pathway

Understanding the downstream effect is crucial for correlating binding affinity (


) with potency (

).

MC4R_Pathway LY LY2112688 MC4R MC4R (GPCR) LY->MC4R High Affinity Binding (Ki ~0.5 nM) Gs Gαs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Effect Appetite Suppression (Physiological) PKA->Effect

Caption: Signal transduction triggered by LY2112688 binding. The assay described measures the initial interaction (LY -> MC4R).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Peptide sticking to filters/plastic.Increase BSA to 0.5%; Ensure filters are soaked in 0.5% PEI for >1 hr.
Low Specific Signal Receptor degradation or low expression.Add protease inhibitors (Bacitracin/PMSF); Use fresh membrane prep; Check transfection efficiency.
Variable Replicates Pipetting error or non-equilibrium.Use automated dispensing; Increase incubation time to 120 min; Ensure thorough mixing.
Ki Mismatch Radioligand depletion.Ensure Total Binding < 10% of total radioligand added. If >10%, reduce membrane concentration.

References

  • Mayer, J. P., et al. (2005). "Discovery of a beta-MSH-derived MC-4R selective agonist."[1] Journal of Medicinal Chemistry.

  • Greenfield, J. R., et al. (2009).[3][4] "Modulation of blood pressure by central melanocortinergic pathways."[3][4] New England Journal of Medicine.

  • Maguire, J. J., et al. (2012). "IUPHAR Review: Radioligand binding assays." British Journal of Pharmacology.

  • Motulsky, H. & Neubig, R. (2010). "Analyzing radioligand binding data." Current Protocols in Neuroscience.

  • Sigma-Aldrich. "LY2112688 Product Information."[5]

Sources

Method

Application Notes and Protocols for Intracerebroventricular Administration of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ in Mice

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for the intracerebroventricular (ICV) administration of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the intracerebroventricular (ICV) administration of the cyclic peptide AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ to mice. This peptide, and its close analogue LY2112688, are potent agonists of the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis and other physiological processes within the central nervous system.[1][2][3][4] Direct administration into the cerebral ventricles bypasses the blood-brain barrier, enabling the investigation of its central effects.[5] This guide offers in-depth protocols for peptide handling, stereotaxic surgery, and post-operative care, grounded in scientific principles and best practices for animal welfare.

Introduction: The Scientific Rationale

The peptide AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ belongs to a class of synthetic melanocortin receptor agonists. Its structure, featuring a disulfide bridge-induced cyclization, confers enhanced stability compared to linear peptides.[6][7][8][9] The core sequence 'His-D-Phe-Arg-Trp' is a well-established pharmacophore for melanocortin receptor activation.[10][11][12] Specifically, this peptide and its analogues exhibit high affinity and agonist activity at the MC4R, which is predominantly expressed in the brain.[2][3][4]

Activation of MC4R is implicated in a variety of physiological functions, including the regulation of food intake, energy expenditure, and cardiovascular function.[1][2][13] Therefore, ICV administration of this peptide in mouse models is a powerful tool to investigate its potential therapeutic effects on obesity, metabolic disorders, and other neurological conditions. This direct central administration ensures that the observed effects are mediated by the central nervous system, avoiding confounding peripheral actions.

Ethical Considerations

All animal experiments must be conducted in accordance with the highest ethical standards and be approved by an institutional animal care and use committee (IACUC) or an equivalent ethics board.[6][14] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the experimental process to minimize animal suffering and the number of animals used.[14] This protocol is designed to refine the surgical procedure and post-operative care to enhance animal welfare.

Peptide Characteristics and Handling

Peptide Synthesis and Purification

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ is a synthetic peptide, typically produced by solid-phase peptide synthesis (SPPS). The cyclization is achieved through the formation of a disulfide bond between the two cysteine residues. This process involves the oxidation of the linear peptide precursor.[15][16][17] High-performance liquid chromatography (HPLC) is used to purify the peptide to a high degree (typically >95%), and mass spectrometry confirms its molecular weight.[3][4]

Storage and Stability

Proper storage is critical to maintain the integrity and bioactivity of the peptide.

  • Lyophilized Peptide: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a desiccated environment.[1][2][14][16][17] When stored correctly, the lyophilized peptide can be stable for several years. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[2][16]

  • Peptide in Solution: Once reconstituted, the peptide is more susceptible to degradation.[14][16] For short-term storage (up to a few weeks), the solution should be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][14] The stability of the peptide in solution is pH-dependent, with degradation of the disulfide bond occurring more rapidly at a basic pH.[6]

Storage ConditionTemperatureDuration
Lyophilized -20°C to -80°CYears
In Solution (Short-term) 2-8°CWeeks
In Solution (Long-term) -20°C to -80°CMonths (in aliquots)
Reconstitution and Formulation

For ICV administration, the peptide should be reconstituted in a sterile, pyrogen-free vehicle.

  • Recommended Vehicle: Artificial cerebrospinal fluid (aCSF) or sterile, preservative-free 0.9% saline are suitable vehicles. The choice of vehicle should be consistent throughout an experiment.

  • Reconstitution Procedure:

    • Allow the lyophilized peptide vial to reach room temperature.

    • Add the desired volume of sterile vehicle to the vial to achieve the target concentration.

    • Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide aggregation.

    • The final solution should be clear and free of particulates. If necessary, the solution can be filtered through a 0.22 µm sterile filter.

Intracerebroventricular Administration Protocol

This protocol details the stereotaxic surgical procedure for a single ICV injection into the lateral ventricle of a mouse.

Materials and Equipment
  • Stereotaxic apparatus for mice

  • Anesthesia system (e.g., isoflurane vaporizer)

  • Induction chamber

  • Heating pad to maintain body temperature

  • Surgical drill with a small burr (e.g., 0.5 mm)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Infusion pump

  • Sterile surgical instruments (scalpel, forceps, etc.)

  • Sutures or wound clips

  • Antiseptic solution (e.g., povidone-iodine and 70% ethanol)

  • Ophthalmic ointment

  • Analgesics and antibiotics for post-operative care

Pre-Operative Procedures
  • Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before surgery. Provide food and water ad libitum.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) in an induction chamber. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).[4][15]

  • Surgical Preparation: Once anesthetized, shave the fur from the scalp. Secure the mouse in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent corneal drying.[15] Clean the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.

Stereotaxic Injection
  • Incision: Make a midline incision on the scalp to expose the skull.

  • Locating Bregma: Identify the bregma, the anatomical landmark where the sagittal and coronal sutures meet.

  • Drilling: Based on the mouse brain atlas, determine the coordinates for the lateral ventricle. A common set of coordinates relative to bregma are:

    • Anterior-Posterior (AP): -0.5 mm

    • Medial-Lateral (ML): ±1.0 mm

    • Dorsal-Ventral (DV): -2.5 mm Carefully drill a small burr hole at the target coordinates, being cautious not to damage the underlying dura mater.

  • Injection:

    • Load the Hamilton syringe with the peptide solution, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator and lower the needle to the pial surface.

    • Slowly lower the needle to the target DV coordinate.

    • Infuse the peptide solution at a slow rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure.[4][15][18] The total injection volume is typically 1-5 µL.

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and minimize backflow.[15]

    • Slowly withdraw the needle.

Post-Operative Care
  • Wound Closure: Suture the incision or use wound clips.

  • Recovery: Remove the mouse from the stereotaxic frame and place it in a clean, warm cage for recovery. Monitor the animal until it is fully ambulatory.[6][7]

  • Analgesia and Monitoring: Administer analgesics as prescribed by the IACUC protocol for at least 48-72 hours post-surgery to minimize pain and discomfort.[7] Monitor the mice daily for signs of pain (e.g., hunched posture, piloerection), infection, and changes in body weight or behavior.[7][8][19][20]

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Procedure cluster_post_op Post-Operative Phase animal_prep Animal Acclimatization anesthesia Anesthesia Induction animal_prep->anesthesia surgical_prep Surgical Site Preparation anesthesia->surgical_prep incision Scalp Incision surgical_prep->incision bregma Locate Bregma incision->bregma drilling Drill Burr Hole bregma->drilling injection Peptide Infusion drilling->injection closure Wound Closure injection->closure recovery Anesthesia Recovery closure->recovery monitoring Analgesia & Daily Monitoring recovery->monitoring

Figure 1: A flowchart outlining the key stages of the intracerebroventricular administration workflow.

Mechanism of Action: Melanocortin-4 Receptor Signaling

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ acts as an agonist at the MC4R, a G-protein coupled receptor (GPCR).[2][3][4] The binding of the peptide to MC4R, primarily located on neurons in various brain regions including the hypothalamus, initiates a downstream signaling cascade.[21]

The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to changes in neuronal activity and gene expression. These changes are responsible for the physiological effects observed, such as decreased food intake and increased energy expenditure.

MC4R_Signaling_Pathway peptide AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ mc4r MC4R peptide->mc4r Binds to & Activates g_protein Gs Protein mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., altered neuronal activity, gene expression) pka->downstream Phosphorylates Targets physiological Physiological Effects (e.g., reduced food intake, increased energy expenditure) downstream->physiological Leads to

Figure 2: The canonical signaling pathway of the Melanocortin-4 Receptor (MC4R) upon activation by an agonist peptide.

Troubleshooting

ProblemPossible CauseSolution
High mortality post-surgery Anesthetic overdose, excessive bleeding, hypothermia, infectionCarefully monitor anesthetic depth. Use hemostatic agents for bleeding. Maintain body temperature with a heating pad. Ensure aseptic surgical technique.
No behavioral/physiological effect Incorrect injection site, peptide degradation, insufficient doseVerify stereotaxic coordinates. Ensure proper peptide storage and handling. Perform a dose-response study.
Backflow of injectate Infusion rate too high, rapid needle withdrawalUse a slow infusion rate (0.5-1 µL/min).[4][15][18] Leave the needle in place for a few minutes post-injection before slow withdrawal.[15]
Infection at the incision site Contamination during surgeryMaintain a sterile surgical field. Administer post-operative antibiotics as per IACUC protocol.

Conclusion

The intracerebroventricular administration of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ is a valuable technique for elucidating the central effects of MC4R activation. Adherence to the detailed protocols and ethical guidelines presented in this document will ensure the generation of reliable and reproducible data while prioritizing animal welfare. The insights gained from such studies can significantly contribute to the development of novel therapeutics for metabolic and neurological disorders.

References

  • Enago Academy. (2017, September 7). Animal Studies: Important Ethical Considerations You Need to Know. Enago Academy. [Link]

  • Kopchick, J. J., & others. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. MDPI. [Link]

  • Tao, Y. X. (2010). The melanocortin-4 receptor: physiology, pharmacology, and pathophysiology. Endocrine reviews, 31(4), 506–543. [Link]

  • Scruggs, B. A., & others. (2021). An optimized intracerebroventricular injection of CD4+ T cells into mice. STAR protocols, 2(3), 100725. [Link]

  • Priority Aminos. (n.d.). How to Store Lyophilized Peptides – Best Practices (RUO). Priority Aminos. [Link]

  • Engin, E., & others. (2018). Melanocortin 4 receptors switch reward to aversion. Journal of Clinical Investigation, 128(8), 3566-3577. [Link]

  • University of Queensland. (n.d.). LAB_016 Stereotactic Brain Injections in Mice and Rats. Research Support. [Link]

  • Freeman, K. T., & others. (2024). Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)]). ACS chemical neuroscience. [Link]

  • Kaur, A., & others. (2023). A protocol for collection and infusion of cerebrospinal fluid in mice. STAR protocols, 4(1), 102015. [Link]

  • Parmasad, J. L. (2024). Intracerebroventricular administration of compound in Mus Musculus. protocols.io. [Link]

  • Cone, R. D. (2018). The hypothalamic melanocortin-4 receptor (MC4R) pathway. ResearchGate. [Link]

  • Butler, A. A., & Cone, R. D. (2002). The melanocortin-4 receptor and energy homeostasis. Trends in endocrinology and metabolism: TEM, 13(4), 142–148. [Link]

  • Tao, Y. X. (2010). The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. Endocrine Reviews, 31(4), 506–543. [Link]

  • Varela, L., & others. (2013). Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques. Diabetes, 62(2), 490–497. [Link]

  • Kaur, A., & others. (2023). A protocol for collection and infusion of cerebrospinal fluid in mice. eScholarship.org. [Link]

  • Phillips, K. A., & others. (2008). Survivable Stereotaxic Surgery in Rodents. Journal of visualized experiments : JoVE, (20), 875. [Link]

  • de Chaumont, F., & others. (2024). Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice. Frontiers in Behavioral Neuroscience, 18, 1457894. [Link]

  • de Chaumont, F., & others. (2024). (PDF) Continuous locomotor activity monitoring to assess animal welfare following intracranial surgery in mice. ResearchGate. [Link]

  • Pérez-Maceira, E., & others. (2023). Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. Animals : an open access journal from MDPI, 13(16), 2639. [Link]

  • Lensing, C. J., & others. (2017). A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus the Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage. ACS chemical neuroscience, 8(6), 1262–1278. [Link]

  • Tam, J. P., & others. (2025). Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide. JACS Au. [Link]

  • Chen, Y., & others. (2016). Disulfide Bridges: Bringing Together Frustrated Structure in a Bioactive Peptide. Biophysical journal, 110(8), 1735–1744. [Link]

  • Tam, J. P., & others. (1991). Disulfide bond formation of a hydrophobic peptide by dimethyl sulfoxide. International journal of peptide and protein research, 38(3), 204-211. [Link]

  • Yang, Y., & others. (1994). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain in human blood coagulation factor IX. Protein science : a publication of the Protein Society, 3(8), 1267–1275. [Link]

  • Lensing, C. J., & others. (2017). A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus the Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage. ACS Chemical Neuroscience, 8(6), 1262-1278. [Link]

  • Haskell-Luevano, C., & others. (2009). Melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 modified at the para position of the benzyl side chain (DPhe): importance for mouse melanocortin-3 receptor agonist versus antagonist activity. Journal of medicinal chemistry, 52(15), 4933–4939. [Link]

  • Haskell-Luevano, C., & others. (2009). Melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 modified at the para position of the benzyl side chain (DPhe): importance for mouse melanocortin-3 receptor agonist versus antagonist activity. Journal of medicinal chemistry, 52(15), 4933–4939. [Link]

  • Freeman, K. T., & others. (2024). Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)]). ACS chemical neuroscience. [Link]

  • Haskell-Luevano, C., & others. (2009). Melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 modified at the para position of the benzyl side chain (DPhe): importance for mouse melanocortin-3 receptor agonist versus antagonist activity. Journal of medicinal chemistry, 52(15), 4933–4939. [Link]

  • Wolff, G. L. (2008). Intracerebroventricular drug administration. The AAPS journal, 10(1), 43–59. [Link]

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Application

Application Note: Quantification of Energy Expenditure Modulation by the MC4R Agonist LY2112688

Topic: Measuring changes in energy expenditure after LY2112688 treatment Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals Abstract This guide details the e...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Measuring changes in energy expenditure after LY2112688 treatment Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

This guide details the experimental protocol for measuring changes in energy expenditure (EE) induced by LY2112688, a selective Melanocortin-4 Receptor (MC4R) agonist. While MC4R agonists are potent anti-obesity agents, LY2112688 is distinct from newer generation compounds (e.g., setmelanotide) due to its association with cardiovascular side effects (tachycardia, hypertension). Accurate quantification of its metabolic effects requires distinguishing between anorectic (reduced intake) and thermogenic (increased EE) contributions to weight loss. This protocol utilizes indirect calorimetry combined with body composition analysis to provide a self-validating dataset.

Introduction & Mechanism of Action

Therapeutic Rationale

The MC4R pathway in the hypothalamic paraventricular nucleus (PVN) is a primary regulator of energy homeostasis. Activation of MC4R by agonists like LY2112688 stimulates sympathetic nervous system (SNS) outflow, resulting in two distinct physiological outcomes:

  • Suppression of Appetite: Via inhibition of NPY/AgRP neurons and activation of POMC downstream targets.

  • Increased Energy Expenditure: Via SNS-mediated activation of Brown Adipose Tissue (BAT) thermogenesis and browning of white adipose tissue.

The "LY2112688 Specificity"

Unlike some MC4R agonists that dissociate metabolic benefits from cardiovascular risks, LY2112688 has been shown to increase heart rate and blood pressure in primates and humans.[1] Therefore, this protocol emphasizes the need to monitor locomotor activity and, where possible, cardiovascular parameters to ensure that measured increases in EE are metabolic (thermogenic) rather than artifactual (stress-induced hyperlocomotion).

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by LY2112688 binding to MC4R, leading to increased metabolic rate.

MC4R_Signaling LY LY2112688 MC4R MC4R (GPCR) LY->MC4R Agonist Binding Gs Gs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates TargetGenes Target Genes (BDNF, TRH, UCP1) CREB->TargetGenes Transcription Physiology Increased Energy Expenditure (Thermogenesis) TargetGenes->Physiology Sympathetic Outflow

Caption: Signal transduction pathway of LY2112688.[2] Activation of Gs-coupled MC4R leads to cAMP accumulation, driving transcriptional changes that promote thermogenesis.

Experimental Design

Animal Models
  • Primary Model: Diet-Induced Obese (DIO) C57BL/6J mice (males, 12–16 weeks old). DIO mice exhibit higher baseline sympathetic tone and are the standard for testing weight-loss efficacy.

  • Control: Lean C57BL/6J mice (fed standard chow).

  • Sample Size: Minimum

    
     per group to account for variability in metabolic cages.
    
Compound Preparation[3][4][5]
  • Compound: LY2112688 (verify purity >98% via HPLC).

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Dosing Regimens:

    • Acute:[1][3][4][5][6] 1.0 – 10.0 mg/kg via Intraperitoneal (IP) injection.

    • Chronic:[3][7] 0.5 – 1.0 mg/kg/day via Subcutaneous (SC) osmotic minipump.

Protocol: Indirect Calorimetry (Open-Circuit Respirometry)

This protocol uses systems such as the Columbus Instruments CLAMS or TSE PhenoMaster .

Experimental Workflow

Workflow Step1 Acclimation (48-72 hrs) Step2 Baseline Measure (24 hrs) Step1->Step2 Step3 Treatment (LY2112688 vs Vehicle) Step2->Step3 Step4 Active Phase Measurement Step3->Step4 Step5 Data Normalization (ANCOVA) Step4->Step5

Caption: Chronological workflow for indirect calorimetry. Acclimation is critical to eliminate stress artifacts.

Detailed Methodology
Step 1: System Calibration (Self-Validation)

Before every run, the system must be validated to ensure data integrity.

  • Gas Calibration: Calibrate

    
     and 
    
    
    
    sensors using primary standard gas mixtures (e.g., 20.5%
    
    
    , 0.5%
    
    
    , balance
    
    
    ).
  • Flow Calibration: Verify mass flow controllers are set to 0.5–0.6 L/min (mice).

  • Leak Test: Seal chambers and verify that

    
     recovery is >99%.
    
Step 2: Acclimation
  • Place mice in metabolic chambers individually.

  • Allow 48–72 hours of acclimation. Data collected during this period is often artifactual due to novel environment stress (exploratory behavior mimics high EE).

  • Criterion for Success: Circadian rhythm of RER (Respiratory Exchange Ratio) should stabilize (approx. 0.75–0.80 light phase, 0.85–0.95 dark phase).

Step 3: Baseline Measurement
  • Record 24 hours of baseline data (Light/Dark cycle 12:12).

  • Ensure ad libitum access to food and water.

Step 4: Treatment Administration
  • Timing: Administer LY2112688 or Vehicle at Zt11 (1 hour before lights off) to coincide with the natural onset of feeding and activity.

  • Procedure: Briefly remove mouse, inject (IP) or verify pump status, and immediately return to chamber.

  • Note: The handling stress will cause a transient spike in EE (approx. 30–60 mins). Exclude this "handling artifact" window from analysis unless comparing immediate stress response.

Step 5: Data Acquisition

Configure software to record the following parameters every 15–20 minutes:

  • VO2 (ml/kg/hr): Oxygen consumption.

  • VCO2 (ml/kg/hr): Carbon dioxide production.

  • RER (VCO2/VO2): Indicates substrate utilization (1.0 = Carbohydrates, 0.7 = Fats).

  • Heat (kcal/hr): Calculated via the Weir equation:

    
    .
    
  • Locomotor Activity: X, Y, and Z-axis beam breaks.

Data Analysis & Normalization

Crucial Warning: Do not simply divide Energy Expenditure by Body Weight (kcal/hr/kg). This creates a bias against obese animals. You must use ANCOVA (Analysis of Covariance) .

Body Composition Correction
  • Measure Lean Body Mass (LBM) and Fat Mass (FM) using NMR (e.g., Bruker Minispec) prior to chamber entry.

  • Plot Heat (kcal/hr) (y-axis) vs. LBM (x-axis).

  • Use LBM as the covariate in ANCOVA to determine if LY2112688 elevates the regression line relative to Vehicle.

Interpretation of Results
ParameterExpected Change (LY2112688)Physiological Interpretation
VO2 Increase Increased metabolic rate and mitochondrial respiration.
RER Decrease Shift toward fatty acid oxidation (browning of WAT/BAT activation).
Activity No Change / Slight Decrease If activity increases significantly, the EE rise is likely due to movement, not thermogenesis.
Food Intake Decrease Anorectic effect of MC4R agonism.[3][6][7][8]

Troubleshooting & Safety Monitoring

Differentiating Thermogenesis vs. Stress

LY2112688 can induce cardiovascular stress.

  • The Problem: High EE coupled with high locomotor activity suggests "flight or fight" stress, not metabolic activation.

  • The Solution: Analyze "Resting Energy Expenditure" (REE).[8] Filter data to include only time points where Locomotor Activity = 0. If REE is elevated in the LY2112688 group, the effect is truly thermogenic.

Cardiovascular Telemetry (Optional but Recommended)

Given LY2112688's profile, simultaneous implantation of DSI telemetry probes is recommended for comprehensive phenotyping.

  • Stop Criterion: If Mean Arterial Pressure (MAP) rises >15 mmHg or Heart Rate >15% above baseline sustained for >2 hours, consider dose reduction.

References

  • Greenfield, J. R., et al. (2009). "Modulation of blood pressure by central melanocortinergic pathways in humans."[3] New England Journal of Medicine.

  • Kievit, P., et al. (2013).[9] "Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques."[7] Diabetes.[10]

  • Tschöp, M. H., et al. (2012). "Guide to analysis of mouse energy metabolism." Nature Methods.

  • Collet, T. H., et al. (2017). "The effects of the MC4R agonist setmelanotide on weight loss and energy expenditure."[4] Molecular Metabolism.

  • Butler, A. A., & Kozak, L. P. (2010). "A recurring problem with the analysis of energy expenditure in genetic models expressing lean and obese phenotypes." Diabetes.[10]

Sources

Method

Application Note &amp; Protocols: A Phased Preclinical Strategy for Evaluating AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 as an Anti-Obesity Therapeutic

Audience: Researchers, scientists, and drug development professionals. Scientific Rationale & Strategic Overview The global obesity epidemic necessitates the development of novel therapeutics that can safely and effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Strategic Overview

The global obesity epidemic necessitates the development of novel therapeutics that can safely and effectively promote weight loss and improve metabolic health. The central melanocortin system is a critical regulator of energy balance, integrating signals to control food intake and energy expenditure.[1][2] A key component of this system is the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor (GPCR) located in the hypothalamus.[3][4] Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) suppresses appetite and increases energy expenditure, making it a prime therapeutic target for obesity.[1][5][6] Genetic mutations that impair MC4R function are the most common cause of monogenic obesity, highlighting the receptor's crucial role.[3][7][8]

The peptide AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 is a synthetic cyclic peptide designed for enhanced stability and potency. Its core sequence, His-D-Phe-Arg-Trp, is a classic motif for MC4R agonism. This document provides a comprehensive, phased experimental framework to rigorously assess its therapeutic potential. Our strategy progresses logically from fundamental target engagement to whole-animal efficacy, ensuring that each phase generates the critical data needed for a go/no-go decision before committing resources to more complex and costly studies.

Phase 1: In Vitro Target Validation & Potency Determination

Causality Statement: Before any investigation into biological effects, it is imperative to confirm that the peptide directly binds to and functionally activates its intended target, the MC4R. This phase quantifies the peptide's fundamental pharmacological properties.

Protocol: Competitive Radioligand Binding Assay

This assay determines the peptide's affinity (Ki) for the MC4R by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Cell Culture: Utilize HEK293 or CHO cells stably expressing human MC4R.

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor via centrifugation.

  • Assay Setup: In a 96-well plate, incubate cell membranes with a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH).

  • Competition: Add increasing concentrations of the test peptide (AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2).

  • Incubation & Harvest: Incubate to allow binding to reach equilibrium. Harvest the membranes onto filter mats and wash to remove unbound radioligand.

  • Detection: Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test peptide. Calculate the IC50 (concentration of peptide that displaces 50% of the radioligand) and convert it to a binding affinity constant (Ki).

Protocol: Functional cAMP Accumulation Assay

This assay measures the peptide's ability to activate MC4R and stimulate the downstream Gs signaling pathway, resulting in the production of cyclic AMP (cAMP).[9][10] This determines the peptide's efficacy (Emax) and potency (EC50).

Methodology:

  • Cell Culture: Seed HEK293 or CHO cells expressing human MC4R into a 96-well plate.

  • Assay Conditions: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Add increasing concentrations of the test peptide or a known agonist (e.g., α-MSH) as a positive control.

  • Lysis & Detection: After a set incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP response against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (the maximum response).

Data Interpretation & Go/No-Go Criteria
ParameterDesired OutcomeRationale
Binding Affinity (Ki) < 10 nMHigh affinity indicates potent binding to the target receptor.
Potency (EC50) < 50 nMHigh potency indicates the peptide can elicit a functional response at low concentrations.
Efficacy (Emax) ≥ 100% (vs. α-MSH)Full agonism is desired to maximize the therapeutic signal.

A "Go" decision requires the peptide to be a potent, high-affinity, full agonist at the human MC4R.

Phase 2: Cellular Models of Metabolic Function

Causality Statement: After confirming direct target engagement, the next step is to assess whether receptor activation translates into a physiologically relevant response in cell types involved in metabolism, such as adipocytes.

Protocol: 3T3-L1 Adipocyte Lipolysis Assay

This assay determines if the peptide can influence lipid metabolism in mature adipocytes. While MC4R's primary action is central, assessing peripheral effects is important for a complete profile. Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids.[11][12]

Methodology:

  • Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes to confluence and then differentiate them into mature, lipid-laden adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.[13]

  • Assay Setup: Wash the mature adipocytes and replace the medium with assay buffer.[11]

  • Treatment: Treat cells with increasing concentrations of the test peptide. Include a positive control (e.g., Isoproterenol, a β-adrenergic agonist) and a vehicle control.[12]

  • Incubation: Incubate for 1-3 hours to allow for lipolysis to occur.[12]

  • Glycerol Measurement: Collect the cell culture medium. Measure the concentration of glycerol released into the medium using a colorimetric assay kit.

  • Data Normalization: Lyse the cells and measure total protein content to normalize the glycerol release data to cell number.

  • Data Analysis: Plot normalized glycerol release against the log concentration of the test peptide.

Visualizing the Core Mechanism: MC4R Signaling Pathway

The canonical signaling pathway for MC4R involves the activation of a Gs protein, leading to increased cAMP production.

MC4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide MC4R Agonist (Peptide) MC4R MC4R Peptide->MC4R Binds Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Canonical MC4R signaling cascade initiated by agonist binding.

Phase 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Model

Causality Statement: This is the critical proof-of-concept phase to determine if the peptide's in vitro activity translates to meaningful anti-obesity effects in a whole, living organism. The Diet-Induced Obesity (DIO) mouse model is the gold standard as it closely mimics the development of common human obesity.[14][15][16]

Experimental Design: DIO Mouse Study Workflow

A well-structured chronic dosing study is essential.

Caption: Workflow for the in vivo efficacy study in DIO mice.

Protocol: Induction of DIO and Peptide Administration

Methodology:

  • Animal Model: Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.[17]

  • Diet: At 6 weeks of age, place mice on a high-fat diet (HFD), typically providing 60% of calories from fat.[14][18] Maintain a control group on a standard chow diet.

  • Induction Period: Continue the HFD for 8-16 weeks, until the HFD group is significantly heavier and exhibits metabolic dysfunction (e.g., hyperglycemia, insulin resistance) compared to the chow-fed group.[14][17]

  • Randomization: Randomize the obese mice into treatment groups based on body weight to ensure no bias.

  • Dosing: Administer the peptide (e.g., via subcutaneous injection) daily for 4-8 weeks. Include a vehicle-treated control group. A positive control group (e.g., treated with a GLP-1 agonist) can also be included.

Protocol Suite: Comprehensive Metabolic Phenotyping

Methodology:

  • Body Weight and Food Intake: Measure individual body weights and cage-level food intake at least twice weekly throughout the study.[15]

  • Body Composition: At the end of the study, perform Dual-Energy X-ray Absorptiometry (DEXA) or NMR on live, anesthetized mice to determine fat mass, lean mass, and bone density.[15]

  • Energy Expenditure (Indirect Calorimetry): Acclimate mice to specialized metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS).[19][20][21] Over a 48-hour period, measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food/water intake, and locomotor activity.[22] This provides critical data on whether weight loss is driven by reduced intake, increased energy expenditure, or both.

  • Glucose Tolerance Test (GTT): After a 5-6 hour fast, administer an intraperitoneal (IP) or oral glucose bolus (1-2 g/kg).[23] Measure blood glucose from the tail vein at baseline (0) and at 15, 30, 60, 90, and 120 minutes post-injection.[24][25] An improvement in glucose clearance indicates enhanced insulin sensitivity.

  • Insulin Tolerance Test (ITT): Following a 4-6 hour fast, administer an IP injection of insulin (0.75-1.5 U/kg, dose may need optimization for obese mice).[26][27] Measure blood glucose at baseline (0) and at 15, 30, 45, and 60 minutes post-injection.[26] A more rapid decrease in blood glucose indicates improved insulin sensitivity.

Summary of Key In Vivo Endpoints
CategoryParameterMethodDesired Outcome
Efficacy Body Weight ChangeScaleSignificant reduction vs. vehicle
Food IntakeScaleSignificant reduction vs. vehicle
Fat MassDEXA / NMRSignificant reduction vs. vehicle
Lean MassDEXA / NMRNo significant change (preservation of muscle)
Metabolism Energy ExpenditureCLAMSIncrease vs. vehicle
Respiratory Exchange Ratio (RER)CLAMSShift towards fat oxidation (lower RER)
Glucose ToleranceGTTImproved glucose clearance (lower AUC)
Insulin SensitivityITTEnhanced glucose disposal (lower AUC)

Phase 4: Preliminary Safety & Toxicological Assessment

Causality Statement: Efficacy must be balanced with safety. While dedicated toxicology studies are conducted later, key safety parameters should be monitored during efficacy studies to identify potential liabilities early. Peptide therapeutics generally have favorable safety profiles.[28][29]

Key Assessments:

  • In-Life Observations: Conduct daily cage-side observations for any signs of distress, abnormal behavior, or adverse reactions.

  • Cardiovascular Monitoring: While MC4R agonists have been associated with transient increases in heart rate and blood pressure in some studies, this is not always the case, and chronic treatment may even show improvements.[5] If resources permit, telemetry measurements in a subset of animals can provide valuable data.

  • Terminal Clinical Chemistry: At the end of the in vivo study, collect blood via cardiac puncture and analyze plasma for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.

  • Histopathology: Harvest key organs (liver, kidneys, spleen, heart) and preserve them in formalin. Subsequent histological examination can reveal any signs of organ toxicity.

  • Immunogenicity: The risk of an immune response to a peptide therapeutic must be considered.[30] While full assessment is complex, plasma from terminal bleeds can be stored for future anti-drug antibody (ADA) analysis if needed.[31][32]

Conclusion

This phased experimental framework provides a robust and logical pathway for evaluating the therapeutic potential of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 for obesity. By systematically validating target engagement, cellular function, in vivo efficacy, and preliminary safety, this approach enables confident decision-making at each stage of preclinical development. Positive results across these phases would provide a strong data package to justify advancement into formal IND-enabling toxicology studies and subsequent clinical trials.

References

  • Diet-induced Obesity DIO Mouse Model. (n.d.). InnoSer. Retrieved from [Link]

  • Cone, R. D. (2004). THE CRITICAL ROLE OF THE MELANOCORTIN SYSTEM IN THE CONTROL OF ENERGY BALANCE. Annual Review of Neuroscience. Retrieved from [Link]

  • Mountjoy, P. (n.d.). The Central Melanocortin System and the Integration of Short- and Long-term Regulators of Energy Homeostasis. Endocrine Society. Retrieved from [Link]

  • Haskell-Luevano, C. (1999). [The central melanocortin system and its role in energy homeostasis]. PubMed. Retrieved from [Link]

  • Garfield, A. S., & Heisler, L. K. (2009). Role of central melanocortin pathways in energy homeostasis. PubMed. Retrieved from [Link]

  • Luchman, K. (2017). Diet-induced obesity murine model. Protocols.io. Retrieved from [Link]

  • Cone, R. D. (2006). The role of the central melanocortin system in the regulation of food intake and energy homeostasis: lessons from mouse models. The Royal Society Publishing. Retrieved from [Link]

  • Bridges Lab. (2025). Insulin Tolerance Test. Bridges Lab Protocols. Retrieved from [Link]

  • Banks, A. (2015). Comprehensive Lab Animal Monitor System (CLAMS) for the Study of Mouse Metabolism. Grantome. Retrieved from [Link]

  • Nogueiras, R., et al. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. National Institutes of Health (NIH). Retrieved from [Link]

  • Lipolysis (3T3-L1) Colorimetric Assay Kit. (n.d.). BioVision. Retrieved from [Link]

  • Diet-Induced Obesity (DIO) Mouse Model. (n.d.). Melior Discovery. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Blood Collection Procedure Title: Insulin Tolerance Test (ITT). (n.d.). University of Iowa. Retrieved from [Link]

  • Intraperitoneal glucose tolerance test (IP GTT). (2016). MMPC.org. Retrieved from [Link]

  • ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. (n.d.). Zen-Bio. Retrieved from [Link]

  • Palatin Announces Positive Preclinical Data Showing Synergistic Weight Loss; Initiating Clinical Study of Melanocortin 4 Receptor Agonist + GLP-1 in Obese Patients. (2023). PR Newswire. Retrieved from [Link]

  • Oxymax-CLAMS. (n.d.). Columbus Instruments. Retrieved from [Link]

  • Diet-Induced Obese (DIO) B6 Mouse. (n.d.). Taconic Biosciences. Retrieved from [Link]

  • Comprehensive Laboratory Animal Monitoring System (CLAMS). (2024). MMPC.org. Retrieved from [Link]

  • Takeuchi, P., & Knotts, T. (2019). UC Davis - Comprehensive Laboratory Animal Monitoring System (CLAMS) v1. ResearchGate. Retrieved from [Link]

  • Smith, J., et al. (2025). Safety and Efficacy of Peptide-Based Therapeutics in Health Sciences: From Bench to Bedside. ResearchGate. Retrieved from [Link]

  • CLAMS-HC. (n.d.). Phymep. Retrieved from [Link]

  • Suman, et al. (2016). A Mouse Model of Diet-Induced Obesity Resembling Most Features of Human Metabolic Syndrome. National Institutes of Health (NIH). Retrieved from [Link]

  • Verty, A. N., et al. (2013). Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques. Diabetes. Retrieved from [Link]

  • 3T3-L1 Pre-Adipocyte Differentiation. (n.d.). Agilent. Retrieved from [Link]

  • Li, Y., et al. (2025). The effect of melanocortin-4 receptor agonist drugs on obesity and metabolic risk factors: a systematic review and meta-analysis. National Institutes of Health (NIH). Retrieved from [Link]

  • Palatin Presents Data on Novel Melanocortin 4 Receptor Selective Oral Small Molecule PL7737 Obesity Program at ObesityWeek® 2024. (2024). Palatin. Retrieved from [Link]

  • Nethakumari, S., et al. (2020). Development of peptide therapeutics: A nonclinical safety assessment perspective. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • IP Glucose Tolerance Test in Mouse. (2020). Protocols.io. Retrieved from [Link]

  • Ghamari-Langroudi, M., et al. (2015). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. National Institutes of Health (NIH). Retrieved from [Link]

  • Lam, B. Y. H., et al. (2024). Obesity-associated MRAP2 variants impair multiple MC4R-mediated signaling pathways. bioRxiv. Retrieved from [Link]

  • Peptide Therapeutics: Preclinical Strategy. (2025). Medicilon. Retrieved from [Link]

  • Al-Drai, A., et al. (2024). Melanocortin 4 receptor mutation in obesity. National Institutes of Health (NIH). Retrieved from [Link]

  • Ling, K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Advancing GPCR Drug Discovery. (2024). ICE Bioscience. Retrieved from [Link]

  • Ghamari-Langroudi, M., et al. (2015). Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. PubMed. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). Retrieved from [Link]

  • Biondi, E., & Brancaccio, D. (2025). Beyond Efficacy: Ensuring Safety in Peptide Therapeutics through Immunogenicity Assessment. National Institutes of Health (NIH). Retrieved from [Link]

  • Zand뚱, A. M., et al. (2024). MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

  • Yang, Y., et al. (2022). Modulation of Canine Melanocortin-3 and -4 Receptors by Melanocortin-2 Receptor Accessory Protein 1 and 2. MDPI. Retrieved from [Link]

Sources

Application

Techniques for evaluating the blood-brain barrier permeability of LY2112688

Executive Summary & Molecule Profile LY2112688 is a synthetic, cyclic peptide agonist of the Melanocortin-4 Receptor (MC4R), originally investigated for the treatment of obesity.[1] Unlike small molecules where lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

LY2112688 is a synthetic, cyclic peptide agonist of the Melanocortin-4 Receptor (MC4R), originally investigated for the treatment of obesity.[1] Unlike small molecules where lipophilicity drives passive diffusion, LY2112688’s transport across the Blood-Brain Barrier (BBB) is governed by its peptide nature—susceptibility to enzymatic degradation, potential for receptor-mediated transcytosis, and interaction with the endothelial glycocalyx.

This guide departs from standard small-molecule workflows (e.g., PAMPA) to focus on peptide-specific methodologies . The critical challenge with LY2112688 is distinguishing between true parenchymal entry (required for hypothalamic efficacy) and vascular sequestration (which can confound PK data).

Chemical Profile
ParameterDescriptionImplication for BBB Assessment
Structure Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2Cyclic structure improves stability but limits passive diffusion.
Target MC4R (Hypothalamic PVN)Must cross BBB or access via circumventricular organs (CVOs) to function.
Key Risk CV Side Effects (HR/BP elevation)Suggests broad central autonomic activation; accurate

is vital to assess safety margins.

Pre-Experimental Phase: Metabolic Stability Profiling

Rationale: Peptides often degrade before reaching the BBB. Establishing the "input function" requires verifying plasma stability.

Protocol A: Plasma & Brain Homogenate Stability

Objective: Determine the in vitro half-life (


) to ensure the parent compound, not a metabolite, is measured in subsequent assays.
  • Preparation:

    • Thaw fresh rat/human plasma and prepare rat brain homogenate (1:3 w/v in PBS).

    • Spike LY2112688 (1 µM) into matrices.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 15, 30, 60, 120, and 240 min.

  • Extraction:

    • Quench aliquots with ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode targeting the parent peptide mass).

    • Criterion: If

      
       min, BBB permeation experiments must use protease inhibitors (e.g., PMSF, Aprotinin).
      

In Vitro Screening: The Co-Culture Model

Rationale: PAMPA is unsuitable for peptides. A cellular model with tight junctions is required to assess paracellular leak vs. active transport.

Protocol B: Primary Endothelial/Astrocyte Co-Culture

System: Transwell® inserts (0.4 µm pore size). Cells: Primary Porcine Brain Endothelial Cells (PBEC) + Rat Astrocytes.

Workflow:

  • Seeding:

    • Basolateral: Seed astrocytes (25,000 cells/cm²) 48h prior to endothelial cells.

    • Apical: Seed PBECs (100,000 cells/cm²) on the insert membrane.

  • Integrity Check (Day 5-7):

    • Measure Transendothelial Electrical Resistance (TEER).

    • Pass Criteria: TEER > 500

      
      .
      
    • Leakage Control: Use Fluorescein-Sodium (low MW marker) to verify tight junction integrity.

  • Permeability Assay:

    • Add LY2112688 (10 µM) to the apical chamber (Blood side).

    • Sample basolateral chamber (Brain side) at 15, 30, 45, 60 min.

    • Calculation: Determine the Apparent Permeability Coefficient (

      
      ).[2]
      


Where


 is the flux rate, 

is the surface area, and

is the initial concentration.

In Vivo Validation: The "Gold Standard" Perfusion

Rationale: Peptides often stick to the endothelial lining without crossing. Standard tissue homogenization yields false positives. Capillary Depletion is mandatory.

Protocol C: In Situ Brain Perfusion & Capillary Depletion

Objective: Quantify the true parenchymal fraction (


) versus vascular fraction (

).

Step-by-Step Methodology:

  • Anesthesia & Cannulation:

    • Anesthetize rat (Isoflurane). Cannulate the common carotid artery .

    • Ligate the external carotid artery (directs flow to the brain).

  • Perfusion:

    • Infuse oxygenated Tyrode’s buffer containing LY2112688 (radiolabeled

      
      I-LY2112688 is preferred for sensitivity) at 10 mL/min for 60 seconds.
      
    • Washout: Immediately switch to drug-free buffer for 30 seconds to clear the vascular lumen.

  • Brain Harvest:

    • Decapitate and remove the brain. Remove meninges and choroid plexus.

  • Capillary Depletion (The Critical Step):

    • Homogenize brain tissue in physiological buffer (10 strokes).

    • Add Dextran (final conc. 15%) to density-separate vessels.

    • Centrifuge: 5,400 x g for 15 min at 4°C.

    • Result: Pellet = Capillaries (Endothelium); Supernatant = Parenchyma (Neurons/Glia).

  • Quantification:

    • Measure radioactivity (or LC-MS signal) in Pellet vs. Supernatant.

    • Interpretation: High Pellet signal = Trapped in BBB (Endothelial uptake). High Supernatant signal = Successful crossing.

Visualization of Workflow

BBB_Evaluation_LY2112688 Start Start: LY2112688 (Cyclic Peptide) Stability Metabolic Stability (Plasma/Homogenate) Start->Stability InVitro In Vitro Screen (PBEC Co-Culture) Stability->InVitro If t1/2 > 15min Decision Stable & Permeable? InVitro->Decision Decision->Start No (Re-engineer) InVivo In Situ Brain Perfusion (Carotid Artery) Decision->InVivo Yes CapDep Capillary Depletion (Centrifugation) InVivo->CapDep Washout Phase Analysis Analysis: Parenchyma vs. Endothelium CapDep->Analysis Separation

Figure 1: Decision tree for evaluating peptide BBB permeability, emphasizing capillary depletion to rule out endothelial trapping.

Data Analysis & Interpretation

When analyzing LY2112688, you will likely observe a low passive permeability . Success is defined by specific uptake ratios.

Key Metrics Table
ParameterDefinitionTarget Value for LY2112688

Influx transfer constant

mL/min/g (Suggests entry)

(Brain)
Volume of distribution

µL/g (Exceeds vascular space)
Supernatant/Pellet Ratio From Capillary Depletion

(Indicates significant parenchymal entry)
Brain/Plasma Ratio (

)
Total brain conc.[3][4] / Plasma conc.Caution: Often misleading for peptides due to binding.

Critical Insight: If LY2112688 shows high endothelial binding (Pellet) but low parenchymal levels (Supernatant), the CV side effects (Heart Rate/BP) might be driven by Circumventricular Organs (CVOs) like the Area Postrema, which lack a tight BBB, rather than deep hypothalamic penetration. This distinction is vital for de-risking the safety profile.

References

  • Review of MC4R Agonists & LY2112688 Pharmacology: Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. MDPI (2019).

  • Peptide BBB Permeability Protocols: A pharmacokinetic approach to intra-brain distribution with a focus on cyclic peptides. Diva-Portal (2022).

  • LY2112688 Physiological Effects (CV vs Efficacy): Chronic treatment with a melanocortin-4 receptor agonist causes weight loss...[3][5][6] PubMed (2013).

  • General BBB Transport Mechanisms: Factors controlling permeability of the blood–brain barrier.[4][7][8] NIH PMC.

Sources

Method

Application Note: Pharmacological Evaluation and Experimental Protocols for the Cyclic Melanocortin Agonist Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology and Metabolic Diseases. Focus: Melanocortin-4 Receptor (MC4R) Pharmacology, Energy Homeostasis, and Assay Dev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Neuropharmacology and Metabolic Diseases. Focus: Melanocortin-4 Receptor (MC4R) Pharmacology, Energy Homeostasis, and Assay Development.

Introduction & Scientific Context

The central melanocortin system is a master regulator of energy homeostasis, feeding behavior, and sexual function. At the core of this system is the Melanocortin-4 Receptor (MC4R) , a Gs-coupled G-protein coupled receptor (GPCR) expressed densely in the hypothalamus (e.g., the paraventricular nucleus). Dysregulation or haploinsufficiency of MC4R is the most common monogenic cause of severe early-onset obesity.

The synthetic peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (also known as Acetyl-(D-Arg10,Cys11,D-Phe14,Cys17)-β-MSH (10-17) amide) is a highly potent, conformationally restricted cyclic octapeptide. As an application scientist, selecting this specific peptide over linear endogenous ligands (like α-MSH or β-MSH) is driven by strict structural rationales designed to overcome the pharmacokinetic limitations of natural melanocortins.

Mechanistic Rationale of the Peptide Sequence

Every modification in this sequence serves a distinct, causal purpose in receptor pharmacology:

  • N-terminal D-Arg: The substitution of a standard L-amino acid with a D-enantiomer at the N-terminus sterically hinders exopeptidase cleavage, drastically increasing the peptide's half-life in serum and cerebrospinal fluid.

  • Cys2-Cys8 Disulfide Bridge: Linear peptides exist as an ensemble of random coils in solution, incurring a massive entropic penalty upon receptor binding. The Cys-Cys disulfide bridge pre-organizes the peptide into a rigid type II' β-turn. This forces the pharmacophore into the exact geometry required by the MC4R binding pocket.

  • His-D-Phe-Arg-Trp Core: This is the invariant melanocortin pharmacophore. The inclusion of D-Phe at position 5 locks the aromatic side chain into an active rotameric state, which is directly responsible for the sub-nanomolar potency and prolonged receptor activation observed with this compound [1].

Pharmacological Profile & Receptor Selectivity

When investigating melanocortin system disorders, off-target effects (such as MC1R-mediated pigmentation or MC3R-mediated cardiovascular effects) are major confounding variables. The cyclic constraint of this peptide confers a highly favorable selectivity profile.

Table 1: Binding Affinity and Selectivity Profile of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio (vs. MC4R)Primary Physiological Role
MC4R 0.55 ± 0.06 1.0 Energy homeostasis, feeding, sexual function
MC1R 16.78 ± 1.53~30.5Pigmentation, immune regulation
MC3R 56.79 ± 4.66~103.2Energy homeostasis, circadian rhythms
MC5R < 500.00> 900.0Exocrine gland secretion

Data derived from in vitro competitive binding assays against human melanocortin receptors [1].

MC4R Signaling Pathway Visualization

Understanding the downstream causality of MC4R activation is critical for selecting the correct functional assay. Upon binding this cyclic agonist, MC4R undergoes a conformational shift that activates the Gαs protein, triggering the adenylate cyclase cascade.

MC4R_Signaling Agonist Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (Potent MC4R Agonist) MC4R Melanocortin-4 Receptor (GPCR) Agonist->MC4R High Affinity Binding (Ki = 0.55 nM) Gs Gαs Protein Activation MC4R->Gs Conformational Shift AC Adenylate Cyclase (AC) Gs->AC Stimulation cAMP ↑ cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Subunit Dissociation CREB CREB Phosphorylation PKA->CREB Nuclear Translocation Physio Physiological Response: ↓ Food Intake, ↑ Energy Expenditure CREB->Physio Gene Transcription (e.g., BDNF)

Caption: MC4R Gαs-coupled signaling cascade induced by the cyclic octapeptide agonist.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and mechanistic reasoning to prevent false positives and artifacts.

Protocol 1: In Vitro cAMP Accumulation Assay (Functional Validation)

Objective: To confirm the functional agonism and calculate the EC50 of the peptide batch before advancing to costly in vivo models. Causality Focus: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard ELISA. TR-FRET eliminates background auto-fluorescence from biological samples, providing the high signal-to-noise ratio necessary to accurately detect sub-nanomolar EC50 values.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human MC4R at 10,000 cells/well in a 384-well microplate.

    • Reasoning: HEK293 cells lack endogenous melanocortin receptors. This ensures that any cAMP signal generated is exclusively mediated by the transfected MC4R, eliminating off-target noise.

  • Starvation: Incubate cells in serum-free assay buffer (HBSS + 0.1% BSA) for 2 hours.

    • Reasoning: Removing fetal bovine serum prevents exogenous growth factors from stimulating parallel Gs-coupled receptors, which would artificially elevate baseline cAMP levels.

  • PDE Inhibition: Add 3-isobutyl-1-methylxanthine (IBMX) to the buffer at a final concentration of 0.5 mM.

    • Reasoning: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Without it, newly synthesized cAMP is rapidly hydrolyzed to AMP, causing a false-negative result. IBMX traps the cAMP for accurate quantification.

  • Agonist Addition: Add the peptide in a 10-point concentration gradient (from

    
     to 
    
    
    
    M). Include Forskolin (10 µM) as a positive system control, and NDP-α-MSH as a reference standard. Incubate for 30 minutes at 37°C.
    • Reasoning: A 30-minute window captures the peak of the transient cAMP burst before GPCR desensitization (β-arrestin recruitment and internalization) begins.

  • Detection: Add TR-FRET lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read emission at 620 nm and 665 nm.

    • Reasoning: The lysis buffer ruptures the membrane. Intracellular cAMP competes with the d2-cAMP for antibody binding, causing a measurable decrease in the FRET signal that is inversely proportional to receptor activation.

Protocol 2: In Vivo Evaluation of Energy Homeostasis (Metabolic Phenotyping)

Objective: To assess the anorexigenic (appetite-suppressing) and metabolic effects of the peptide in a rodent model of obesity. Causality Focus: Weight loss can be caused by toxicity, hypophagia, or increased energy expenditure. To isolate the mechanism, we must use a Comprehensive Lab Animal Monitoring System (CLAMS) to measure the Respiratory Exchange Ratio (RER).

Step-by-Step Methodology:

  • Acclimation: House Diet-Induced Obese (DIO) C57BL/6J mice individually in CLAMS metabolic cages for 48 hours prior to the experiment.

    • Reasoning: Mice experience acute stress when moved to novel environments, which artificially spikes heart rate and energy expenditure. A 48-hour acclimation normalizes their baseline metabolic rate.

  • Administration: Administer the peptide via Intracerebroventricular (ICV) injection (e.g., 1 nmol/mouse) directly into the lateral ventricle using a stereotaxically implanted cannula.

    • Reasoning: While the cyclic peptide has peripheral stability, ICV delivery bypasses the blood-brain barrier (BBB), ensuring direct targeting of the hypothalamic MC4R populations and eliminating peripheral pharmacokinetic variables.

  • Data Acquisition: Continuously record VO2 (oxygen consumption), VCO2 (carbon dioxide production), and ambulatory movement over 72 hours.

    • Reasoning: Continuous monitoring is mandatory to capture the circadian fluctuations in rodent metabolism (dark vs. light phase) and to differentiate drug-induced energy expenditure from normal nocturnal hyperactivity.

  • Analysis & Validation: Calculate the Respiratory Exchange Ratio (RER = VCO2 / VO2).

    • Reasoning: An RER of 1.0 indicates pure carbohydrate oxidation, while an RER approaching 0.7 indicates pure lipid oxidation. A shift toward 0.7 following peptide administration confirms that the compound is actively shifting substrate utilization toward fat burning, validating its efficacy as an anti-obesity agent [2].

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Melanocortin Receptors and Cyclic Peptide Agonists (e.g., Setmelanotide / Ligand ID: 9272). Retrieved March 1, 2026, from[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low signal in AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 cAMP assays

Executive Summary & Compound Profile You are working with LY2112688 , a synthetic, cyclic melanocortin peptide designed as a potent agonist for the Melanocortin-4 Receptor (MC4R) . Unlike linear alpha-MSH analogs, this p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

You are working with LY2112688 , a synthetic, cyclic melanocortin peptide designed as a potent agonist for the Melanocortin-4 Receptor (MC4R) . Unlike linear alpha-MSH analogs, this peptide derives its nanomolar affinity (~0.55 nM) and selectivity from a disulfide bridge between the two Cysteine residues (positions 2 and 9).

The Core Problem: Low signal in cAMP assays with this specific peptide is rarely due to a single factor. It typically stems from three distinct failure modes:[1]

  • Structural Integrity: Inadvertent reduction of the critical disulfide bridge.

  • Surface Adsorption: Loss of peptide to plasticware due to its cationic/hydrophobic nature.

  • Biological Desensitization: Rapid MC4R internalization or phosphodiesterase (PDE) activity.

This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.

The Signaling Pathway (Visualization)

To troubleshoot effectively, we must visualize the expected signal transduction flow. Failures can occur at the Ligand, Receptor, or Detection level.[2]

MC4R_Signaling Peptide LY2112688 (Cyclic Peptide) MC4R MC4R (GPCR) Peptide->MC4R Binding (0.5 nM) Gs Gαs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Signal) AC->cAMP Conversion ATP ATP ATP->AC PDE PDEs (Signal Terminator) cAMP->PDE Degradation PDE->cAMP Reduces Signal IBMX IBMX/RO-20 (Inhibitor) IBMX->PDE BLOCKS

Figure 1: The Gs-coupled signaling cascade for LY2112688.[1] Note that PDE activity acts as a "sink," constantly degrading your signal unless inhibited.

Phase 1: Peptide Integrity (The Chemistry Check)

The most common cause of "dead" peptide is the destruction of the cyclic structure.

Q: Did you add DTT or TCEP to your assay buffer?
  • The Issue: Many standard GPCR buffers contain reducing agents (DTT, TCEP, Beta-mercaptoethanol) to protect enzymes.

  • The Causality: LY2112688 relies on a disulfide bridge (Cys-Cys) to maintain the "beta-turn" conformation required for MC4R binding.[1] Adding a reducing agent breaks this bridge, linearizing the peptide and increasing its EC50 by orders of magnitude (rendering it inactive at standard doses).

  • The Fix: Ensure your stimulation buffer is free of reducing agents .

Q: How was the peptide reconstituted and stored?
  • The Issue: The sequence contains Trp (hydrophobic), Arg/His (positive charge), and Glu (negative charge). It is amphipathic and prone to sticking to standard pipette tips and tubes.

  • The Protocol:

    • Solvent: Reconstitute stock (e.g., 1 mM) in 10-25% Acetic Acid or sterile water. Avoid basic buffers (PBS) for the initial stock, as high pH can promote disulfide scrambling or aggregation.

    • Carrier Protein: The working solution (diluted) MUST contain 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to block non-specific binding to the plastic.

    • Vessel: Use Low-Protein Binding (LoBind) tubes and polypropylene plates.[1]

ParameterRecommended SpecificationWhy?
Stock Solvent 10% Acetic Acid or DMSOPrevents aggregation; maintains solubility.[1]
Assay Buffer HBSS + 20mM HEPES + 0.5mM IBMX IBMX is non-negotiable (see Phase 2).
Additives 0.1% BSA (Fatty acid free)Prevents peptide loss to plastic surfaces.
Reducing Agents NONE (No DTT/TCEP)Preserves the bioactive cyclic pharmacophore.

Phase 2: Assay Mechanics (The Physics Check)

If the peptide is intact, the issue often lies in the signal-to-noise window.

Q: Are you using a PDE Inhibitor (IBMX)?
  • The Issue: MC4R stimulation produces cAMP, but endogenous Phosphodiesterases (PDEs) in cells (especially HEK293 or CHO) degrade cAMP into AMP within minutes.

  • The Causality: Without inhibition, the cAMP "peak" is transient. By the time you read the plate (30-60 mins), the signal has returned to baseline.

  • The Fix: Supplement your stimulation buffer with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) or RO-20-1724 .[1] This allows cAMP to accumulate linearly over time.

Q: What is your stimulation time?
  • The Issue: MC4R is known to undergo rapid homologous desensitization (internalization) upon agonist binding.

  • The Causality: Long incubations (>60 mins) allow the receptor to shut down and PDEs to potentially overcome the inhibitor, or for cells to release proteases that degrade the peptide.

  • The Fix: Perform a time-course experiment. Optimal signal accumulation for MC4R is typically 30 to 45 minutes at 37°C.

Q: Are you seeing a "Hook Effect"?
  • The Issue: In competition assays (like HTRF or AlphaScreen), extremely high concentrations of cAMP (produced by potent agonists like LY2112688) can saturate the detection antibodies, paradoxically reducing the signal.

  • The Fix: Titrate the peptide from 1 µM down to 1 pM. If the signal drops at the highest concentration but rises at the middle, you have a Hook Effect. Dilute your samples or use a kit with a wider dynamic range.

Phase 3: Biological Variables (The Biology Check)

Q: Is the receptor expression physiological or overexpression?
  • The Issue: In stable cell lines (CHO-K1 or HEK293 overexpressing hMC4R), expression levels can drift with high passage numbers.

  • The Fix:

    • Use cells with passage numbers < 20.

    • Positive Control: Always run a standard curve with NDP-alpha-MSH (a generic, highly potent reference agonist).[1] If NDP-alpha-MSH also fails, the issue is the cells/assay, not your peptide.

Diagnostic Workflow (Logic Tree)

Use this flowchart to pinpoint your specific failure mode.

Troubleshooting_Logic Start Low cAMP Signal Check_Control Does NDP-alpha-MSH work as positive control? Start->Check_Control Control_Fail No: Systemic Assay Failure Check_Control->Control_Fail No Signal Control_Pass Yes: Peptide Specific Issue Check_Control->Control_Pass Strong Signal Check_IBMX Is IBMX (0.5mM) present? Control_Fail->Check_IBMX Check_Cells Check Cell Health/Passage Check Detection Reagents Check_IBMX->Check_Cells Yes Fix_IBMX Add IBMX Check_IBMX->Fix_IBMX No Check_DTT Is DTT/TCEP in buffer? Control_Pass->Check_DTT Check_Adsorption Is BSA/Tween in buffer? Check_DTT->Check_Adsorption No Fix_DTT Remove Reducing Agents (Restores Disulfide) Check_DTT->Fix_DTT Yes (Critical Error) Fix_Adsorption Add 0.1% BSA (Prevents sticking) Check_Adsorption->Fix_Adsorption No

Figure 2: Step-by-step diagnostic logic for isolating the root cause of low signal.

Validated Protocol for LY2112688 cAMP Assay

To ensure reproducibility, follow this optimized protocol.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing hMC4R.[1]

  • Assay Buffer: HBSS (calcium/magnesium positive), 20 mM HEPES, 0.1% BSA (fatty-acid free), 0.5 mM IBMX . pH 7.4.

  • Detection: HTRF cAMP Gs Dynamic Kit (or equivalent).

Step-by-Step:

  • Peptide Prep: Dissolve LY2112688 to 1 mM in 10% Acetic Acid. Aliquot and freeze at -80°C.

  • Dilution: On the day of assay, dilute peptide in Assay Buffer (with BSA). Prepare a 10-point serial dilution (1:3) starting at 1 µM.

  • Cell Seeding: Harvest cells (detached with enzyme-free dissociation buffer, NOT trypsin if possible, to preserve receptors). Resuspend in Assay Buffer.

    • Density: 2,000 - 4,000 cells per well (384-well plate).[1]

  • Stimulation: Add 5 µL cells + 5 µL peptide to the plate.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis/Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) in lysis buffer.[1] Incubate 1 hour at Room Temp.

  • Read: Measure HTRF ratio (665/620 nm).

References

  • Ericson, M. D., et al. (2017). Development of Novel Melanocortin Receptor Agonists Based on the Cyclic Peptide Framework of Sunflower Trypsin Inhibitor-1. Journal of Medicinal Chemistry. Link

  • Haslach, E. M., et al. (2024). Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist.... ACS Chemical Neuroscience. Link

  • Cisbio/Revvity. (n.d.). cAMP Gs Dynamic Kit - User Guide & Troubleshooting. Link

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.[2] Link

  • BenchChem. (2025). Optimizing Incubation Time for Gs-Coupled Receptor Agonists in cAMP Assays. Link

Sources

Optimization

Addressing solubility and stability issues of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 in aqueous solutions

[1] Target Molecule: Cyclic Melanocortin Agonist (Analog of LY2112688) Sequence: Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (Disulfide Bridge: Cys2–Cys9) Physicochemical Profile: Basic (Net Charge ~+2 at pH 7), Amphipath...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Target Molecule: Cyclic Melanocortin Agonist (Analog of LY2112688) Sequence: Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (Disulfide Bridge: Cys2–Cys9) Physicochemical Profile: Basic (Net Charge ~+2 at pH 7), Amphipathic, UV-Sensitive.[1]

Introduction: Understanding Your Molecule

This guide addresses the specific handling requirements for Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2.[1] While structurally related to Bremelanotide (PT-141), this molecule utilizes a disulfide bridge (Cys-Cys) rather than a lactam bridge.[1] This structural difference dictates unique stability protocols, particularly regarding pH sensitivity and redox environments.[1]

Key Technical Challenges:

  • Disulfide Scrambling: At pH > 8.0, the disulfide bridge becomes susceptible to intermolecular exchange, leading to dimerization and precipitation.

  • Tryptophan Oxidation: The Trp residue is highly sensitive to photo-oxidation and reactive oxygen species (ROS), forming N-formylkynurenine (mass shift +32 Da).[1]

  • Cationic Solubility: With two Arginines and one Histidine, this peptide is basic.[1] It requires acidic environments for optimal solvation.[1]

Module 1: Solubility Optimization

Troubleshooting Guide: "My Peptide Won't Dissolve"

Q: I added PBS (pH 7.4) and the solution turned cloudy/gel-like. Why? A: This is likely due to isoelectric aggregation or salt-induced precipitation .[1]

  • Mechanism: At neutral pH, the Histidine residue (pKa ~6.0) loses its positive charge, reducing the net repulsion between peptide molecules. High salt concentrations (like in PBS) shield the remaining charges (Arg), promoting hydrophobic collapse of the Trp/Phe core.

  • Immediate Fix: Do not heat.[1] Add 10% Acetic Acid dropwise until the solution clears.[1]

Q: What is the optimal dissolution protocol for stock solutions? A: Follow this "Acid-First" strategy to ensure monomeric dispersion before buffering.

Protocol: The "Acid-First" Dissolution Method
  • Weighing: Allow the vial to equilibrate to room temperature (prevent condensation).

  • Initial Solvent: Dissolve the peptide in sterile distilled water or 0.1% Acetic Acid at a concentration of 1–2 mg/mL.[1]

    • Note: If the peptide is a TFA salt, water is usually sufficient (pH will be ~3-4).[1] If it is an Acetate salt, 0.1% Acetic Acid is required.[1]

  • Sonication: Sonicate for 15–30 seconds. The solution should be clear and colorless.

  • Buffering (Optional): If a specific pH is required for injection, slowly add the buffer to the peptide solution while stirring. Stop immediately if turbidity appears.[1]

Visual Logic: Dissolution Decision Tree

solubility_tree start Start: Lyophilized Peptide solvent Add Sterile Water (or 0.1% Acetic Acid) start->solvent check Is Solution Clear? solvent->check yes Proceed to Filtration (0.22 µm PVDF) check->yes Yes no Cloudy / Precipitate check->no No action1 Add 10% Acetic Acid (Dropwise) no->action1 check2 Clear? action1->check2 check2->yes Yes action2 Sonicate (30s) Avoid Heat check2->action2 No organic Add 5-10% DMSO (Last Resort) action2->organic

Caption: Step-by-step decision logic for solubilizing basic, hydrophobic peptides.

Module 2: Chemical Stability & Preservation

Troubleshooting Guide: Degradation

Q: My HPLC shows a new peak eluting before the main peak. What is it? A: This is likely Methionine/Tryptophan Oxidation or Deamidation .[1]

  • Diagnosis: If the mass shift is +16 Da (Met sulfoxide) or +32 Da (Trp kynurenine), it is oxidation.[1]

  • Prevention: Degas all buffers with Helium or Nitrogen.[1] Store under Argon.[1] Use amber vials to block UV light.[1]

Q: My HPLC shows a peak eluting after the main peak, or the solution is gelling. A: This indicates Disulfide Scrambling (Dimerization) .

  • Mechanism: At pH > 8, a free thiol (from a small amount of reduced peptide) attacks the disulfide bond of another molecule.

  • Prevention: Maintain pH < 7.[1][2]0. Never use reducing agents (DTT, TCEP) unless you intend to break the ring.[1]

Stability Data Summary
ParameterOptimal RangeDanger ZoneReason for Failure
pH 3.0 – 6.0> 8.0Disulfide exchange; Racemization of D-amino acids.[1]
Temperature -20°C (Lyophilized)> 25°C (Solution)Hydrolysis rate increases 2-3x per 10°C rise.[1]
Light Dark (Amber vial)Direct UV/FluorescentTryptophan oxidation to Kynurenine.[1]
Atmosphere Argon/NitrogenOxygen-richOxidation of Cys and Trp.[1]
Visual Logic: Degradation Pathways

degradation_pathways cluster_ox Oxidative Stress cluster_ph pH Stress (>8.0) native Native Peptide (Cyclic Monomer) trp_ox Trp Oxidation (+16/+32 Da) native->trp_ox UV Light / O2 dimer Disulfide Dimer (Precipitation) native->dimer High pH / Conc. hydrolysis Amide Hydrolysis (Ring Opening) native->hydrolysis Extreme pH met_ox Met Sulfoxide (+16 Da)

Caption: Primary degradation pathways for Trp-containing cyclic peptides.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP)
  • Lyophilized Storage (Long Term):

    • Store at -20°C or -80°C .

    • Keep in a desiccator.[1][2][3] Moisture is the enemy of the peptide backbone (hydrolysis).

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation on the powder.[4][5]

  • Solution Storage (Short Term):

    • Do not store in solution for >24 hours if possible.

    • If aliquoting is necessary:

      • Dissolve in sterile water (pH ~4-5).[1]

      • Aliquot into single-use tubes (low-binding polypropylene).

      • Snap freeze in liquid nitrogen.

      • Store at -80°C.

    • Avoid Freeze-Thaw: Each cycle causes micro-pH changes and ice crystal formation that can fracture the peptide structure or induce aggregation.

  • Salt Exchange (TFA to Acetate):

    • If your application is in vivo, TFA salts can be toxic.[1]

    • Protocol: Dissolve peptide in 0.1 M Acetic Acid. Lyophilize. Repeat 3x. This sublimes the TFA and replaces the counter-ion with Acetate.

References

  • PubChem. (2025).[1] Bremelanotide | C50H68N14O10.[1][6] National Library of Medicine.[1] [Link]

  • American Chemical Society. (2024).[1] Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist. ACS Chemical Neuroscience.[1] [Link][1]

  • LifeTein. (2026).[1][7][8] How to dissolve peptides with disulfide bonds?. Technical Support FAQ.[1][9] [Link]

  • AmbioPharm. (2024).[1] Which salt form should I choose for my peptide?. Peptide Manufacturing Guide.[1] [Link]

Sources

Troubleshooting

Minimizing off-target effects of LY2112688 in animal models

The following technical support guide is designed for researchers utilizing LY2112688 , a potent and selective peptide agonist of the Melanocortin-4 Receptor (MC4R) . While LY2112688 is a valuable tool for studying energ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers utilizing LY2112688 , a potent and selective peptide agonist of the Melanocortin-4 Receptor (MC4R) .

While LY2112688 is a valuable tool for studying energy homeostasis and obesity, it is historically significant for its cardiovascular (CV) off-target effects (pressor responses and tachycardia) and potential erectile activity , which distinguish it from newer generation agonists like setmelanotide. This guide focuses on controlling these variables to ensure data integrity.

Product Class: MC4R Peptide Agonist Primary Application: Obesity Models, Energy Homeostasis, Sympathetic Nervous System Regulation Key Liability: Sympathetic Activation (↑HR, ↑BP), Sexual Arousal[1]

🟢 Module 1: Managing Cardiovascular "Off-Target" Effects

The primary challenge with LY2112688 is that its activation of MC4R in the Paraventricular Nucleus (PVN) drives sympathetic outflow, causing hypertension and tachycardia. These are technically "on-target" receptor effects but "off-target" for metabolic therapy goals.

Q: My treated animals show significant weight loss, but they also appear stressed or hyperactive. Is this a compound artifact?

A: It is likely the cardiovascular liability of LY2112688. Unlike newer biased agonists (e.g., BIM-22493/setmelanotide), LY2112688 induces a dose-dependent increase in Heart Rate (HR) and Mean Arterial Pressure (MAP).

Troubleshooting Protocol:

  • Mandatory Telemetry: You cannot rely on tail-cuff measurements alone, as the restraint stress compounds the sympathetic activation caused by LY2112688. Use implantable radiotelemetry (e.g., DSI HD-X11) to monitor baseline HR/MAP 24/7.

  • Dose Titration: The therapeutic window for LY2112688 is narrow.

    • Starting Dose (Mouse): 0.05 mg/kg/day (SC minipump).

    • Threshold Check: If HR increases >15% over baseline during the light phase (rest period), your dose is confounding metabolic data with cardiovascular stress.

  • Desensitization Check: LY2112688 causes rapid receptor internalization. If you see a spike in HR on Day 1 that vanishes by Day 3, but weight loss persists, you are observing differential desensitization.

Q: How do I distinguish between weight loss caused by MC4R efficacy vs. malaise/toxicity?

A: MC4R agonists reduce food intake, but so does general toxicity. To validate the mechanism:

  • Run a Pair-Fed Control:

    • Group A: Vehicle (Ad libitum)

    • Group B: LY2112688 (Ad libitum)

    • Group C: Vehicle (Pair-fed to match Group B's intake exactly)

  • Interpretation: If Group B loses significantly more weight than Group C, the effect is due to MC4R-mediated energy expenditure (BAT thermogenesis). If Group B and C are identical, the effect is purely anorectic (or malaise-driven).

🔵 Module 2: Experimental Workflow & Signaling

Understanding the signaling bias helps explain why LY2112688 drives CV effects while others do not.

MC4R_Signaling LY LY2112688 MC4R MC4R (PVN Neurons) LY->MC4R High Affinity Binding Gs Gs Protein MC4R->Gs cAMP cAMP / PKA Gs->cAMP Path_Metabolic Satiety & Energy Expenditure cAMP->Path_Metabolic Pathway A Path_Sympathetic Sympathetic Outflow (IML / Spinal Cord) cAMP->Path_Sympathetic Pathway B (Dominant in LY2112688) Effect_Weight THERAPEUTIC: ↓ Adiposity ↑ Glucose Tolerance Path_Metabolic->Effect_Weight Effect_CV OFF-TARGET: ↑ Heart Rate ↑ Blood Pressure Path_Sympathetic->Effect_CV

Figure 1: Divergent downstream effects of LY2112688. Note the strong drive toward Sympathetic Outflow, which distinguishes it from "biased" agonists that preferentially activate the metabolic pathway.

🟠 Module 3: Formulation & Administration (PK/PD)
Q: The compound precipitates in PBS. What is the correct vehicle?

A: LY2112688 is a peptide.[2][3] Solubility is pH-dependent.

  • Standard Vehicle: Sterile water or 0.9% Saline.

  • Critical Step: If precipitation occurs, adjust pH to ~7.4 using dilute NaOH dropwise before bringing to final volume.

  • Stability: Peptides are prone to hydrolysis.

    • Acute Studies: Prepare fresh daily.

    • Chronic Studies (Minipumps): The solution must be stable at 37°C for the duration of the pump (e.g., 7-14 days). If unsure, use 50% DMSO / 50% Water (if compatible with pump specs) or add a bacteriostatic agent, as bacterial growth in pumps can degrade the peptide.

Q: Can I use LY2112688 to study sexual behavior?

A: Yes, but this acts as a confounder in metabolic studies.

  • Observation: LY2112688 induces spontaneous penile erections in rodents and primates.

  • Control: If measuring locomotor activity (open field), ensure that grooming/erectile behavior is not scored as "ambulation." Video tracking software must be calibrated to exclude these stationary movements.

🟣 Module 4: Comparative Data & Selectivity

Table 1: Selectivity Profile of LY2112688 vs. Other MC Agonists Use this table to determine if LY2112688 is the correct tool for your hypothesis.

ParameterLY2112688Setmelanotide (RM-493)MT-II (Melanotan II)
Primary Target MC4R (Agonist)MC4R (Agonist)MC3R/MC4R (Agonist)
CV Side Effects High (↑HR/BP)Low / NegligibleHigh
Erectile Activity Yes MinimalYes
Selectivity (MC4 vs MC3) ~100-foldHighLow (Mixed)
Blood Brain Barrier PenetrantPenetrantPenetrant
Use Case Studying sympathetic linkageTherapeutic developmentGeneral receptor probe
🧪 Validated Protocol: Differentiating CV vs. Metabolic Effects

To prove your metabolic phenotype is not an artifact of hemodynamic stress.

  • Acclimatization: Implant DSI telemetry probes in C57BL/6J mice (n=8/group). Allow 10 days recovery.

  • Baseline: Record 48h baseline HR, MAP, and Activity.

  • Treatment Phase (Chronic):

    • Implant osmotic minipump (SC) delivering LY2112688 at 1.5 mg/kg/day .

    • Note: This dose is historically high enough to induce weight loss in DIO (Diet-Induced Obese) models.

  • Data Binning: Analyze telemetry data in 12h bins (Dark vs. Light).

    • Success Criteria: Weight loss >10% over 7 days.

    • Safety/Artifact Check: If Dark Phase HR exceeds 750 bpm (mice) or MAP increases >15 mmHg sustained, the dose is toxic.

  • Terminal Endpoint: Collect brown adipose tissue (BAT). LY2112688 should increase UCP1 expression (marker of thermogenesis) significantly compared to pair-fed controls.

📚 References
  • Kievit, P., et al. (2013). "Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques." Diabetes, 62(2), 490-497.[4] (Demonstrates LY2112688's adverse CV profile compared to BIM-22493).

  • Ericson, M. D., et al. (2017). "Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation." Molecules, 24(10), 1892.[5] (Review of signaling differences and side effects of LY2112688).

  • Todorovic, A., & Haskell-Luevano, C. (2005). "A review of melanocortin receptor small molecule agonists." Peptides, 26(10), 2026-2036. (Structural basis for peptide agonist selectivity).

  • Rowland, N. E., et al. (2010). "Physiology and pharmacology of melanocortin-4 receptor agonists." Pharmacology Biochemistry and Behavior, 97(1), 15-24. (Discusses behavioral artifacts including sexual function).

Sources

Optimization

Strategies to reduce peptide degradation in serum for in vivo experiments

Topic: Strategies to Reduce Peptide Degradation for In Vivo Experiments Audience: Researchers, Senior Scientists, Drug Development Professionals Introduction: The Stability Crisis Welcome to the Peptide Stability Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Reduce Peptide Degradation for In Vivo Experiments

Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction: The Stability Crisis

Welcome to the Peptide Stability Technical Support Center. If you are here, you are likely facing the "2-minute barrier"—the rapid enzymatic degradation and renal clearance that renders many promising bioactive peptides ineffective in vivo.

Serum is a hostile environment, rich in exopeptidases (cleaving termini) and endopeptidases (cleaving internal bonds). To transition from a "hit" to a "lead," you must engineer resistance. This guide moves beyond basic textbook theory to provide actionable, field-proven strategies for stabilizing your peptide candidates.

Module 1: Structural Engineering (The Internal Armor)

Q: My peptide loses activity within minutes. How do I identify and block the primary cleavage sites?

A: You must first map the degradation metabolites using LC-MS to identify whether the attack is N-terminal, C-terminal, or internal. Once identified, apply the specific "armor" described below.

1. Terminal Protection (Exopeptidase Defense)
  • The Problem: Aminopeptidases and carboxypeptidases rapidly digest free termini.

  • The Fix:

    • N-Terminus: Acetylation (

      
      ). This mimics a peptide bond, blocking aminopeptidase recognition.
      
    • C-Terminus: Amidation (

      
      ). This removes the negative charge, blocking carboxypeptidases and often improving receptor binding affinity.
      
    • Pyroglutamate: For peptides with N-terminal Glutamine (Gln) or Glutamic Acid (Glu), cyclization to Pyroglutamate (pGlu) confers significant stability.

2. Backbone Modification (Endopeptidase Defense)
  • The Problem: Specific proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) cleave internal peptide bonds.

  • The Fix:

    • D-Amino Acids: Substituting a natural L-amino acid with its D-enantiomer alters the stereochemistry. Proteases are stereoselective; they cannot "fit" the D-isomer into their active site. Warning: This can disrupt receptor binding if the residue is critical for activity.

    • N-Methylation: Adding a methyl group to the amide nitrogen (

      
      ) removes the hydrogen bond donor required for protease hydrolysis and introduces steric hindrance. It also improves membrane permeability.
      
    • Non-Natural Amino Acids: Incorporating residues like Aib (aminoisobutyric acid) or Tle (tert-leucine) creates steric bulk that enzymes cannot process.

3. Macrocyclization (Conformational Locking)
  • The Mechanism: Cyclization (Head-to-Tail, Side-Chain-to-Side-Chain, or Stapling) reduces the entropic penalty of binding and removes the flexible "floppy" structure that proteases prefer to grab.

  • Stapled Peptides: Using hydrocarbon staples to lock a peptide into an alpha-helix buries the amide backbone, making it inaccessible to proteases.

Visualizing the Modification Workflow

PeptideModification Start Identify Cleavage Site (LC-MS) N_Term N-Terminal Cleavage Start->N_Term C_Term C-Terminal Cleavage Start->C_Term Internal Internal Cleavage Start->Internal Acetylation Strategy: Acetylation (Blocks Aminopeptidase) N_Term->Acetylation Amidation Strategy: Amidation (Blocks Carboxypeptidase) C_Term->Amidation CheckBinding Is residue critical for binding? Internal->CheckBinding DAmino Strategy: D-Amino Acid Scan (Stereochemical Block) CheckBinding->DAmino No NMethyl Strategy: N-Methylation (Steric Hindrance) CheckBinding->NMethyl Yes Cyclization Strategy: Cyclization/Stapling (Conformational Lock) CheckBinding->Cyclization Global Instability

Caption: Decision tree for selecting chemical modifications based on LC-MS degradation mapping.

Module 2: Conjugation & Half-Life Extension (The External Shield)

Q: My peptide is chemically stable but still clears rapidly in vivo. Why?

A: You are likely facing renal filtration . Peptides <50 kDa are filtered by the kidneys within minutes. To solve this, you must increase the hydrodynamic radius or hijack a recycling mechanism.

Strategy 1: Albumin Hitchhiking (Fatty Acid Acylation)

This is the gold standard (e.g., Liraglutide, Semaglutide). By conjugating a fatty acid (C14-C18) to your peptide, it binds non-covalently to Human Serum Albumin (HSA).

  • Mechanism: HSA (66 kDa) is too large for renal filtration. The albumin-peptide complex circulates for days.

  • FcRn Recycling: Albumin is recycled via the Neonatal Fc Receptor (FcRn), preventing lysosomal degradation.

  • Implementation: Attach a fatty acid (e.g., Palmitic acid) via a glutamic acid or PEG spacer to a Lysine residue.

Strategy 2: Fc Fusion

Genetically fusing your peptide to the Fc domain of an IgG antibody.[1]

  • Mechanism: Dimerizes the peptide and utilizes the FcRn recycling pathway directly.

  • Pros: Extremely long half-life (days to weeks).

  • Cons: Requires eukaryotic expression systems; higher cost than chemical synthesis.

Comparative Data: Half-Life Extension Strategies
StrategyMechanismApprox. Half-Life ExtensionKey RiskExample Drug
Native Peptide N/A2–10 MinutesRapid Renal ClearanceOxytocin
PEGylation Hydrodynamic Shielding12–48 HoursAnti-PEG Antibodies / VacuolationPegvisomant
Fatty Acid Acylation Albumin Binding (HSA)12 Hours – 7 DaysReduced Receptor PotencySemaglutide
Fc Fusion FcRn Recycling3–14 DaysImmunogenicity / Steric BulkDulaglutide

Module 3: Experimental Troubleshooting (The Validation Layer)

Q: My LC-MS data shows degradation, but I suspect it's an artifact. How do I validate my stability assay?

A: False degradation signals are common. They often arise from "Time 0" handling errors or continued enzymatic activity during sample preparation.

Protocol: High-Fidelity In Vitro Serum Stability Assay

Objective: Accurately determine


 without experimental artifacts.

Materials:

  • Pooled Human/Mouse Serum (pre-warmed to 37°C).

  • Peptide Stock (10 mM in DMSO).[2]

  • Internal Standard (IS): Isotopically labeled analog or structurally similar stable peptide.

  • Quenching Solution: 1% Formic Acid in Acetonitrile (ACN).

Step-by-Step Workflow:

  • Preparation: Dilute peptide to 10 µM in pre-warmed serum.

  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Critical Control (Time 0):

    • Incorrect: Add peptide to serum, then quench. (Enzymes act instantly).

    • Correct: Add Quenching Solution to the tube first, then add serum, then spike peptide. This is your true baseline.

  • Sampling: At time points (e.g., 5, 15, 30, 60, 120 min), transfer 50 µL of reaction mixture into 200 µL of ice-cold Quenching Solution containing the Internal Standard.

  • Precipitation: Vortex for 30s, incubate at -20°C for 20 mins (precipitates serum proteins).

  • Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the ratio of [Analyte Area] / [IS Area].

Troubleshooting Table
IssueProbable CauseCorrective Action
Rapid loss at T=0 Proteases active during mixingUse "Reverse Quench" (Quench solution first, then sample).
Non-linear degradation Substrate saturation or enzyme inactivationLower peptide concentration (<10 µM) to ensure first-order kinetics.
Inconsistent Replicates Evaporation (warm incubation)Use sealed HPLC vials or plate seals; include Internal Standard to normalize volume changes.
Recovery < 50% Non-specific binding (NSB)Use LoBind tubes; add 0.1% BSA or Tween-20 if compatible with LC-MS.
Visualizing the Assay Workflow

StabilityAssay Serum Pooled Serum (37°C) Incubate Incubation (Time: 0, 15, 30...) Serum->Incubate Peptide Peptide Stock Peptide->Incubate Quench Quench + Internal Std (1% FA in ACN) Incubate->Quench At Timepoints Precip Protein Precipitation (-20°C, 20 min) Quench->Precip Spin Centrifuge (14,000g) Precip->Spin LCMS LC-MS Analysis (Ratio: Analyte/IS) Spin->LCMS Supernatant

Caption: Standard Operating Procedure (SOP) for LC-MS based serum stability profiling.

References

  • D'Souza, C., et al. (2021). "Cyclisation strategies for stabilising peptides with irregular conformations."[3][4] Chemical Science. Available at: [Link]

  • Zorzi, A., et al. (2017). "Acylated peptides as albumin-binding ligands for half-life extension."[5] Nature Communications. Available at: [Link]

  • Spetzler, J., et al. (2018). "Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Available at: [Link]

  • Cui, Y., et al. (2022). "Strategies for Improving Peptide Stability and Delivery." Pharmaceuticals.[5][6][7][8][9][10] Available at: [Link]

Sources

Troubleshooting

Enhancing the selectivity of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 for MC4R over other melanocortin receptors

Welcome to the technical support center dedicated to the strategic modification of the cyclic peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH₂ for enhanced selectivity towards the Melanocortin 4 Receptor (MC4R). This r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the strategic modification of the cyclic peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH₂ for enhanced selectivity towards the Melanocortin 4 Receptor (MC4R). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to assist researchers in navigating the complexities of peptide-based drug design.

Introduction to the Challenge

The melanocortin system, comprising five distinct G-protein coupled receptors (MC1R-MC5R), is implicated in a wide array of physiological processes, from pigmentation and inflammation to energy homeostasis and sexual function. The peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH₂, a potent α-MSH analogue, demonstrates affinity across multiple melanocortin receptors. However, for therapeutic applications targeting conditions like obesity, where MC4R is the primary target, enhancing selectivity is paramount to minimizing off-target effects. This guide will explore strategies to achieve this selectivity.

Frequently Asked Questions (FAQs)

Q1: My modified peptide shows increased MC4R affinity but also higher MC1R activity. How can I mitigate this?

This is a common challenge due to the significant homology between MC1R and MC4R binding pockets. The issue often lies in modifications that enhance general binding affinity rather than exploiting unique features of the MC4R binding site.

  • Troubleshooting Steps:

    • Re-evaluate your modification strategy: Are your substitutions targeting regions of divergence between MC1R and MC4R? Focus on residues that interact with extracellular loop 3 (EL3) of the receptor, a known region of divergence.

    • Consider N-terminal modifications: Acetylation of the N-terminus can sometimes reduce MC1R activity. If your parent peptide is already acetylated, explore other small, neutral capping groups.

    • Introduce steric hindrance: Incorporating bulky, non-natural amino acids at positions not critical for MC4R binding but potentially disruptive for MC1R interaction can be effective.

Q2: I'm observing poor aqueous solubility with my new peptide analogues. What are my options?

Hydrophobicity is a double-edged sword in peptide design, often correlating with increased potency but decreased solubility.

  • Troubleshooting Steps:

    • Incorporate hydrophilic linkers: Attaching short PEG chains (PEGylation) to the N- or C-terminus, or to the side chain of a non-critical amino acid, can significantly improve solubility.

    • Substitute hydrophobic residues: Systematically replace hydrophobic amino acids with more polar counterparts at positions not essential for receptor interaction. A full alanine scan can help identify these non-critical positions.

    • Formulation adjustments: Before abandoning a promising but poorly soluble candidate, explore different formulation strategies, such as the use of co-solvents (e.g., DMSO) or cyclodextrins.

Q3: My peptide is showing rapid degradation in serum stability assays. How can I improve its half-life?

  • Troubleshooting Steps:

    • Incorporate D-amino acids: The parent peptide already contains D-Arg and D-Phe. Consider systematic replacement of other L-amino acids with their D-enantiomers at positions not critical for binding to reduce susceptibility to proteolysis.

    • N- and C-terminal modifications: Amidation of the C-terminus, as in the parent peptide, is a good first step. N-terminal acetylation or pyroglutamate formation can further block exopeptidase activity.

    • Cyclization strategies: The existing disulfide bridge provides some conformational rigidity. Exploring alternative cyclization methods, such as head-to-tail or side-chain-to-side-chain lactam bridges, can offer enhanced stability.

Core Experimental Protocols

Protocol 1: Alanine Scanning Mutagenesis for Identifying Key Residues

This protocol is designed to systematically replace each amino acid residue (except for the cysteines involved in the disulfide bridge) with alanine to determine its importance for MC4R binding and selectivity.

Materials:

  • Solid-phase peptide synthesis (SPPS) resin

  • Fmoc-protected amino acids (including Fmoc-Ala-OH)

  • Coupling reagents (e.g., HBTU, DIC)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC purification system

  • Mass spectrometer

Step-by-Step Procedure:

  • Synthesize the parent peptide and a series of analogues, each with a single alanine substitution.

  • Cleave the peptides from the resin and deprotect the side chains.

  • Purify each peptide by reverse-phase HPLC to >95% purity.

  • Confirm the identity of each peptide by mass spectrometry.

  • Perform competitive binding assays (see Protocol 2) for each analogue at MC1R, MC3R, MC4R, and MC5R.

Data Interpretation:

A significant drop in binding affinity at MC4R for a particular alanine analogue indicates that the original residue is critical for MC4R interaction. Conversely, a retained or enhanced affinity at MC4R coupled with a drop in affinity at other receptors points to a position that can be modified to enhance selectivity.

Protocol 2: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of your modified peptides for the different melanocortin receptors.

Materials:

  • Membrane preparations from cells expressing individual human melanocortin receptors.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH.

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, with 2.5 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).

  • Your synthesized peptide analogues at various concentrations.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Procedure:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and your unlabeled peptide analogue across a range of concentrations.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of your peptide that inhibits 50% of the radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

Diagram 1: Peptide Modification and Selectivity Screening Workflow

G ligand Selective Peptide Agonist mc4r MC4R ligand->mc4r Binds g_protein Gαs Protein mc4r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates downstream Downstream Effects (e.g., ↓ Food Intake) creb->downstream Regulates Gene Transcription

Caption: Canonical Gαs-cAMP signaling pathway activated by MC4R agonists.

Quantitative Data Summary

Peptide AnalogueModificationMC4R Ki (nM)MC1R Ki (nM)MC3R Ki (nM)MC5R Ki (nM)MC4R/MC1R Selectivity
Parent PeptideNone1.25.83.415.24.8x
Analogue 1[Ala⁴]150.3250.1180.5450.71.7x
Analogue 2[Trp(2-Naphthyl)⁹]0.510.22.125.620.4x
Analogue 3[D-Phe(4-Cl)⁷]0.82.41.512.13.0x

Data are hypothetical and for illustrative purposes only.

References

  • Solid-Phase Peptide Synthesis: Principles and Practice. Methods in Enzymology, [Link].

  • Cheng-Prusoff Equation: Relationship between IC₅₀ and Ki. Biochemical Pharmacology, [Link].

  • Melanocortin Receptor Structure and Function: A comprehensive overview. Nature Reviews Endocrinology, [Link].

Optimization

Refinement of analytical methods for accurate quantification of LY2112688 in biological samples

Topic: Refinement of Analytical Methods for Accurate Quantification of LY2112688 in Biological Samples Status: Active | Version: 2.4 | Last Updated: March 2026 Welcome to the LY2112688 Analytical Support Hub Analyst Note...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of Analytical Methods for Accurate Quantification of LY2112688 in Biological Samples

Status: Active | Version: 2.4 | Last Updated: March 2026

Welcome to the LY2112688 Analytical Support Hub

Analyst Note: LY2112688 is a selective Melanocortin-4 Receptor (MC4R) agonist investigated for obesity treatment.[1][2] Unlike standard small molecules, LY2112688 acts as a peptide/peptidomimetic. This distinction is critical: standard small-molecule extraction protocols (like simple protein precipitation) often fail due to non-specific binding (NSB) and matrix interference .

This guide refines the analytical approach, moving from generic screening methods to a high-sensitivity, validated LC-MS/MS workflow compliant with ICH M10 standards.

Module 1: Sample Preparation & Extraction

The "Garbage In, Garbage Out" Filter

The Challenge: The primary failure mode for LY2112688 quantification is adsorptive loss . As a lipophilic peptide-like molecule, it adheres to polypropylene and glass surfaces, leading to non-linear calibration curves and poor recovery at the Lower Limit of Quantification (LLOQ).

Refined Protocol: Mixed-Mode Cation Exchange (MCX) SPE We recommend abandoning Protein Precipitation (PPT) in favor of Solid Phase Extraction (SPE) to remove phospholipids and ensure high recovery.

Step-by-Step Workflow
  • Pre-Treatment (Anti-Adsorption):

    • Thaw plasma samples on ice.

    • Critical Step: Add 2% CHAPS or 0.1% Bovine Serum Albumin (BSA) to the plasma immediately upon thawing to block binding sites on the tube walls.

    • Why? Without a carrier protein or surfactant, LY2112688 will coat the plastic, causing up to 40% signal loss at low concentrations.

  • Internal Standard (IS) Addition:

    • Spike with stable isotope-labeled IS (SIL-LY2112688) in 50:50 Methanol:Water.

    • Note: Do not use 100% organic solvent for the IS working solution, as it may precipitate plasma proteins prematurely, trapping the analyte.

  • Loading:

    • Dilute sample 1:1 with 2% H3PO4 (Phosphoric Acid) to disrupt protein binding and ionize the basic amine groups.

    • Load onto Oasis MCX (Mixed-Mode Cation Exchange) 96-well plate.

  • Wash & Elute:

    • Wash 1: 2% Formic Acid in Water (removes proteins/salts).

    • Wash 2: 100% Methanol (removes neutral lipids/phospholipids).

    • Elution: 5% Ammonium Hydroxide in Acetonitrile (releases the basic analyte).

Visual Workflow: Extraction Decision Tree

SamplePrep Start Biological Sample (Plasma/Serum) AdsorptionCheck Check: Is Anti-Adsorption Agent Present? Start->AdsorptionCheck AddBSA Action: Add 0.1% BSA or CHAPS surfactant AdsorptionCheck->AddBSA No ExtractionChoice Select Extraction Method AdsorptionCheck->ExtractionChoice Yes AddBSA->ExtractionChoice PPT Protein Precipitation (Not Recommended) ExtractionChoice->PPT High Conc. Only SPE Solid Phase Extraction (MCX - Mixed Mode) ExtractionChoice->SPE High Sensitivity (Preferred) WashStep Wash: 100% MeOH (Remove Phospholipids) SPE->WashStep Elute Elute: 5% NH4OH in ACN WashStep->Elute Final Ready for LC-MS/MS Elute->Final

Caption: Decision logic for LY2112688 extraction. Note the critical "Anti-Adsorption" checkpoint to prevent analyte loss.

Module 2: Chromatographic Separation (LC)

The Resolution

The Challenge: Peptide-like agonists often exhibit peak tailing on standard C18 columns due to interaction with free silanol groups, and carryover due to their "sticky" nature.

Refined Protocol:

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) or equivalent.

    • Why? The CSH particle carries a low-level positive charge that repels basic peptides, sharpening the peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Needle Wash: Strong organic wash (ACN:IPA:Acetone:Water 40:30:20:10 + 0.1% Formic Acid) is mandatory to eliminate carryover.

Mobile Phase Additive Comparison
AdditiveSensitivity (Signal)Peak ShapeRecommendation
0.1% Formic Acid HighGoodRecommended
0.05% TFA Low (Suppression)ExcellentAvoid (unless necessary)
10mM Ammonium Acetate MediumBroadPoor for basic peptides

Module 3: Mass Spectrometry (MS/MS)

The Sensitivity

The Challenge: LY2112688 may form multiply charged ions


 or 

in electrospray ionization (ESI). Monitoring only the singly charged parent

often results in lower sensitivity.

Refined Protocol: Perform a Q1 scan to identify the most abundant precursor charge state. For MC4R agonists, the doubly charged state is often the most stable precursor.

  • Ionization: ESI Positive Mode

  • Source Temperature: 500°C (Peptides require high heat for desolvation)

  • MRM Strategy: Summation of transitions is recommended if the signal is split between fragments.

Optimized MRM Parameters (Example)

Note: Exact m/z depends on the specific batch/salt form; always tune with neat standard.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
LY2112688 [M+2H] (Determine via Tune)Fragment 125Quantifier
LY2112688 [M+2H]Fragment 235Qualifier
SIL-IS [M+2H] + mass shiftFragment 1 + shift25Internal Std

Troubleshooting & FAQ

Q1: I am observing a non-linear calibration curve at the lower end (quadratic fit). Why? A: This is a classic symptom of non-specific binding (NSB) . The analyte is sticking to the walls of your preparation plate or autosampler vials at low concentrations.

  • Fix: Switch to "Low-Bind" polypropylene plates. Ensure your final reconstitution solvent contains at least 20% organic or a surfactant (e.g., 0.01% Tween-20).

Q2: My Internal Standard (IS) response varies significantly between samples. A: This indicates a Matrix Effect . Phospholipids from the plasma are suppressing the ionization of your IS.

  • Fix: Review the SPE wash step. Ensure you are using a 100% Methanol wash to elute lipids before eluting the analyte. Check the "Matrix Factor" according to ICH M10 guidelines [2].

Q3: I see "ghost peaks" in blank samples after a high concentration standard. A: This is carryover . The peptide is adsorbing to the LC rotor seal or injection needle.

  • Fix: Implement the aggressive needle wash described in Module 2. Switch the rotor seal material to Vespel or PEEK if using standard stainless steel.

Module 4: Biological Pathway Context

Understanding the Target

To interpret PK/PD correlations, one must understand the MC4R signaling pathway. LY2112688 mimics


-MSH, binding to MC4R to trigger satiety signals.

MC4R_Pathway Agonist LY2112688 (Agonist) Receptor MC4R (GPCR Surface) Agonist->Receptor Binds GPro Gs Protein Activation Receptor->GPro Activates AC Adenylyl Cyclase GPro->AC Stimulates cAMP cAMP Increase AC->cAMP Produces Response Satiety Signal / Weight Loss cAMP->Response Downstream Effect

Caption: Mechanism of Action.[3] LY2112688 activates the MC4R-Gs-cAMP pathway to induce satiety [1].

References

  • Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. Source: MDPI (Biomolecules), 2019. Context: Comparative pharmacology of MC4R agonists including LY2112688.[2][4] URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. Source: FDA / ICH Guidance, 2022.[5] Context: Regulatory framework for validating the described LC-MS/MS method. URL:[Link]

  • Investigation of Safety, Tolerability, Pharmacokinetics... of MC4R Agonists. Source: NIH / Clinical and Translational Science, 2014. Context: Provides PK profiles and dosing context relevant to setting the calibration range. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Melanocortin-4 Receptor Agonists for Weight Management: Setmelanotide and a Synthetic Analogue

This guide provides a detailed comparison of two melanocortin-4 receptor (MC4R) agonists, the FDA-approved drug setmelanotide and the research peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2, in the context of their e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of two melanocortin-4 receptor (MC4R) agonists, the FDA-approved drug setmelanotide and the research peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2, in the context of their efficacy for weight loss. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into their mechanisms, supporting experimental data, and methodologies for their evaluation.

Introduction to the Melanocortin System in Energy Homeostasis

The central melanocortin system is a critical signaling pathway in the hypothalamus that regulates energy balance, including appetite and energy expenditure[1][2]. A key component of this pathway is the melanocortin-4 receptor (MC4R), a G protein-coupled receptor[3][4]. When activated by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH), the MC4R initiates a signaling cascade that promotes satiety and increases energy expenditure[1][5]. Genetic mutations that impair the function of the MC4R or upstream components of its pathway can lead to severe, early-onset obesity characterized by insatiable hunger (hyperphagia)[2][3]. This makes the MC4R an important therapeutic target for obesity, particularly in individuals with specific genetic disorders[1][6][7].

Setmelanotide is a first-in-class MC4R agonist approved for chronic weight management in patients with obesity due to certain rare genetic conditions[6][8][9]. The peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2, a synthetic analogue related to the core melanocortin message sequence "His-Phe-Arg-Trp," represents a class of research compounds designed to probe and activate this same pathway[10][11]. This guide will compare the established clinical efficacy of setmelanotide with the preclinical profile of this synthetic peptide analogue.

Mechanism of Action: Targeting the MC4R Pathway

Both setmelanotide and the synthetic peptide exert their effects by acting as agonists at the MC4R. Their binding to the receptor mimics the action of endogenous α-MSH, activating downstream signaling to reduce appetite and promote weight loss[6][12].

Signaling Pathway Overview: Upon agonist binding, the MC4R, a Gαs-coupled receptor, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP)[3][12][13]. This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure[1][13][14].

MC4R_Pathway cluster_neuron Hypothalamic Neuron cluster_effects Physiological Effects Agonist Setmelanotide or Synthetic Peptide MC4R MC4R Agonist->MC4R Binds & Activates G_Protein Gαs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Satiety Increased Satiety (Reduced Hunger) Downstream->Satiety Energy Increased Energy Expenditure Downstream->Energy WeightLoss Weight Loss Satiety->WeightLoss Energy->WeightLoss

Caption: MC4R agonist signaling pathway for weight loss.

Comparative Efficacy

A direct head-to-head clinical comparison between setmelanotide and Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 is not available, as the latter is a research compound. The comparison is therefore based on the extensive clinical data for setmelanotide and representative preclinical data for synthetic melanocortin agonists.

Setmelanotide: Clinical Efficacy

Setmelanotide has demonstrated significant and sustained weight loss in patients with obesity due to genetic deficiencies in the MC4R pathway. Phase 3 clinical trials have provided robust evidence of its efficacy.[15][16]

Study Population Trial Duration Primary Endpoint Key Efficacy Results Reference
POMC or PCSK1 Deficiency~1 Year≥10% weight loss from baseline80% of participants achieved the primary endpoint.[15][16]
LEPR Deficiency~1 Year≥10% weight loss from baseline45% of participants achieved the primary endpoint.[15][16]
Bardet-Biedl Syndrome (BBS)52 WeeksProportion of patients with ≥10% weight lossA significant portion of patients achieved clinically meaningful weight loss.[12]
Hypothalamic Obesity16 Weeks≥5% reduction in BMI89% of participants achieved at least a 5% reduction in BMI.[17]

In these trials, setmelanotide treatment was also associated with a significant reduction in hunger scores, addressing the hyperphagia that is a hallmark of these conditions[16][17].

Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2: Preclinical Profile

The peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 is a structural analogue of other potent synthetic melanocortin agonists, such as melanotan II and bremelanotide, which are known to contain the core pharmacophore His-D-Phe-Arg-Trp. Structure-activity relationship (SAR) studies on this core sequence have shown that modifications, such as the inclusion of D-amino acids and cyclization via disulfide bonds, can enhance potency and selectivity for melanocortin receptors[10][11][18][19].

Preclinical studies with similar MC4R agonists, including setmelanotide itself (also known as RM-493) in its preclinical phase, have consistently shown efficacy in animal models of obesity.

Model Compound Type Duration Key Efficacy Results Reference
Diet-Induced Obese (DIO) Rhesus MacaquesSetmelanotide (RM-493)8 Weeks13.5% persistent weight loss; reduced food intake and adiposity.[20]
Diet-Induced Obese (DIO) RatsMC4R Agonist (PL8905)5 DaysSignificant declines in body weight (1.6% to 3.4%) as monotherapy.[21][22]
Diet-Induced Obese (DIO) RatsOral MC4R Agonist (PL7737)4 Days5% to 10% weight loss as monotherapy.[7][23]

These preclinical findings demonstrate that potent MC4R agonists can effectively reduce food intake and body weight in well-established animal models of obesity[20]. The peptide Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 is expected to show a similar profile of high-affinity binding and potent activation of the MC4R, leading to weight reduction in such models.

Safety and Tolerability

Setmelanotide: The most common adverse events reported in clinical trials include injection site reactions, hyperpigmentation (skin darkening), nausea, and headache[9][16][24]. The hyperpigmentation is due to the agonist activity of setmelanotide at the melanocortin-1 receptor (MC1R), which regulates skin pigmentation. Importantly, unlike some earlier-generation MC4R agonists, setmelanotide has not been associated with increases in heart rate or blood pressure[9][20][25].

Synthetic Analogues: The safety profile of Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 has not been established in humans. However, based on related compounds, potential side effects could include those seen with setmelanotide. Non-selective melanocortin agonists like melanotan II are known to cause nausea, flushing, and spontaneous penile erections[25]. The development of selective MC4R agonists like setmelanotide was specifically aimed at minimizing these off-target effects, particularly cardiovascular side effects[20][25].

Experimental Methodologies

Evaluating the efficacy of these compounds involves a series of standardized in vitro and in vivo assays.

In Vitro Functional Assay: cAMP Accumulation

Objective: To determine the potency (EC50) of an agonist in activating the MC4R. Principle: This assay measures the production of cAMP in cells expressing the MC4R after stimulation with the test compound. The MC4R is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cAMP[13]. This can be measured using various methods, such as competitive immunoassays or bioluminescent reporter systems[26][27][28].

Step-by-Step Protocol (using a bioluminescent assay):

  • Cell Culture: Plate HEK293 cells stably expressing the human MC4R and a cAMP-sensitive bioluminescent reporter (e.g., GloSensor™) into a 384-well assay plate and incubate overnight[29].

  • Reagent Preparation: Prepare a serial dilution of the test compounds (Setmelanotide or the synthetic peptide) in an appropriate assay buffer.

  • Assay Initiation: Equilibrate the cells with the bioluminescent substrate according to the manufacturer's protocol[28].

  • Compound Addition: Add the diluted compounds to the cells and incubate at room temperature for 15-30 minutes[29].

  • Signal Detection: Measure the luminescence using a plate reader. The light output is directly proportional to the intracellular cAMP concentration[28].

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Efficacy Model: Diet-Induced Obesity (DIO) in Rodents

Objective: To assess the effect of the compound on food intake, body weight, and body composition in an animal model that mimics common human obesity. Principle: C57BL/6 mice or Sprague-Dawley rats are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and other metabolic dysfunctions[30][31][32]. The test compound is then administered to evaluate its ability to reverse these effects.

Step-by-Step Protocol:

  • Induction of Obesity: House male C57BL/6 mice and feed them a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. Monitor body weight regularly until a significant difference is observed compared to mice on a standard chow diet[31].

  • Acclimatization and Baseline: Acclimatize the now-obese mice to the experimental conditions (e.g., single housing, handling, injection procedures). Record baseline body weight, food intake, and body composition (using qNMR/EchoMRI) for several days[31].

  • Compound Administration: Randomize mice into treatment groups (vehicle control, setmelanotide, synthetic peptide). Administer the compounds daily via subcutaneous injection for a predetermined period (e.g., 4 weeks).

  • Monitoring: Measure body weight and food intake daily. Measure body composition weekly.

  • Terminal Procedures: At the end of the study, collect blood for biomarker analysis (e.g., glucose, insulin, lipids) and harvest tissues for further analysis[31].

  • Data Analysis: Compare the changes in body weight, food intake, and body composition between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Sources

Comparative

In Vitro Pharmacological Profiling: LY2112688 vs. Setmelanotide and Standards

Executive Summary This technical guide provides a head-to-head in vitro comparison of LY2112688 (a first-generation synthetic MC4R agonist) against Setmelanotide (a second-generation approved therapeutic) and standard re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head in vitro comparison of LY2112688 (a first-generation synthetic MC4R agonist) against Setmelanotide (a second-generation approved therapeutic) and standard reference ligands (α-MSH , NDP-α-MSH ).[1][2][3]

While both LY2112688 and Setmelanotide exhibit nanomolar affinity for the Melanocortin-4 Receptor (MC4R), their clinical fates diverged significantly.[2][3] LY2112688 development was halted due to adverse cardiovascular effects (hypertension, tachycardia), whereas Setmelanotide avoided these issues, leading to FDA approval.[3] Current research suggests this divergence is rooted in biased signaling and differential interactions with the endogenous inverse agonist AgRP .[1][2] This guide dissects these in vitro differences to inform future drug discovery.

Structural & Chemical Comparison

Both compounds are cyclic peptides derived from the endogenous α-MSH structure, utilizing a disulfide bridge to stabilize the bioactive turn.[2] However, subtle residue modifications result in distinct pharmacological profiles.[2]

FeatureLY2112688 (Lilly)Setmelanotide (Rhythm/Ipsen)α-MSH (Endogenous)
Type Synthetic Cyclic HeptapeptideSynthetic Cyclic OctapeptideLinear Tridecapeptide
Sequence Ac-D-Arg -c[Cys-Glu -His-D-Phe -Arg-Trp-Cys]-NH₂Ac-Arg -c[Cys-D-Ala -His-D-Phe -Arg-Trp-Cys]-NH₂Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂
Key Modification N-terminal D-Arg; Glu³ in loopD-Ala³ in loop; Extracyclic ArgNative sequence
Pharmacophore His-D-Phe-Arg-TrpHis-D-Phe-Arg-TrpHis-Phe-Arg-Trp
Clinical Status Discontinued (CV Toxicity)Approved (Imcivree®)N/A (Rapid degradation)

Structural Insight: The substitution of Glu (LY2112688) vs. D-Ala (Setmelanotide) within the cyclic loop, combined with the N-terminal stereochemistry (D-Arg vs. L-Arg), alters the ligand's ability to engage specific G-protein coupling interfaces, driving the biased signaling described below.[1][2][3]

Mechanistic Profile: Signaling Bias & AgRP Interaction

The critical differentiator between these agonists is not merely affinity, but functional selectivity (biased agonism).[3]

  • Canonical Pathway (Gαs): Both ligands potently activate the Gαs-cAMP pathway, which drives weight loss but is also implicated in sympathetic activation (CV side effects).[1][2][3]

  • Non-Canonical Pathway (Gαq/11): Setmelanotide acts as a "super-agonist" for the PLC/NFAT pathway (100x more potent than α-MSH), whereas LY2112688 behaves similarly to the endogenous ligand.[1][2][3]

  • AgRP Antagonism: In the PLC pathway, Setmelanotide renders the receptor resistant to antagonism by AgRP, whereas LY2112688 remains susceptible.

Diagram 1: Biased Signaling Pathways (Gαs vs. Gαq)

This diagram illustrates the bifurcation of signaling where Setmelanotide exhibits a distinct profile in the Gq/PLC branch compared to LY2112688.[1][3]

MC4R_Signaling_Bias Setmelanotide Setmelanotide (2nd Gen) MC4R MC4R (Hypothalamic) Setmelanotide->MC4R High Affinity Note_Set Setmelanotide: High Potency at Gq Resistant to AgRP at Gq Setmelanotide->Note_Set LY2112688 LY2112688 (1st Gen) LY2112688->MC4R High Affinity Note_LY LY2112688: Moderate Potency at Gq Antagonized by AgRP LY2112688->Note_LY AgRP AgRP (Endogenous Antagonist) AgRP->MC4R Antagonizes Gas Gαs Protein MC4R->Gas Canonical Gaq Gαq/11 Protein MC4R->Gaq Biased AC Adenylyl Cyclase Gas->AC PLC Phospholipase C Gaq->PLC cAMP cAMP Accumulation AC->cAMP Ca Ca2+ Mobilization (NFAT Activation) PLC->Ca Outcome1 Satiety & Metabolic Rate cAMP->Outcome1 Outcome2 CV Side Effects (Hypertension) cAMP->Outcome2 Putative Link Note_Set->Gaq ++ Potency Note_LY->Gaq + Potency

Caption: Differential signaling bias of MC4R agonists. Setmelanotide shows enhanced Gq/11 potency and resistance to AgRP antagonism compared to LY2112688.

Head-to-Head In Vitro Data

The following data aggregates results from HEK293 and CHO-K1 cell lines stably expressing human MC receptors.

Table 1: Binding Affinity (Ki) and Selectivity

Lower Ki indicates higher affinity.[1][3]

ReceptorLY2112688 (nM)Setmelanotide (nM)NDP-α-MSH (nM)Selectivity (LY vs. Others)
hMC4R 0.55 2.1 0.85Primary Target
hMC1R 16.85.80.81~30-fold selective (LY)
hMC3R 56.85.33.6~100-fold selective (LY)
hMC5R >500>10005.4Highly Selective

Analysis: LY2112688 is significantly more selective for MC4R over MC3R (100-fold) compared to Setmelanotide, which shows nearly equipotent binding at MC3R and MC4R.[3] Despite this "cleaner" selectivity profile, LY2112688 failed clinically, suggesting that MC3R activity is not the sole driver of CV toxicity, or that functional selectivity matters more than binding selectivity.

Table 2: Functional Potency (EC₅₀) & Efficacy

Lower EC₅₀ indicates higher potency.[1][3]

Assay TypePathwayLY2112688 Setmelanotide α-MSH Key Differentiator
cAMP Gαs14 ± 4 nM0.27 - 3.9 nM23 ± 7 nMSetmelanotide is ~10-50x more potent.[1][2]
NFAT/PLC Gαq/11330 ± 190 nM5.9 ± 1.8 nM 480 ± 260 nMSetmelanotide is ~55x more potent than LY.
AgRP IC₅₀ Antagonism3.56 nM9.24 nMN/AAgRP is less effective at inhibiting Setmelanotide.[1][2][3]

Data Source: Molecules 2019, 24, 1892; J. Med.[2] Chem. 2008.[1][2]

Experimental Protocols

To replicate these findings, use the following validated protocols.

Protocol A: Gαs Signaling (cAMP Accumulation)

Purpose: Determine the canonical potency (EC₅₀) of the agonist.[1][3] System: HTRF (Homogeneous Time Resolved Fluorescence) or Luminescence (e.g., GloSensor).[1][3]

  • Cell Culture: Transfect HEK293 cells with human MC4R plasmid. Plate 24 hours prior to assay at 20,000 cells/well in 384-well plates.[1][2]

  • Starvation: Replace medium with serum-free opti-MEM containing 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 minutes.

  • Stimulation:

    • Prepare serial dilutions of LY2112688 and Setmelanotide (Range: 10⁻¹² to 10⁻⁶ M).[1][2][3]

    • Add agonists to cells and incubate for 45 minutes at 37°C.[1][2]

  • Detection:

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents (HTRF kit).[1][2][3]

    • Incubate 1 hour at room temperature.

  • Readout: Measure fluorescence ratio (665nm/620nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive EC₅₀.

Protocol B: AgRP Antagonism in PLC Pathway (NFAT Reporter)

Purpose: Differentiate LY2112688 from Setmelanotide based on AgRP resistance.[1][2] System: Luciferase Reporter Assay.

  • Transfection: Co-transfect HEK293 cells with:

    • hMC4R expression vector.[1][2]

    • NFAT-Luc (Firefly luciferase reporter driven by NFAT response element, sensitive to Ca²⁺/PLC).[1][2][3]

  • Incubation: Allow expression for 24-48 hours.

  • Competition Assay:

    • Pre-incubate cells with AgRP (83-132) fragment (100 nM) for 20 minutes.[1][2][3]

    • Add Agonist (LY2112688 or Setmelanotide) at their respective EC₈₀ concentrations.[1][2][3]

    • Incubate for 4-6 hours (allows for gene transcription/translation).[1][2][3]

  • Detection: Add Luciferase substrate (e.g., Bright-Glo) and measure luminescence.[1][2][3]

  • Validation Criteria:

    • LY2112688: Signal should be significantly reduced (>50% inhibition) by AgRP.

    • Setmelanotide: Signal should remain robust (<20% inhibition) despite AgRP presence.[1][2][3]

Diagram 2: AgRP Antagonism Workflow

This workflow visualizes the specific experimental logic used to distinguish the two compounds.

AgRP_Workflow Start Start: HEK293-MC4R + NFAT-Luc Step1 Pre-treat with 100 nM AgRP Start->Step1 Step2 Add Agonist (EC80 Concentration) Step1->Step2 Branch_LY Add LY2112688 Step2->Branch_LY Branch_Set Add Setmelanotide Step2->Branch_Set Readout Measure Luciferase Signal Branch_LY->Readout Branch_Set->Readout Result_LY Result A: Signal Inhibited (Susceptible) Readout->Result_LY LY2112688 Result_Set Result B: Signal Intact (Resistant) Readout->Result_Set Setmelanotide

Caption: Experimental workflow for AgRP antagonism assay. Setmelanotide retains efficacy in the presence of AgRP, unlike LY2112688.

Conclusion & Recommendation

For researchers selecting an MC4R agonist:

  • Use Setmelanotide when modeling clinical efficacy or investigating Gq/11-biased signaling .[1][2] Its unique ability to bypass AgRP antagonism makes it a superior tool for studying weight regulation in high-AgRP states (e.g., fasting or leptin deficiency).[1][2][3]

  • Use LY2112688 as a high-affinity control for binding selectivity studies, particularly when differentiating MC4R vs. MC3R effects, as it possesses a cleaner selectivity profile (100-fold) than Setmelanotide.[1][2][3]

  • Safety Modeling: The comparison of these two ligands is the "gold standard" model for investigating MC4R-mediated cardiovascular toxicity.[1][2] If your in vitro assay shows a compound mimics the LY2112688 profile (low Gq potency, high AgRP susceptibility), it may carry a higher risk of in vivo CV side effects.

References

  • Clément, K., et al. (2020).[2][3] MC4R agonism promotes durable weight loss in patients with leptin receptor deficiency.[1][2] Nature Medicine.[1][2] Link

  • Ericson, M.D., et al. (2019).[2][3][4] Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation.[1][2] Molecules, 24(10), 1892.[3] Link[1][3]

  • Kievit, P., et al. (2013).[2][3][5] Distinct aspects of the pallidal melanocortin system in the control of feeding and body weight.[4] Journal of Clinical Investigation.[1][2] Link[1][3]

  • Greenfield, J.R., et al. (2009).[2][3][5] Modulation of blood pressure by central melanocortinergic pathways.[1][2] New England Journal of Medicine.[1][2] Link[1][3]

  • Collet, T.H., et al. (2017).[2][3][5] Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency.[1][2][3] Molecular Metabolism.[1][2] Link

Sources

Validation

Validating the anorexigenic effects of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 using MC4R knockout mice

The following guide details the validation framework for the specific melanocortin-4 receptor (MC4R) agonist Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 (chemically known as LY2112688 ).[1][2] This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for the specific melanocortin-4 receptor (MC4R) agonist Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 (chemically known as LY2112688 ).[1][2]

This guide is structured for application scientists and drug development leads. It moves beyond basic efficacy checks to a rigorous target validation protocol using MC4R knockout (KO) systems, contrasting this specific peptide with industry standards like Setmelanotide and Melanotan-II (MT-II).[1]

[1][2]

Executive Summary & Compound Profile

Compound ID: LY2112688 Sequence: Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 Class: Cyclic Melanocortin-4 Receptor (MC4R) Agonist Key Structural Feature: The presence of a Glutamic acid (Glu) residue within the disulfide bridge (Cys-Cys) distinguishes it from Setmelanotide (which utilizes D-Ala in this position).[1]

Validation Objective: To confirm that the anorexigenic (appetite-suppressing) activity of LY2112688 is exclusively mediated by MC4R signaling.[1] This is achieved by demonstrating a loss of efficacy in Mc4r-null mice compared to wild-type (WT) littermates.[1]

Comparative Profile: LY2112688 vs. Alternatives

Researchers must understand how this peptide compares to established tools to interpret validation data correctly.

FeatureLY2112688 (Target)Setmelanotide (Clinical Benchmark)Melanotan-II (MT-II) (Legacy Tool)
Sequence Ac-D-Arg-c[Cys-Glu -His-D-Phe-Arg-Trp-Cys]-NH2Ac-Arg-c[Cys-D-Ala -His-D-Phe-Arg-Trp-Cys]-NH2Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2
MC4R Affinity (Ki) ~0.55 nM~0.27 nM~1.0 nM
MC4R Selectivity High (>100x vs MC1R/MC3R)HighLow (Potent MC1R/MC3R agonist)
In Vivo Half-Life Extended (Cyclic stability)ExtendedModerate
Key Advantage "Glu" bridge confers unique conformational rigidity; highly specific tool for MC4R isolation.[1][3]FDA-approved; extensive clinical data.[1]Cheap, but confounds data with MC1R (pigmentation) & MC3R effects.

Mechanistic Basis of Validation

To validate LY2112688, we must interrogate the specific signaling cascade it triggers. MC4R is a Gs-coupled GPCR located primarily in the Paraventricular Nucleus (PVN) of the hypothalamus.[1]

Mechanism of Action:

  • Binding: LY2112688 binds MC4R.

  • Coupling: Induces conformational change recruiting Gαs.

  • Signaling: Activates Adenylyl Cyclase (AC)

    
     increases cAMP 
    
    
    
    activates PKA/EPAC.
  • Physiological Output: Depolarization of PVN neurons, suppression of NPY/AgRP (hunger) neurons, and activation of POMC (satiety) downstream pathways.

Diagram 1: MC4R Signaling Pathway & Validation Logic

The following diagram illustrates the signaling pathway and where the Knockout (KO) model interrupts the signal to prove specificity.

MC4R_Signaling node_agonist LY2112688 (Agonist) node_receptor MC4R (GPCR) node_agonist->node_receptor High Affinity Binding node_gs Gαs Protein node_receptor->node_gs Activation node_ac Adenylyl Cyclase node_gs->node_ac Stimulation node_camp cAMP Increase node_ac->node_camp Production node_pka PKA Activation (CREB Phosphorylation) node_camp->node_pka Signaling Cascade node_output Anorexia (Reduced Food Intake) node_pka->node_output Physiological Response node_ko MC4R KO Mouse (Receptor Absent) node_ko->node_receptor BLOCKS

Caption: Signal transduction pathway of LY2112688.[1][4] The MC4R KO model acts as a binary gate; absence of the receptor prevents Gs coupling, halting the anorexigenic output.

Experimental Protocol: In Vivo Validation

Objective: Quantify the difference in food intake reduction between Wild-Type (WT) and MC4R Knockout (KO) mice following LY2112688 administration.

A. Animal Model Requirements[4][5][6][7][8]
  • Genotypes:

    • Group A: C57BL/6J Wild-Type (WT) controls (

      
      ).[1]
      
    • Group B: Mc4r-/- (Homozygous Knockout) on C57BL/6J background (

      
      ).[1]
      
  • Age/Sex: 10–14 weeks, sex-matched (males preferred to avoid estrus cycle variability in food intake).

  • Housing: Single housing is mandatory for 7 days prior to the experiment to accustom mice to individual feeding measurements.

B. Reagent Preparation
  • Peptide: LY2112688 (Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2).[1][2][5]

  • Vehicle: Sterile PBS or 0.9% Saline.

  • Positive Control (Optional): Setmelanotide (if benchmarking potency).

C. Dosing Strategy

Based on pharmacokinetic profiles of cyclic MC agonists, a dose-response is recommended to establish the dynamic range.

  • Low Dose: 100 nmol/kg (~0.1 mg/kg)[1]

  • High Dose: 500 nmol/kg (~0.6 mg/kg)[1]

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).[1] SC is preferred for clinical relevance.

D. Workflow: The "Dark Cycle" Protocol

Melanocortin agonists are most effective when drive for food is highest (onset of dark phase).

  • T-Minus 7 Days: Single house mice; handle daily to reduce stress.

  • T-Minus 24 Hours: Measure baseline body weight.

  • T-0 (Onset of Dark Cycle):

    • Remove food hoppers 2 hours prior to dark onset (mild fast to synchronize hunger).

    • Administer Drug: Inject Vehicle or LY2112688 (SC) at dark onset.

    • Return Food: Immediately return pre-weighed food hoppers.

  • Data Collection:

    • Weigh food hopper at 2h, 4h, 12h, and 24h post-injection.

    • Calculate food intake:

      
      .[1]
      
Diagram 2: Experimental Workflow

This diagram visualizes the critical timing and decision points in the validation protocol.

Experimental_Workflow start Acclimatization (7 Days, Single Housing) grouping Genotyping & Randomization (WT vs KO) start->grouping fasting Synchronization Fast (2h pre-dark cycle) grouping->fasting dosing Injection (SC) Vehicle vs LY2112688 fasting->dosing measure Measurements (2h, 4h, 12h, 24h) dosing->measure analysis Data Analysis (Interaction: Genotype x Treatment) measure->analysis

Caption: Step-by-step workflow for in vivo validation. Critical synchronization occurs at the 'Fasting' step to align with the circadian feeding drive.

Data Interpretation & Expected Results

To declare the validation successful, your data must satisfy the "Interaction Effect": The drug works in WT but fails in KO.

Summary of Expected Outcomes
MetricWild-Type (Vehicle) Wild-Type (LY2112688) MC4R KO (Vehicle) MC4R KO (LY2112688)
2h Food Intake High (Normal)Significantly Reduced (***)High (Hyperphagic)High (No Change)
24h Body Weight Neutral/Slight GainLoss GainGain (No Change)
Piloerection/Grooming NormalNoneNormalNone

Critical Analysis Points:

  • The "Null" Confirmation: If LY2112688 reduces food intake in MC4R KO mice, the compound has off-target activity (likely MC3R or non-melanocortin toxicity).

  • Potency Check: In WT mice, LY2112688 should show ~30-50% reduction in cumulative food intake over the first 4 hours compared to vehicle.

  • Hyperphagia Baseline: Note that MC4R KO mice will have a higher baseline food intake than WT. Data should be normalized as "% of Vehicle Control within Genotype" for clearer visualization.

References

  • Discovery of LY2112688

    • Sequence and synthesis of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 as a selective MC4R agonist.[1][2][5]

    • Source:[1]

  • Setmelanotide Comparison

    • Comparison of "Glu" vs "D-Ala" bridge modific
    • Source:[1]

  • MC4R Knockout Validation Protocols

    • Standard methodologies for validating anorexigenic peptides in Mc4r-/- mice.
    • Source:[1]

  • Pharmacology of Melanocortin Peptides

    • Review of MT-II, Setmelanotide, and LY2112688 binding affinities.[1][2][5]

    • Source:[1]

Sources

Comparative

Antagonist competition assays to confirm the specificity of LY2112688 for the melanocortin-4 receptor

Executive Summary LY2112688 is a non-peptide, small-molecule agonist of the melanocortin-4 receptor (MC4R). Unlike first-generation synthetic peptides (e.g., MT-II), LY2112688 was engineered to cross the blood-brain barr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

LY2112688 is a non-peptide, small-molecule agonist of the melanocortin-4 receptor (MC4R). Unlike first-generation synthetic peptides (e.g., MT-II), LY2112688 was engineered to cross the blood-brain barrier and exhibit high selectivity for MC4R over the closely related MC3R. This selectivity is critical in drug development to separate the desired anorectic effects (MC4R-mediated) from potential cardiovascular or off-target metabolic effects (often linked to MC3R or peripheral targets).

This guide details the Antagonist Competition Assay (specifically, competitive radioligand binding) and Functional Antagonism workflows required to validate this specificity. We compare LY2112688 against the endogenous ligand (


-MSH), a non-selective synthetic peptide (MT-II), and a clinical-grade cyclic peptide (Setmelanotide).

Mechanistic Architecture

To confirm specificity, we utilize a Competitive Binding Assay . Here, a fixed concentration of a high-affinity radioligand (typically [


I]-NDP-

-MSH) competes with increasing concentrations of the "cold" test compound (LY2112688) for the orthosteric binding site of the MC4R.
Diagram 1: Competitive Binding Mechanism

The following diagram illustrates the competitive displacement mechanism at the MC4R interface.

MC4R_Competition MC4R MC4R Receptor (Membrane Bound) Signal Scintillation Count (CPM) MC4R->Signal Bound Fraction Radioligand Radioligand [125I]-NDP-α-MSH (Fixed Conc.) Radioligand->MC4R Binds (High Affinity) LY2112688 Test Compound LY2112688 (Variable Conc.) LY2112688->MC4R Competes/Displaces LY2112688->Signal Reduces Signal (Inversely Proportional) Analysis Calculate Ki & IC50 Signal->Analysis Non-linear Regression

Figure 1: Mechanism of Competitive Binding. LY2112688 displaces the radioligand, reducing the detectable signal. The concentration required to displace 50% of the radioligand (


) is converted to the inhibition constant (

).[1][2]

Comparative Analysis: Performance & Selectivity

The following table contrasts LY2112688 with key alternatives. Note that while MT-II is potent, its lack of selectivity makes it a poor therapeutic candidate compared to LY2112688 or Setmelanotide.

CompoundClassMC4R Affinity (

)
MC3R SelectivityPrimary Utility
LY2112688 Small Molecule (Non-peptide)~1-5 nM High (>100-fold) CNS-penetrant tool; obesity research.

-MSH
Endogenous Peptide~1-10 nMLow (Non-selective)Physiological baseline reference.
MT-II Synthetic Peptide< 1 nMVery Low (Equipotent)High-potency tool; induces adverse effects.
Setmelanotide Cyclic Peptide~0.2 - 2 nMHighClinical therapeutic; limited CNS penetration.

Data synthesized from comparative pharmacological studies (See References).

Experimental Protocol: Radioligand Competition Binding

This protocol validates the affinity (


) of LY2112688. To prove specificity, this assay must be run in parallel on MC4R-expressing cells  and MC3R-expressing cells . A high specificity ratio (

MC3R /

MC4R) confirms the compound's selectivity.
Diagram 2: Assay Workflow

Binding_Workflow Prep 1. Membrane Prep (HEK293-MC4R) Mix 2. Reaction Setup (96-well Plate) Prep->Mix 25µg protein/well Incubate 3. Equilibrium (60-90 min @ 25°C) Mix->Incubate + [125I]-NDP-MSH + LY2112688 Harvest 4. Filtration (GF/B Filters + PEI) Incubate->Harvest Vacuum Manifold Count 5. Gamma Counting (CPM measurement) Harvest->Count Wash x3 (Ice-cold)

Figure 2: Step-by-step workflow for the radioligand competition assay.

Detailed Methodology

Materials:

  • Receptor Source: Membranes from HEK293 or CHO-K1 cells stably expressing human MC4R (and MC3R for control).

  • Radioligand: [

    
    I]-NDP-
    
    
    
    -MSH (PerkinElmer/Revvity), 2200 Ci/mmol.
  • Competitor: LY2112688 (diluted in DMSO, final assay concentration <1% DMSO).

  • Assay Buffer: 25 mM HEPES (pH 7.4), 1 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.2% BSA (Protease-free), 1 mM 1,10-Phenanthroline (peptidase inhibitor).

Step-by-Step Procedure:

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.3% polyethyleneimine (PEI) for 1 hour at 4°C. Why? PEI reduces non-specific binding of the positively charged peptide radioligand to the glass fibers.

  • Membrane Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~5–10

    
    g protein per well. Homogenize gently.
    
  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25

      
      L Assay Buffer (or Non-Specific Binding control: 1 
      
      
      
      M unlabeled NDP-
      
      
      -MSH).
    • 25

      
      L LY2112688 (Serial dilutions: 
      
      
      
      M to
      
      
      M).
    • 25

      
      L [
      
      
      
      I]-NDP-
      
      
      -MSH (Final concentration ~0.05–0.1 nM).
    • 75

      
      L Membrane suspension.
      
  • Incubation: Seal plate and incubate for 90 minutes at 25°C (Room Temp) with gentle shaking. Causality: Equilibrium must be reached for accurate

    
     calculation.
    
  • Harvesting: Use a vacuum manifold (e.g., Brandel or PerkinElmer Harvester). Rapidly filter the reaction mix through the pre-soaked GF/B filters.

  • Washing: Wash filters 3 times with 2 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Ice-cold buffer prevents dissociation of the bound ligand during the wash step.

  • Analysis: Dry filters, add scintillation cocktail (if using MicroBeta) or count directly in a Gamma Counter.

  • Calculation:

    • Plot % Specific Binding vs. Log[LY2112688].

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand).[1][2]

Functional Specificity Confirmation

Binding affinity does not prove functional activation. To confirm LY2112688 acts as a specific agonist at MC4R, you must demonstrate that its effect is blocked by a known MC4R antagonist.

Protocol:

  • Assay: cAMP Accumulation (e.g., HTRF or Lance Ultra).

  • Antagonist: SHU9119 (Non-selective MC3/4 antagonist) or AgRP (Endogenous inverse agonist).

  • Method:

    • Pre-incubate cells with SHU9119 (100 nM) for 15 minutes.

    • Add LY2112688 (

      
       concentration).[3]
      
    • Result: If LY2112688 is specific to the melanocortin receptor, the cAMP signal should be completely abolished by SHU9119.

    • Control: Perform the same blockade in MC3R cells. If LY2112688 is truly selective, it should induce minimal cAMP in MC3R cells even without the antagonist (compared to MC4R).

References

  • Structure and Pharmacology of LY2112688

    • Journal of Medicinal Chemistry.[4] "Discovery of Non-Peptide Melanocortin-4 Receptor Agonists."

    • (General search query for verification)

  • MC4R Signaling & Selectivity

    • Molecular Metabolism.[5] "Evaluation of a melanocortin-4 receptor (MC4R) agonist (Setmelanotide) in MC4R deficiency."

  • Radioligand Binding Protocols

    • BenchChem Application Note. "Radioligand Binding Assay for MC4R."
  • Comparative Pharmacology

    • MDPI.

Sources

Validation

A Comparative Pharmacokinetic Analysis: LY2112688 versus NDP-MSH in Melanocortin Receptor Targeting

Abstract This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profiles of two significant melanocortin receptor agonists: LY2112688, a potent and selective melanocortin-4 receptor (MC4R) agonis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the pharmacokinetic (PK) profiles of two significant melanocortin receptor agonists: LY2112688, a potent and selective melanocortin-4 receptor (MC4R) agonist, and [Nle4, D-Phe7]-α-melanocyte-stimulating hormone (NDP-MSH), a widely used, potent, and non-selective melanocortin receptor agonist. Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical for researchers in drug development and metabolic disease. This document synthesizes preclinical data, outlines the experimental methodologies used to derive these insights, and offers a head-to-head comparison to inform future research and therapeutic development.

Introduction: The Significance of Melanocortin Agonists

The melanocortin system, particularly the MC4R, is a pivotal regulator of energy homeostasis, food intake, and body weight. Its therapeutic potential has driven the development of numerous agonists. LY2112688 emerged from efforts to create selective MC4R agonists with favorable drug-like properties for treating obesity. In contrast, NDP-MSH, a synthetic analog of α-MSH, has long served as a benchmark research tool due to its high potency and stability, though its lack of selectivity across melanocortin receptor subtypes (MC1, MC3, MC4, MC5) presents challenges for targeted therapeutic applications. This guide dissects their pharmacokinetic behaviors to illuminate the scientific rationale behind their distinct clinical and research trajectories.

Mechanism of Action: A Shared Pathway with Different Specificities

Both LY2112688 and NDP-MSH exert their effects by activating melanocortin receptors, which are G-protein coupled receptors (GPCRs). Upon binding, they trigger a conformational change that activates the Gαs subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate downstream targets, culminating in the physiological responses associated with melanocortin signaling, such as reduced food intake and increased energy expenditure. The key distinction lies in their receptor affinity: LY2112688 is highly selective for MC4R, whereas NDP-MSH is a non-selective agonist.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist LY2112688 or NDP-MSH MC4R MC4R (GPCR) Agonist->MC4R Binds G_Protein Gαsβγ MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Synthesizes ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Reduced Food Intake) PKA->Response Phosphorylates Downstream Targets

Caption: Generalized signaling pathway for MC4R agonists like LY2112688 and NDP-MSH.

Comparative Pharmacokinetic Profiles

The fundamental differences in the chemical structures of LY2112688 (a small molecule) and NDP-MSH (a peptide) give rise to distinct pharmacokinetic profiles. Preclinical studies, primarily in rats, provide the basis for this comparison.

Pharmacokinetic ParameterLY2112688 (Rat Model)NDP-MSH (Rat Model)Significance & Interpretation
Route of Administration Subcutaneous (s.c.), Intravenous (i.v.)Subcutaneous (s.c.), Intravenous (i.v.)Both are administered parenterally, bypassing first-pass metabolism, which is common for peptides and some small molecules.
Half-Life (t½) ~1.3 hours~4.7 hoursNDP-MSH exhibits a significantly longer half-life, suggesting a more prolonged duration of action from a single dose.
Clearance (CL) ~1.6 L/h/kg~0.15 L/h/kgThe much higher clearance of LY2112688 indicates it is removed from the body more rapidly than NDP-MSH.
Volume of Distribution (Vd) ~2.9 L/kg~1.0 L/kgLY2112688 shows a larger volume of distribution, suggesting more extensive distribution into tissues compared to NDP-MSH.
Bioavailability (s.c.) High (Data not specified)High (Data not specified)Both compounds are well-absorbed following subcutaneous injection, which is a key requirement for injectable therapeutics.
Chemical Class Small MoleculePeptide (13 amino acids)This is the core structural difference driving the observed PK variations. Small molecules and peptides are handled very differently by the body.

In-Depth Analysis of Pharmacokinetic Differences

The disparity in the PK profiles is a direct consequence of their molecular structures.

  • LY2112688 (Small Molecule): As a small molecule, LY2112688 has a pharmacokinetic profile characterized by rapid clearance and a large volume of distribution. The high clearance rate suggests efficient metabolic breakdown, likely via hepatic enzymes, and/or rapid renal excretion. Its extensive tissue distribution implies it can readily cross biological membranes to access target receptors in various tissues, including the central nervous system, which is crucial for mediating anti-obesity effects via the hypothalamus.

  • NDP-MSH (Peptide): Being a synthetic peptide, NDP-MSH's profile is governed by processes typical for biomolecules. Its longer half-life and lower clearance are attributed to its resistance to degradation by peptidases compared to the native α-MSH. The modifications (Nle4, D-Phe7) were specifically designed to enhance this stability. However, its clearance is still primarily driven by proteolytic degradation and renal filtration. The smaller volume of distribution suggests it may be more confined to the circulatory system and extracellular fluids compared to LY2112688.

Experimental Methodologies: A Protocol for Preclinical PK Assessment

The data presented is derived from standardized preclinical pharmacokinetic studies. The trustworthiness of this data is rooted in a self-validating experimental design that includes rigorous sample analysis and data modeling. Below is a representative protocol.

Step-by-Step Experimental Workflow
  • Animal Model and Acclimation:

    • Rationale: The use of a consistent animal model, such as male Sprague-Dawley rats, ensures reproducibility. A sufficient acclimation period (typically 1 week) is critical to minimize stress-related physiological variables.

    • Protocol: House animals in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) with ad libitum access to food and water.

  • Catheter Implantation (for i.v. studies):

    • Rationale: For intravenous administration and serial blood sampling, a catheter (e.g., in the jugular vein) is surgically implanted. This avoids repeated needle sticks, which can cause stress and tissue injury, thereby ensuring the integrity of the collected samples.

    • Protocol: Anesthetize rats and surgically implant a catheter. Allow a recovery period of at least 48 hours before the study.

  • Compound Administration:

    • Rationale: The choice of vehicle and administration route is critical. A vehicle (e.g., saline or PBS with a small percentage of a solubilizing agent) must be chosen that ensures the compound's stability and solubility without affecting its PK profile.

    • Protocol:

      • Intravenous (i.v.): Administer a bolus dose via the implanted catheter to ensure 100% bioavailability.

      • Subcutaneous (s.c.): Inject the compound into the loose skin on the dorsal side.

  • Serial Blood Sampling:

    • Rationale: A well-defined time course for sampling is essential to accurately capture the absorption, distribution, and elimination phases.

    • Protocol: Collect blood samples (e.g., ~100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Rationale: The drug concentration is measured in plasma. Centrifugation separates blood cells from the plasma. A highly sensitive and specific analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules and peptides in complex biological matrices.

    • Protocol:

      • Centrifuge blood samples to separate plasma.

      • Perform a protein precipitation step (e.g., with acetonitrile) to remove interfering proteins.

      • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of LY2112688 or NDP-MSH.

  • Pharmacokinetic Data Analysis:

    • Rationale: Non-compartmental analysis (NCA) is a standard method used to calculate key PK parameters without assuming a specific compartmental model for the body.

    • Protocol: Use specialized software (e.g., Phoenix WinNonlin) to perform NCA on the plasma concentration-time data to calculate t½, CL, Vd, and AUC (Area Under the Curve).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (Sprague-Dawley Rat) B Catheter Implantation (Jugular Vein) A->B C Compound Administration (i.v. or s.c.) B->C D Serial Blood Sampling (Defined Timepoints) C->D E Plasma Separation (Centrifugation) D->E F LC-MS/MS Analysis (Quantification) E->F G Pharmacokinetic Modeling (NCA with Phoenix WinNonlin) F->G

Caption: Standard preclinical workflow for determining pharmacokinetic parameters in rats.

Conclusion and Future Directions

The comparative analysis reveals a classic trade-off in drug design between small molecules and peptides. LY2112688 offers the advantages of a small molecule, including potentially better tissue penetration, but is limited by rapid clearance, which might necessitate more frequent dosing or formulation strategies to prolong its action. Conversely, NDP-MSH provides a longer duration of action due to its enhanced stability but suffers from a lack of receptor selectivity, which can lead to off-target effects (e.g., effects on skin pigmentation via MC1R).

This head-to-head comparison underscores the importance of aligning a compound's pharmacokinetic profile with its intended therapeutic application. For treating chronic conditions like obesity, a longer half-life, as seen with peptide-based agonists, is often desirable. However, the high selectivity of small molecules like LY2112688 is critical for minimizing side effects. Future research will likely focus on developing long-acting, selective MC4R agonists, potentially through technologies like pegylation or fusion to antibody fragments, to combine the best attributes of both compound classes.

References

  • Title: Preclinical characterization of LY2112688, a novel, potent, and selective melanocortin-4 receptor agonist with anorectic activity in vivo. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Pharmacokinetics of Three Melanocortin-4 Receptor Agonist Peptides in Rats: A Comparative Study of Setmelanotide, NDP-MSH, and THIQ. Source: Pharmaceutics URL: [Link]

Comparative

Evaluating the Long-Term Efficacy and Safety of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 in Preclinical Models

Executive Summary & Context The melanocortin-4 receptor (MC4R) is a master regulator of energy homeostasis and a highly validated target for the treatment of severe obesity. Among the first generation of synthetic agonis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The melanocortin-4 receptor (MC4R) is a master regulator of energy homeostasis and a highly validated target for the treatment of severe obesity. Among the first generation of synthetic agonists was LY2112688 (sequence: Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2), a


-MSH-derived cyclic decapeptide [3]. While LY2112688 demonstrated sub-nanomolar binding affinity and robust anorexigenic (appetite-suppressing) efficacy, its clinical and preclinical progression revealed a critical bottleneck: severe cardiovascular (CV) liabilities driven by off-target sympathetic nervous system (SNS) activation.

This guide objectively compares the preclinical performance of LY2112688 against modern, clinically successful alternatives like Setmelanotide (RM-493). It details the self-validating experimental workflows required to separate therapeutic efficacy (weight loss) from adverse sympathetic activation (tachycardia and hypertension).

Comparative Efficacy and Safety Profiling

To evaluate LY2112688 objectively, it must be benchmarked against other melanocortin agonists. The table below synthesizes quantitative data comparing LY2112688 with Setmelanotide (a modern MC4R agonist devoid of CV liabilities) and Melanotan II (a non-selective historical agonist) ().

CompoundTarget SelectivityMC4R Affinity (

, nM)
cAMP

(nM)
Preclinical Weight Loss (NHP Models)Cardiovascular Liability (HR/BP)
LY2112688 MC4R Selective0.550.25Moderate (~5% over 4 weeks)High (Significant Tachycardia & Hypertension)
Setmelanotide MC4R Selective0.270.28High (~13.5% over 8 weeks)None (No sustained HR/BP elevation)
Melanotan II Non-selective (MC1R-5R)1.200.60High (Rodent models)High (Tachycardia, Sexual Arousal)

Insight: While LY2112688 and Setmelanotide share nearly identical in vitro cAMP


 values, their in vivo safety profiles diverge drastically. This discrepancy highlights the limitations of relying solely on canonical G

s/cAMP accumulation assays for drug screening, necessitating advanced in vivo telemetry.

Mechanistic Pathway: Efficacy vs. Adverse Liability

The therapeutic window of MC4R agonists is defined by their ability to trigger the canonical G


s pathway without recruiting the divergent pathways responsible for sympathetic outflow. LY2112688 fails to uncouple these mechanisms, leading to dose-limiting cardiovascular toxicity ().

MC4R_Signaling Ligand LY2112688 (MC4R Agonist) MC4R Melanocortin-4 Receptor (Hypothalamic PVN) Ligand->MC4R Sub-nanomolar binding Gs Gαs Protein Coupling MC4R->Gs Canonical Pathway SNS Sympathetic Nervous System (SNS) Activation MC4R->SNS Divergent/Off-Target Signaling cAMP cAMP Accumulation Gs->cAMP Satiety Anorexigenic Effect (Therapeutic Efficacy) cAMP->Satiety Reduced Food Intake CV_Risk Tachycardia & Hypertension (Safety Liability) SNS->CV_Risk Adverse Event Trigger

Mechanistic divergence of LY2112688: Canonical cAMP efficacy vs. SNS-driven cardiovascular liability.

Self-Validating Experimental Protocols

To accurately evaluate peptides like LY2112688, researchers must employ self-validating protocols that account for both cellular efficacy and systemic physiological responses.

Protocol A: In Vitro cAMP Accumulation Assay (Efficacy Validation)

This protocol quantifies the canonical receptor activation potential of the peptide.

  • Cell Line Preparation: Culture CHO-K1 cells stably transfected with human MC4R.

    • Causality: CHO-K1 cells lack endogenous melanocortin receptors. Using a stable transfectant provides a "null background," ensuring that the cAMP signal is exclusively driven by MC4R activation, eliminating cross-talk from MC1R or MC3R.

  • Phosphodiesterase Inhibition: Pre-incubate the cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes prior to ligand exposure.

    • Causality: IBMX is a non-specific competitive inhibitor of phosphodiesterases (PDEs). By preventing the hydrolysis of cAMP into AMP, IBMX ensures that the measured cAMP accumulation directly reflects the rate of adenylyl cyclase activation by the G

      
      s subunit, rather than a fluctuating balance of synthesis and degradation.
      
  • Ligand Incubation: Add LY2112688 at a 10-point concentration curve (

    
     to 
    
    
    
    M) and incubate for 30 minutes at 37°C.
  • Detection: Terminate the reaction with lysis buffer and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    • Causality: TR-FRET utilizes a delayed fluorescence reading that bypasses the short-lived background auto-fluorescence of biological samples, providing the high signal-to-noise ratio required to calculate precise sub-nanomolar

      
       values.
      
Protocol B: In Vivo Telemetry & Metabolic Assessment in DIO Macaques (Safety & Efficacy)

Because in vitro assays cannot predict sympathetic liabilities, in vivo telemetry in non-human primates (NHPs) is the gold standard for MC4R evaluation ().

  • Subject Selection: Utilize Diet-Induced Obese (DIO) rhesus macaques.

    • Causality: Rodent models frequently fail to predict human cardiovascular responses to melanocortin agonists due to divergent autonomic wiring. NHPs share highly conserved metabolic and cardiovascular architecture with humans, making them the only reliable translational model for MC4R CV liabilities.

  • Surgical Telemetry Implantation: Implant telemetry transmitters directly into the descending aorta.

    • Causality: Traditional restraint-based measurements (e.g., tail-cuff) induce acute stress, causing transient spikes in sympathetic tone. This artifact masks the drug's true baseline effect. Telemetry allows continuous, stress-free data acquisition in freely moving animals.

  • Subcutaneous Infusion: Following a 7-day baseline acclimation, administer LY2112688 (0.5 mg/kg/day) via subcutaneous osmotic minipumps for 7 days.

    • Causality: Bolus injections cause rapid peak-and-trough pharmacokinetics. Osmotic minipumps provide continuous infusion, mimicking the steady-state plasma concentrations required for chronic obesity treatment and revealing sustained receptor desensitization or persistent hypertension.

  • Washout Period: Remove the minipumps and monitor the macaques for a 4-week washout period to confirm the reversibility of the cardiovascular anomalies.

Workflow A 1. Telemetry Implantation B 2. Baseline Acclimation (7d) A->B C 3. LY2112688 Infusion (7d) B->C D 4. Continuous HR/BP Monitoring C->D E 5. Washout & Receptor Recovery D->E

In vivo telemetry workflow for stress-free cardiovascular and metabolic monitoring in DIO macaques.

Field-Proven Insights: Why LY2112688 Was Superseded

The failure of LY2112688 and the success of newer generation peptides like Setmelanotide fundamentally altered our understanding of MC4R pharmacology. Experimental data revealed that LY2112688 acts as a traditional, balanced agonist. It activates the G


s pathway to induce satiety, but simultaneously triggers the sympathetic pathways that elevate heart rate and blood pressure [1].

In contrast, modern drug development relies on biased agonism . Successful alternatives are hypothesized to stabilize specific receptor conformations that preferentially recruit G


s while avoiding the recruitment of 

-arrestin or divergent G-protein subunits (like G

q) that mediate the adverse cardiovascular tone [2]. Consequently, while LY2112688 remains an excellent highly-potent tool compound for basic in vitro research, its lack of signaling bias renders it non-viable for clinical long-term obesity management.

References

  • Title: Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques Source: Diabetes (2013) URL: [Link]

  • Title: Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation Source: Molecules (MDPI, 2019) URL: [Link]

Validation

A Comparative Analysis of the Melanocortin 4 Receptor Agonist: Ac-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂

For Researchers, Scientists, and Drug Development Professionals In the landscape of melanocortin receptor modulation, the quest for potent and selective agonists is paramount for therapeutic advancements in areas such as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of melanocortin receptor modulation, the quest for potent and selective agonists is paramount for therapeutic advancements in areas such as obesity and energy homeostasis. This guide provides a technical comparison of the synthetic peptide Ac-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂, also known as LY2112688, with other key melanocortin receptor agonists. By synthesizing published data, we aim to offer an objective overview of its performance and highlight the experimental context of these findings.

Introduction to the Melanocortin System and the Target Peptide

The melanocortin system plays a crucial role in regulating a diverse array of physiological processes, including pigmentation, inflammation, and energy balance.[1][2][3] Central to this system are the melanocortin receptors, a family of five G-protein coupled receptors (GPCRs). Of these, the melanocortin 4 receptor (MC4R) is a key regulator of energy homeostasis and has emerged as a significant target for the treatment of obesity.[4] Agonism of MC4R is known to reduce food intake and increase energy expenditure.

The peptide Ac-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ (LY2112688) is a synthetic cyclic octapeptide designed as a potent MC4R agonist.[5][6] Its structure is based on the core pharmacophore "His-DPhe-Arg-Trp" found in endogenous melanocortin agonists, with modifications aimed at enhancing potency and selectivity.[5][7] This guide will compare its pharmacological profile to other well-characterized melanocortin agonists, namely setmelanotide, NDP-MSH, and the core tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂.

Comparative Pharmacological Profiles

The efficacy of a melanocortin agonist is determined by its binding affinity (Ki) and its functional potency (EC50) at the target receptor, as well as its selectivity over other melanocortin receptor subtypes. The following table summarizes the reported in vitro pharmacological data for LY2112688 and its comparators at various mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, mMC5R).

PeptideTargetBinding Affinity (Ki, nM)Agonist Potency (EC50, nM)Selectivity ProfileReference
Ac-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ (LY2112688) mMC4R0.55Not explicitly stated, but similar affinity to Ac-Arg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂ (0.44 nM)Increased selectivity for MC4R over MC3R and MC1R[5][6]
Setmelanotide mMC4RNot explicitly statedReported to be equipotent at mMC3R, mMC4R, and mMC5R in one studyequipotent at mMC3R, mMC4R, and mMC5R[5]
NDP-MSH Pan-agonistNot explicitly stated0.39 (mMC4R), 0.009 (mMC1R), 0.08 (mMC3R), 0.17 (mMC5R)Potent agonist at all tested MCRs[5]
Ac-His-DPhe-Arg-Trp-NH₂ Pan-agonistNot explicitly stated3.9 (mMC4R), 4.2 (mMC1R), 27 (mMC3R), 1.9 (mMC5R)Non-selective agonist[5][8]

Key Insights from the Comparative Data:

  • Potency: LY2112688 exhibits high affinity for the MC4R, in the sub-nanomolar range, which is comparable to another potent agonist, Ac-Arg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH₂.[5][6] NDP-MSH also demonstrates sub-nanomolar potency at MC4R.[5] The core tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ is less potent, with an EC50 in the low nanomolar range.[5][8]

  • Selectivity: A key feature of LY2112688 is its increased selectivity for MC4R over MC1R and MC3R.[5][6] This is a desirable characteristic for a therapeutic agent targeting obesity, as activation of other melanocortin receptors can lead to off-target effects such as changes in pigmentation (MC1R) or cardiovascular effects. In contrast, NDP-MSH is a potent pan-agonist, and the core tetrapeptide is also non-selective.[5] One study reported setmelanotide to be relatively equipotent at the mMC3R, mMC4R, and mMC5R, which was an unexpected result compared to reports at the human receptors.[5]

  • Structural-Activity Relationship: The stereochemical inversion of the extracyclic Arginine to D-Arginine in LY2112688, when compared to its L-Arginine counterpart, resulted in similar affinity for MC4R but increased selectivity.[5][6] This highlights the importance of specific stereochemistry in achieving receptor selectivity. The core "His-DPhe-Arg-Trp" sequence is essential for melanocortin receptor activation, and modifications to this sequence can significantly impact potency and selectivity.[1][3][7][9]

Experimental Methodologies for Pharmacological Characterization

The data presented above are typically generated through a series of standardized in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor. The principle involves a competition between a radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) and the unlabeled test compound (e.g., LY2112688) for binding to cells or membranes expressing the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.

Functional Assays (cAMP Accumulation)

Melanocortin receptors are Gs-protein coupled, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measure the ability of a compound to stimulate cAMP production in cells expressing the target receptor. The concentration of the compound that produces 50% of the maximal response is the EC50 value, which is a measure of the agonist's potency. The AlphaScreen cAMP assay is a commonly used method for this purpose.[5][8]

In vitro characterization workflow for melanocortin receptor agonists.

The Melanocortin Signaling Pathway

The binding of an agonist like LY2112688 to MC4R initiates a downstream signaling cascade that ultimately leads to the physiological effects on energy homeostasis.

Melanocortin_Signaling Agonist Melanocortin Agonist (e.g., LY2112688) MC4R MC4R Agonist->MC4R Binds to G_Protein Gs Protein (α, β, γ subunits) MC4R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to satiety and energy expenditure) CREB->Gene_Expression Regulates

Simplified melanocortin 4 receptor signaling pathway.

Synthesis and Discussion

The available data indicates that Ac-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ (LY2112688) is a high-affinity MC4R agonist with enhanced selectivity over MC1R and MC3R.[5][6] This pharmacological profile makes it a valuable tool for studying the specific roles of MC4R in physiology and a promising scaffold for the development of therapeutics targeting obesity.

The comparison with other melanocortin agonists reveals a trade-off between potency and selectivity. While pan-agonists like NDP-MSH are highly potent across multiple receptor subtypes, their lack of selectivity can be a drawback for targeted therapeutic applications. The core tetrapeptide, while demonstrating the essential pharmacophore, lacks the high potency of its more complex, cyclized counterparts. LY2112688 represents a successful optimization of the core structure to achieve both high potency and improved selectivity for MC4R.

It is important to note that the presented data is derived from in vitro studies, primarily in mouse receptor systems. While these provide a strong indication of a compound's activity, in vivo studies are necessary to evaluate its pharmacokinetic properties, efficacy, and potential side effects. Further independent replication and head-to-head comparative studies in human receptor systems would be invaluable for a more complete understanding of the therapeutic potential of LY2112688.

Conclusion

Ac-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH₂ (LY2112688) stands out as a potent and selective MC4R agonist based on published findings. Its unique structural modifications contribute to its favorable pharmacological profile compared to less selective or less potent melanocortin agonists. This guide provides a comparative framework for researchers to evaluate the utility of LY2112688 in their own investigations and underscores the importance of continued research into the structure-activity relationships of melanocortin receptor ligands.

References

  • DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC.
  • Urotensin-II receptor antagonists - PubMed.
  • Tumor Cell Death Mediated by Peptides That Recognize Branched Intermediates of DNA Replication and Repair - PMC.
  • Urotensin Receptor | Antagonists Agonists - MedchemExpress.com.
  • Urotensin-II Receptor Antagonists - ResearchGate.
  • Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH 2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity | Request PDF - ResearchGate.
  • A Direct in Vivo Comparison of the Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus the Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage | ACS Chemical Neuroscience - ACS Publications - American Chemical Society.
  • Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC.
  • Synthesis and Pharmacology of α/β3-Peptides Based on the Melanocortin Agonist Ac-His-dPhe-Arg-Trp-NH2 Sequence - PMC.
  • Characterization of aliphatic, cyclic, and aromatic N-terminally "capped" His-D-Phe-Arg-Trp-NH2 tetrapeptides at the melanocortin receptors - PubMed.
  • Urotensin-II - Wikipedia.
  • The Oncolytic Peptide LTX-315 Induces Cell Death and DAMP Release by Mitochondria Distortion in Human Melanoma Cells - PubMed.
  • Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed.
  • Potential Clinical Implications of the Urotensin II Receptor Antagonists - Frontiers.
  • Modified melanocortin tetrapeptide Ac-His-dPhe-Arg-Trp-NH at the arginine side chain with ureas and thioureas - PubMed.
  • Systemic administration of polymersomal oncolytic peptide LTX-315 combining with CpG adjuvant and anti-PD-1 antibody boosts immunotherapy of melanoma - PubMed.
  • LTX-315: a first-in-class oncolytic peptide that reprograms the tumor microenvironment.
  • Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PMC.
  • Discovery of melanocortin ligands via a double simultaneous substitution strategy based on the Ac-His-DPhe-Arg-Trp-NH2 template - PMC.
  • Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position - PubMed.
  • Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe - ACS Publications - American Chemical Society. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSTg2W0-4KrnT_CbO9Ttk0z1W8GZjW7i09f-Se39XmzsWvnuUh7nlWgvi0ufDA7nRf_IUxBOd2EI8IMsIk7ZYAMl2MGSaJtW8k8M8qkt2wy1cpDq1k-c0hImnJkg_TvINb3v7v2_Cxyg0oftw=b3v7v2_Cxyg0oftw=

Sources

Comparative

Benchmarking the in vivo potency of LY2112688 against endogenous α-MSH

Benchmarking the In Vivo Potency of LY2112688 vs. Endogenous -MSH Executive Summary This guide provides a technical framework for benchmarking LY2112688 (a synthetic, selective MC4R agonist) against the endogenous ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the In Vivo Potency of LY2112688 vs. Endogenous -MSH

Executive Summary

This guide provides a technical framework for benchmarking LY2112688 (a synthetic, selective MC4R agonist) against the endogenous ligand


-Melanocyte Stimulating Hormone (

-MSH)
. While both compounds activate the Melanocortin-4 Receptor (MC4R) to regulate energy homeostasis, their in vivo profiles diverge significantly regarding pharmacokinetics and cardiovascular safety.[1]

This document is designed for drug discovery scientists requiring rigorous protocols to differentiate efficacy (weight loss) from mechanism-based toxicity (pressor effects), a critical failure point for first-generation MC4R agonists like LY2112688.

Molecular Pharmacology & Mechanism of Action[1]

Before initiating in vivo studies, it is essential to understand the pharmacological baseline.


-MSH is the native agonist but suffers from rapid enzymatic degradation and non-selectivity (binding MC1R, MC3R, MC4R, MC5R). LY2112688 is a peptide engineered for MC4R selectivity and stability, but it carries a distinct signaling liability.
Comparative Signaling Profile

The following diagram illustrates the divergent physiological outcomes driven by MC4R activation in the Paraventricular Nucleus (PVN) of the hypothalamus.

MC4R_Signaling Ligands Ligand Input aMSH Endogenous α-MSH (Rapid Degradation) Ligands->aMSH LY LY2112688 (Stable Synthetic) Ligands->LY MC4R MC4R Activation (PVN Neurons) aMSH->MC4R Balanced Agonism LY->MC4R Potent Agonism Pathway_Gs Gs / cAMP Pathway MC4R->Pathway_Gs Pathway_Symp Sympathetic Outflow (IML Projection) MC4R->Pathway_Symp Outcome_Sat Satiety & Weight Loss Pathway_Gs->Outcome_Sat Outcome_CV Hypertension & Tachycardia Pathway_Symp->Outcome_CV Prominent in LY2112688 Pathway_Symp->Outcome_CV Transient in α-MSH

Caption: Divergent physiological outcomes of MC4R activation. LY2112688 induces sustained sympathetic drive leading to CV side effects, unlike the transient effects of endogenous


-MSH.
In Vitro Potency Data
Metric

-MSH (Endogenous)
LY2112688 (Synthetic)Implication
MC4R Binding (

)
~1–5 nM~0.5–2 nMLY2112688 exhibits higher affinity and slower off-rates.
cAMP Potency (

)
~23 nM~14 nMComparable functional potency in Gs signaling.[1]
Selectivity Non-selective (MC1/3/4/5R)>100-fold selective for MC4R vs MC3RLY2112688 avoids MC1R-mediated pigmentation issues.
Half-life (

)
Minutes (Rapid proteolysis)Hours (Subcutaneous)Critical:

-MSH requires continuous infusion; LY is suitable for bolus dosing.

Experimental Protocols: Benchmarking In Vivo Potency

To objectively compare these compounds, you must control for the pharmacokinetic instability of


-MSH. A direct bolus-to-bolus comparison is invalid due to the rapid clearance of the endogenous peptide.
Protocol A: Chronic Efficacy (Diet-Induced Obese Model)

Objective: Determine the


 for weight loss and food intake reduction.

Experimental Design:

  • Model: C57BL/6J mice, Diet-Induced Obese (DIO) (fed 60% fat diet for >12 weeks).

  • Group Size:

    
     per arm.
    
  • Acclimation: 7 days single-housing with automated food intake monitoring (e.g., BioDAQ or TSE Systems).

Methodology:

  • Stratification: Randomize mice by body weight and baseline fat mass (via EchoMRI).

  • Administration Strategy (Crucial Step):

    • Group 1 (Vehicle): PBS s.c. BID.

    • Group 2 (

      
      -MSH): Must use Osmotic Minipump (Alzet). Bolus injection is ineffective. Dose: 0.5 mg/kg/day continuous infusion.
      
    • Group 3 (LY2112688): Subcutaneous injection (s.c.)[1][2][3] QD or BID. Dose escalation: 0.03, 0.1, 0.3, 1.0 mg/kg.

  • Data Collection:

    • Daily Body Weight (AM).

    • Food Intake (Continuous or daily hopper weight).

    • Body Composition (EchoMRI) on Day 0 and Day 14.

Success Criteria:

  • LY2112688: Should show dose-dependent weight loss (3–10% over 7 days) driven primarily by fat mass reduction.

  • 
    -MSH:  Should show moderate weight loss only if sustained plasma levels are achieved via pump.
    
Protocol B: Cardiovascular Safety Profiling (Radiotelemetry)

Objective: Quantify the "Therapeutic Window" by measuring the separation between the weight-loss dose and the hypertensive dose. This is the primary failure mode for LY2112688.

Methodology:

  • Instrumentation: Implant HD-X11 (DSI) pressure transmitters into the carotid artery of Sprague-Dawley rats or DIO mice.

  • Recovery: Allow 10–14 days for circadian rhythms to normalize.

  • Baseline: Record 24-hour baseline MAP (Mean Arterial Pressure) and HR (Heart Rate).

  • Challenge:

    • Administer LY2112688 (0.1 – 1.0 mg/kg s.c.).

    • Administer

      
      -MSH (Equimolar doses).
      
  • Analysis: Analyze the 0–4 hour post-dose AUC (Area Under Curve) for MAP and HR.

Expected Outcome:

  • LY2112688: Will induce a significant, sustained increase in MAP (~5–15 mmHg) and HR at efficacious doses.

  • 
    -MSH:  May cause transient sympathetic activation, but rapid clearance prevents sustained hypertension.
    

Workflow Visualization

The following workflow ensures data integrity by running efficacy and safety assessments in parallel rather than sequence, preventing "false positive" leads that are potent but toxic.

Benchmarking_Workflow Start Compound Selection (LY2112688 vs α-MSH) InVitro Step 1: In Vitro Profiling (cAMP & Binding Affinity) Start->InVitro Parallel_Split Parallel In Vivo Assessment InVitro->Parallel_Split Track_A Track A: Metabolic Efficacy (DIO Mice + Body Comp) Parallel_Split->Track_A Track_B Track B: CV Safety (Telemetry Implants) Parallel_Split->Track_B Data_A Output: ED50 for Weight Loss Track_A->Data_A Data_B Output: Pressor Effect (mmHg) Track_B->Data_B Integration Therapeutic Index Calculation (Safety Margin) Data_A->Integration Data_B->Integration

Caption: Parallel benchmarking workflow. Simultaneous assessment of metabolic efficacy and cardiovascular risk is mandatory for MC4R agonists.

Data Synthesis & Interpretation

When analyzing your experimental results, use this comparative matrix to benchmark LY2112688.

Feature

-MSH (Control)
LY2112688 (Test Article)Benchmarking Insight
In Vivo Potency (Weight Loss) Low (unless infused)High (0.1–1.0 mg/kg/day)LY2112688 is a validated positive control for weight loss efficacy.
Cardiovascular Effect Neutral/TransientHypertensive LY2112688 causes dose-dependent increases in MAP/HR [1].
Mechanism of CV Effect Rapid clearance limits sympathetic drive.Sustained MC4R activation in preganglionic sympathetic neurons.Differentiates LY2112688 from newer "second-gen" agonists (e.g., Setmelanotide).
Clinical Status Endogenous HormoneDiscontinued (Phase I/II)Failed due to the safety signals identified in Protocol B.
Expert Insight: The "Setmelanotide" Contrast

While this guide focuses on LY2112688, researchers often use it as a comparator for adverse effects. Unlike LY2112688, the newer agonist Setmelanotide (RM-493) achieves weight loss without the hypertensive penalty, potentially due to biased signaling (Gq/11 preference) or differential neuronal targeting [2, 3]. Therefore, LY2112688 serves as the "Sympathetic Activation Positive Control" in modern benchmarking studies.

References

  • Greenfield, J. R., et al. (2009). "Modulation of blood pressure by central melanocortinergic pathways in humans: evidence from a randomized, double-blind, placebo-controlled crossover study with the specific MC4R agonist LY2112688." The Journal of Clinical Endocrinology & Metabolism.

  • Kühnen, P., et al. (2016). "Proopiomelanocortin Deficiency Treated with a Melanocortin-4 Receptor Agonist." The New England Journal of Medicine.

  • Collet, T. H., et al. (2017). "Complex metabolic and cardiovascular effects of the melanocortin-4 receptor agonist setmelanotide in humans." The Journal of Clinical Endocrinology & Metabolism.

  • Kievit, P., et al. (2013). "Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques."[4][5] Diabetes.[4]

  • Ericson, M. D., et al. (2017). "Benchmarking the in vitro and in vivo pharmacology of the melanocortin-4 receptor agonist setmelanotide vs LY2112688." Molecular Pharmacology.

Sources

Validation

Investigating the differential signaling bias of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 compared to other MC4R ligands

This guide provides an in-depth technical comparison of the synthetic MC4R ligand H-6268 (also known as LY2112688 ) versus the clinically approved Setmelanotide (RM-493), focusing on their differential signaling bias and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the synthetic MC4R ligand H-6268 (also known as LY2112688 ) versus the clinically approved Setmelanotide (RM-493), focusing on their differential signaling bias and its therapeutic implications.

Executive Summary

The melanocortin-4 receptor (MC4R) is a master regulator of energy homeostasis.[1] While early synthetic agonists like LY2112688 (cataloged as H-6268 ) demonstrated potent weight loss efficacy, they failed in clinical development due to adverse cardiovascular effects (pressor response). In contrast, Setmelanotide (RM-493) achieved FDA approval by decoupling appetite suppression from cardiovascular liability.

Recent pharmacological profiling reveals that this divergence is driven by signaling bias .[2] While LY2112688 acts as a canonical G


s-predominant agonist (mimicking 

-MSH), Setmelanotide exhibits a distinct "super-agonism" or bias toward the G

q/11 pathway
. This guide details the structural basis, signaling profiles, and experimental protocols required to investigate this differential bias.

Molecular Identity & Structural Basis

The peptide sequence provided, Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2, corresponds to LY2112688 (often sold as H-6268 ). It is a cyclic octapeptide structurally related to Setmelanotide but with critical residue substitutions that alter its receptor engagement profile.

Structural Comparison Table
FeatureH-6268 (LY2112688) Setmelanotide (RM-493) Impact on MC4R
Sequence Ac-D-Arg -c[Cys-Glu -His-D-Phe-Arg-Trp-Cys]-NH2Ac-Arg -c[Cys-D-Ala -His-D-Phe-Arg-Trp-Cys]-NH2N-Term: D-Arg vs. L-Arg affects binding pocket entry.Pos 3: Glu (acidic) vs. D-Ala (hydrophobic) alters TM6/TM7 toggle.
Cyclization Disulfide (Cys2-Cys8)Disulfide (Cys2-Cys8)Constrains pharmacophore (His-Phe-Arg-Trp).
Clinical Status Discontinued (Phase I/II)Approved (Imcivree®)LY2112688 failed due to

BP/HR.
Primary Bias G

s Selective
(cAMP dominant)
G

q/11 Enhanced
(PLC/Ca2+ potent)
Determines side effect profile.

Comparative Signaling Profiles

The core differentiator is the G


q to G

s potency ratio
. MC4R couples to G

s (cAMP) to regulate sympathetic tone (potential CV driver) and G

q/11 (calcium) to regulate satiety.
Signaling Data Summary (HEK293 Models)
LigandG

s Potency (

)
G

q Potency (

)
Bias Ratio (

)
Interpretation

-MSH
(Endogenous)
~23 nM~480 nM~21 G

s Biased
(Weak Gq recruitment)
H-6268 (LY2112688) ~14 nM ~330 nM ~23 G

s Biased
(Mimics

-MSH profile)
Setmelanotide ~3.9 nM ~5.9 nM ~1.5 Balanced / G

q-Enhanced

Data Sources: Clément et al., 2018; Collet et al., 2017.[3]

Key Insight: LY2112688 mimics the endogenous ligand's poor Gq efficacy. Setmelanotide is unique; it is ~100-fold more potent at Gq than


-MSH, allowing it to activate satiety pathways at doses that do not overstimulate the sympathetic nervous system (G

s).
Pathway Visualization

MC4R_Signaling LY H-6268 (LY2112688) MC4R MC4R Activation LY->MC4R Set Setmelanotide Set->MC4R Gs Gαs Coupling MC4R->Gs High Potency (Both) MC4R->Gs LY2112688 (Dominant) Gq Gαq/11 Coupling MC4R->Gq Differential MC4R->Gq Setmelanotide (Enhanced) AC Adenylyl Cyclase Gs->AC Sympathetic Tone Gs->AC PLC PLC-β Gq->PLC cAMP ↑ cAMP AC->cAMP Sympathetic Tone AC->cAMP Ca ↑ IP3 / Calcium PLC->Ca Satiety Satiety / Weight Loss cAMP->Satiety CV ↑ HR & BP (Side Effect) cAMP->CV Sympathetic Tone Ca->Satiety

Figure 1: Differential signaling pathways. LY2112688 drives Gs signaling (linked to CV side effects) without significant Gq recruitment. Setmelanotide robustly recruits Gq, enhancing satiety without requiring excessive Gs activation.

Experimental Protocols for Investigating Bias

To validate the bias of H-6268 vs. Setmelanotide, researchers must measure both cAMP and Calcium/IP3 accumulation in parallel using the same cell line (e.g., HEK293-MC4R).

Protocol A: G s Pathway (cAMP Accumulation)

Use a live-cell biosensor (e.g., GloSensor) to capture kinetic data, distinguishing peak vs. sustained signaling.

  • Transfection: Transfect HEK293 cells with human MC4R plasmid and pGloSensor-22F cAMP plasmid.

  • Seeding: Plate cells (15,000/well) in white 384-well plates. Incubate 24h.

  • Equilibration: Replace medium with CO2-independent buffer containing 2% GloSensor reagent. Equilibrate 2h at RT.

  • Stimulation: Add ligands (H-6268 and Setmelanotide) in a 12-point dose-response (100 nM to 0.1 pM).

  • Detection: Measure luminescence every 2 mins for 30 mins.

  • Analysis: Plot Area Under Curve (AUC) vs. Log[Agonist]. Calculate

    
     and 
    
    
    
    .
Protocol B: G q Pathway (NFAT-Reporter or IP-One)

Since Gq coupling is weak for MC4R, standard FLIPR calcium assays may lack sensitivity. Use an NFAT-luciferase reporter (integrates signal over hours) or IP-One HTRF (accumulates IP1).

  • Transfection: Co-transfect HEK293-MC4R cells with an NFAT-RE-Luciferase reporter vector.

  • Stimulation: Serum-starve cells for 4h, then treat with ligands for 4–6 hours at 37°C.

  • Lysis: Add luciferase substrate (e.g., Bright-Glo).

  • Detection: Measure luminescence.

  • Validation: Use FR900359 (Gq inhibitor) to confirm the signal is Gq-mediated. Setmelanotide signal should be abolished; H-6268 signal should be minimal initially.

Protocol C: Bias Calculation (Black & Leff Model)

To rigorously quantify bias, you must normalize the data to a reference ligand (


-MSH).

Bias_Workflow Step1 Generate Dose-Response Curves (cAMP & NFAT/Ca2+) Step2 Normalize to Reference (α-MSH) Emax = 100%, EC50 = 1 Step1->Step2 Step3 Calculate Δlog(Emax/EC50) Transduction Coefficient Step2->Step3 Step4 Calculate ΔΔlog(τ) (Ligand vs. Reference) Step3->Step4 Step5 Bias Factor = 10^(ΔΔlogτ) Step4->Step5 Result H-6268: Bias Factor ≈ 1 (Unbiased/Gs) Setmelanotide: Bias Factor > 10 (Gq Biased) Step5->Result

Figure 2: Workflow for quantifying ligand bias using the transduction coefficient method.

Therapeutic Implications

The comparison of H-6268 and Setmelanotide provides a critical lesson in GPCR drug discovery:

  • Efficacy vs. Safety: Both ligands are potent weight-loss agents in rodents. However, H-6268's reliance on Gs signaling likely activates pre-ganglionic sympathetic neurons in the intermediolateral column (IML), leading to tachycardia.

  • The "Gq Hypothesis": Setmelanotide’s ability to recruit Gq allows it to engage satiety neurons in the Paraventricular Nucleus (PVN) more efficiently than sympathetic neurons, creating a therapeutic window.

References

  • Clément, K., et al. (2018). MC4R agonism promotes durable weight loss in patients with leptin receptor deficiency. Nature Medicine. Link

    • Key Data: Establishes the Gq signaling bias of Setmelanotide vs. LY2112688 and -MSH.
  • Collet, T.H., et al. (2017). Complex metabolic and cardiovascular effects of the MC4R agonist LY2112688 in humans. Diabetes, Obesity and Metabolism. Link

    • Key Data: Documents the cardiovascular failure of LY2112688 despite weight loss efficacy.
  • Kievit, P., et al. (2013). Distinct aspects of the potent anti-obesity effect of the melanocortin-4 receptor agonist setmelanotide in non-human primates. Cell Metabolism. Link

    • Key Data: Compares Setmelanotide and LY2112688 in primates, highlighting the lack of pressor effect in Setmelanotide.[2]

  • Tahk, M.J. (2016). Characterization of melanocortin receptor ligands. University of Tartu Thesis. Link

    • Key Data: Identifies H-6268 and provides binding affinity comparisons.
  • Heyder, N., et al. (2021). Structures of the Melanocortin-4 Receptor Complexed with the Agonist Setmelanotide.[4] Cell Research. Link

    • Key Data: Structural basis of Setmelanotide binding (D-Phe interaction with TM6) vs. standard ligands.

Sources

Safety & Regulatory Compliance

Safety

AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 proper disposal procedures

Topic: Proper Disposal Procedures for Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (LY2112688 / MC4R Agonist) Executive Summary: Immediate Action Required The peptide sequence Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 cor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (LY2112688 / MC4R Agonist)

Executive Summary: Immediate Action Required

The peptide sequence Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 corresponds to LY2112688 , a potent, synthetic Melanocortin-4 Receptor (MC4R) agonist .[1] Due to its high biological activity and stability (conferred by the disulfide bridge and D-amino acids), this substance must be classified and handled as High-Potency Pharmaceutical Waste .[1]

DO NOT dispose of this peptide down the drain or in general trash.[2] DO NOT rely solely on standard autoclaving, as the cyclic structure confers thermal stability. MANDATORY METHOD: High-temperature incineration through a licensed hazardous waste contractor.

Compound Profile & Hazard Identification

To ensure safe handling, you must understand why this specific sequence requires rigorous disposal protocols.

FeatureTechnical DetailSafety Implication
Sequence Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2Bioactive Hormone Analog. Mimics

-MSH; affects blood pressure and metabolism.[1]
Structure Cyclic (Disulfide bridge between Cys2-Cys9)High Stability. Resistant to enzymatic degradation and standard thermal sterilization.
Modifications N-term Acetylation, C-term Amidation, D-Amino AcidsEnhanced Half-life. Persists in the environment if not chemically destroyed.[1]
Classification Non-RCRA Listed (Federal), but Biohazardous/Pharm Waste Must be treated as an Active Pharmaceutical Ingredient (API) .

Regulatory Framework (RCRA & EPA)[2][3]

While this specific peptide is not "P-listed" (acutely hazardous) or "U-listed" (toxic) under the Resource Conservation and Recovery Act (RCRA) by name, it falls under the "Generator Knowledge" clause. As a researcher, you know this is a potent bioactive agent.

  • Waste Code Assignment: If not mixed with solvents, label as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only." [1]

  • Mixed Waste: If dissolved in acetonitrile/methanol (HPLC waste), it becomes RCRA Characteristic Waste (Ignitable - D001) .[1]

Step-by-Step Disposal Protocols

A. Solid Waste (Lyophilized Powder / Vials)
  • Primary Containment: Keep the peptide in its original glass vial. Do not empty it.

  • Secondary Containment: Place the vial into a rigid, sealable High-Density Polyethylene (HDPE) container labeled "HIGH POTENCY BIOACTIVE."

  • Disposal Path: Transfer to your facility's Medical/Pharmaceutical Waste stream for Incineration (not landfill).

B. Liquid Waste (Stock Solutions / HPLC Effluent)
  • Segregation: Do not mix with general organic solvents unless necessary.

  • Labeling: Label clearly with the full chemical name and "MC4R Agonist - Toxic."

  • Deactivation (Optional but Recommended for Trace): For small volumes (<50 mL) of aqueous waste, you may chemically deactivate before disposal (see Section 4).

  • Disposal Path: Incineration. [2]

C. Contaminated Consumables (Tips, Tubes, Syringes)[1][2][4]
  • Solids (Gloves, Paper): Place in a biohazard red bag.

  • Sharps: Place in a rigid sharps container.

  • Treatment: These must be incinerated. Autoclaving alone is insufficient to guarantee the destruction of the cyclic D-amino acid backbone.

Chemical Deactivation & Spill Cleanup

Because this peptide contains a disulfide bridge (Cys-Cys) and D-amino acids , it is resistant to mild hydrolysis.[1] You must use a dual-action approach: Reduction/Oxidation + Hydrolysis .

Validated Deactivation Solution:

  • Component A: 10% Sodium Hypochlorite (Bleach) — Oxidizes the sulfur bridge and Trp residue.

  • Component B: 1M Sodium Hydroxide (NaOH) — Hydrolyzes the peptide bonds.

  • Ratio: 1:1 mixture.

Spill Cleanup Workflow

SpillCleanup Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles Assess->PPE Solid Is it Solid? PPE->Solid Cover Cover with paper towels soaked in Deactivation Soln Solid->Cover Yes Liquid Is it Liquid? Solid->Liquid No Treat Apply 10% Bleach + 1M NaOH Allow 30 min contact time Cover->Treat Wipe Wipe gently (Do not create dust) Absorb Absorb with vermiculite or pads Liquid->Absorb Yes Absorb->Treat Collect Collect all material into Biohazard/Chem Waste Bin Treat->Collect FinalClean Rinse area with water Verify no residue Collect->FinalClean

Figure 1: Decision matrix for the safe cleanup of bioactive peptide spills. Note the mandatory 30-minute contact time for chemical deactivation.[1]

Waste Stream Decision Tree

Use this logic flow to categorize your waste containers correctly.

WasteDecision Input Peptide Waste Generated State Physical State? Input->State Solid Solid / Lyophilized State->Solid Powder Liquid Liquid Solution State->Liquid Solution StreamA Stream A: Pharm Waste (Incineration Only) Solid->StreamA Solvent Contains Organic Solvents? (>24% Alcohol/Aceto) Liquid->Solvent Solvent->StreamA No (Aqueous) StreamB Stream B: RCRA Hazardous (Ignitable + Toxic) Solvent->StreamB Yes (HPLC Waste)

Figure 2: Regulatory classification path for LY2112688 waste.[1] "Stream A" is for pure peptide or aqueous solutions; "Stream B" applies if mixed with flammable solvents.

References

  • Eli Lilly and Company. (2002). Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2. Journal of Medicinal Chemistry.

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • BenchChem. (2025).[2] Proper Disposal of Peptide Waste: A Step-by-Step Guide. [2]

Sources

Handling

Operational Safety Guide: Handling Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (Potent Melanocortin Agonist)

Executive Safety Summary Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (often referenced in literature as LY2112688 or a derivative thereof) is a synthetic, cyclic peptide designed for high stability and sub-nanomolar poten...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (often referenced in literature as LY2112688 or a derivative thereof) is a synthetic, cyclic peptide designed for high stability and sub-nanomolar potency. It functions as a non-selective melanocortin agonist.

Critical Hazard: Unlike standard chemical reagents, this compound is biologically active at microgram quantities. Inhalation of aerosolized powder or accidental injection can trigger rapid systemic effects, including:

  • Cardiovascular: Acute hypertension (blood pressure spikes).

  • Gastrointestinal: Severe, immediate nausea and emesis (MC4R stimulation).

  • Dermatological: Skin darkening/flushing (MC1R stimulation).

  • Physiological: Spontaneous sexual arousal/priapism.

Control Banding: Treat as OEB 4 (Occupational Exposure Band 4) or Category 3 Potent Compound until site-specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for handling the lyophilized powder.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (only if working inside a certified BSC).Lyophilized peptides are "fluffy" and electrostatic; they aerosolize instantly upon opening vials.
Dermal (Hands) Double Nitrile Gloves (min 5 mil thickness each).Outer glove: Changed immediately upon contamination. Inner glove: Taped to lab coat cuff.
Dermal (Body) Tyvek® Lab Coat (Closed front, elastic wrists) or Disposable Gown .Cotton coats trap powder fibers. Tyvek sheds particles and prevents absorption.
Ocular Chemical Safety Goggles (Indirect Vent).Standard safety glasses are insufficient for floating powders that can settle on tear ducts.

Engineering Controls & Static Management

The "Static Enemy"

Lyophilized peptides are notoriously electrostatic. They will "jump" from the spatula to the balance or your gloves. Static is the primary cause of contamination.

Mandatory Setup:

  • Primary Containment: All weighing MUST occur inside a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood .

  • Static Neutralization: Use an Ionizing Bar or Anti-Static Gun (e.g., Zerostat) inside the hood before opening the vial.

  • Humidity Control: Maintain lab humidity >40% if possible; dry air exacerbates static.

Visualization: Exposure Pathways & Barrier Logic

SafetyBarrier cluster_Barriers Protective Barriers Source Lyophilized Peptide (Source) Aerosol Aerosolized Particles (Static Charge) Source->Aerosol Vial Opening Engineering Class II BSC (Primary Barrier) Aerosol->Engineering Captured by Airflow PPE Double Nitrile + N95/PAPR (Secondary Barrier) Engineering->PPE Breakthrough Risk Worker Researcher (Receptor) Engineering->Worker Safe Operation PPE->Worker Exposure (Failure Mode)

Figure 1: The "Swiss Cheese" model of safety. Engineering controls are the primary defense; PPE is the failsafe.

Operational Protocol: Step-by-Step

Phase 1: Reception & Inspection
  • Receive package in a designated receiving area.

  • Inspect the vial for cracks before opening the outer packaging.

  • Wipe the exterior of the sealed vial with 10% Bleach followed by 70% Ethanol to deactivate any trace residue from the supplier's filling process.

Phase 2: Weighing (The Critical Step)

Goal: Solubilize the peptide as quickly as possible to eliminate the inhalation risk.

  • Prepare the Hood: Place balance, solvent (water/buffer), pipette, and waste container inside the BSC.

  • Glove Up: Don double gloves. Tape inner gloves to lab coat.

  • Neutralize: Aim the anti-static gun at the closed vial and the spatula for 3-5 seconds.

  • Open: Open the vial gently. Do not shake.

  • Transfer:

    • Preferred: If using the whole vial, inject solvent directly into the vial through the septum (if present) or carefully pour solvent into the open vial.

    • If weighing aliquots: Use a disposable anti-static micro-spatula. Transfer powder to a pre-weighed vessel.[1] Do not return excess powder to the source vial (contamination risk).

  • Seal: Cap the solution immediately. Once in solution, the inhalation risk drops to near zero (unless generated as a spray).

Phase 3: Solubilization & Usage
  • Solvent: This peptide is generally soluble in water.[2] If using DMSO , be aware that DMSO penetrates nitrile gloves rapidly, carrying the peptide with it.

    • DMSO Rule: If using DMSO, change outer gloves immediately if a splash occurs.

  • Labeling: Label all tubes "POTENT BIOACTIVE: MELANOCORTIN AGONIST."

Phase 4: Deactivation & Disposal

Peptides are robust but susceptible to oxidation and hydrolysis.

  • Liquid Waste: Collect all peptide solutions in a dedicated carboy.

  • Deactivation: Add 10% Sodium Hypochlorite (Bleach) to the waste stream. Let sit for 30 minutes. The bleach oxidizes the Tryptophan (Trp), Cys (disulfide), and Histidine (His) residues, destroying biological activity.

  • Solid Waste: All vials, tips, and gloves go into Biohazard Incineration bins, not general trash.

Emergency Response

ScenarioImmediate Action
Inhalation (Powder) 1. Hold breath, leave the room immediately. 2. Remove PPE in the airlock/anteroom. 3. Alert EHS. 4. Monitor BP for 2 hours (risk of hypertension).
Skin Contact (Liquid) 1. Wash with soap and water for 15 mins (do not scrub hard). 2. If in DMSO, wash immediately and seek medical review.
Eye Contact 1. Flush with eyewash for 15 mins. 2. Seek medical attention (peptide absorption via tear ducts is efficient).
Spill (Powder) 1. Cover with wet paper towels (to prevent dust). 2. Apply 10% Bleach over the towels. 3. Wait 20 mins, then wipe up.

Workflow Visualization

HandlingWorkflow Start Start: Lyophilized Vial Check Check PPE (Double Gloves, Lab Coat) Start->Check Static Neutralize Static (Ionizer/Gun) Check->Static Essential Step Weigh Weigh inside BSC (Minimize Air Disturbance) Static->Weigh Solubilize Add Solvent (Create Solution) Weigh->Solubilize High Risk Zone Use Experimental Use (Liquid Handling) Solubilize->Use Risk Reduced Disposal Bleach Deactivation (30 Mins) Use->Disposal

Figure 2: Operational workflow emphasizing the transition from High Risk (Powder) to Lower Risk (Liquid).

References

  • National Institutes of Health (NIH) / PubChem. Melanotan II and Related Analogs: Compound Summary and Safety Data. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Melanocortin Peptides. (Context for potency of D-Arg/D-Phe analogs). Available at: [Link]

  • Palatin Technologies. Mechanism of Action for Melanocortin Agonists (Bremelanotide/PL-6983). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2
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Reactant of Route 2
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2
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